3-(Piperidin-1-yl)butan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-piperidin-1-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(5-6-10)11-7-3-2-4-8-11/h9H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALHJUKRXXWMPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619529 | |
| Record name | 3-(Piperidin-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32813-36-8 | |
| Record name | 3-(Piperidin-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(piperidin-1-yl)butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Piperidin-1-yl)butan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 3-(piperidin-1-yl)butan-1-amine, a valuable heterocyclic amine with significant potential in medicinal chemistry. The document details the primary synthetic strategies, including the alkylation of piperidine and reductive amination approaches, with a focus on the synthesis of the chiral precursor (R)-3-aminobutanol. This guide offers an in-depth analysis of the reaction mechanisms, experimental choices, and detailed protocols, supported by data tables and visual diagrams to facilitate understanding and replication. The content is curated for researchers and professionals in drug development, providing a solid foundation for the synthesis and further exploration of this important compound and its derivatives.
Introduction: The Significance of Piperidine Moieties in Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for constructing complex molecular architectures that can effectively interact with biological targets.[1] The pharmacological applications of piperidine derivatives are extensive, spanning therapeutic areas such as oncology, infectious diseases, and neurology.[3]
This compound, in particular, has emerged as a compound of interest in drug discovery. Notably, it is a key structural component in a series of compounds identified as CCR5 antagonists, which play a crucial role in inhibiting the entry of R5 strains of HIV-1 into human cells.[4] The synthesis of this and related compounds is therefore of significant interest to medicinal chemists and drug development professionals. This guide aims to provide a detailed and practical overview of the most relevant and efficient synthetic routes to this compound.
Retrosynthetic Analysis and Key Synthetic Strategies
A retrosynthetic analysis of this compound reveals two primary and logical disconnection approaches, which form the basis of the main synthetic strategies discussed in this guide:
Figure 1: Retrosynthetic analysis of this compound.
The two principal strategies for the synthesis of this compound are:
-
Strategy A: N-Alkylation of Piperidine. This approach involves the reaction of piperidine with a suitable butan-1-amine derivative functionalized with a leaving group at the 3-position.
-
Strategy B: Reductive Amination. This strategy entails the reaction of a ketone precursor with an amine, followed by reduction of the resulting imine or enamine intermediate.
This guide will delve into the practical execution of these strategies, with a particular emphasis on the synthesis of chiral intermediates, which are often crucial for achieving the desired biological activity.
Synthesis of the Key Precursor: (R)-3-Aminobutanol
For the synthesis of enantiomerically pure (R)-3-(piperidin-1-yl)butan-1-amine, the preparation of the chiral precursor, (R)-3-aminobutanol, is a critical first step. Several methods have been reported for the synthesis of this valuable intermediate.
From (R)-3-Aminobutyric Acid
A reliable route to (R)-3-aminobutanol starts from the readily available and relatively inexpensive (R)-3-aminobutyric acid. This multi-step synthesis involves esterification, amino group protection, reduction of the ester, and subsequent deprotection.
Figure 2: Synthesis of (R)-3-Aminobutanol from (R)-3-Aminobutyric Acid.
This method offers good control over stereochemistry and results in high-purity (R)-3-aminobutanol.[5]
Via Reductive Amination of a Chiral Precursor
An alternative approach involves the reductive amination of butanone alcohol with a chiral amine, such as (R)-1-methylbenzylamine, followed by resolution and debenzylation.[3]
Experimental Protocol: Synthesis of (R)-3-Aminobutanol from Butanone Alcohol [3]
-
Ammoniation Reduction: In a reaction kettle, add (R)-1-methylbenzylamine (121g), ethanol (1184g), butanone alcohol (105.6g), and a Pd/C catalyst (12.1g, 5%).
-
Replace the atmosphere with nitrogen and then hydrogen.
-
Pressurize the reactor to 4 MPa and heat to 50°C for 12 hours.
-
Monitor the reaction for the completion of the starting material by GC analysis.
-
After completion, filter the Pd/C catalyst and rinse the filter cake with ethanol.
-
Combine the reaction liquid and washing liquid, and recover the ethanol by rectification under normal pressure to obtain a crude mixture.
-
Resolution: The resulting mixture of (R,R)-3-(1'-methylbenzylamine)-butanol and (R,S)-3-(1'-methylbenzylamine)-butanol is then resolved using an acidic chiral resolving agent.
-
Debenzylation: The resolved (R,R)-3-(1'-methylbenzylamine)-butanol is subjected to a debenzylation reduction reaction to yield (R)-3-aminobutanol.
This method can produce (R)-3-aminobutanol with high purity and enantiomeric excess.[3]
Primary Synthetic Pathway: N-Alkylation of Piperidine
The most direct route to this compound involves the nucleophilic substitution of a suitable 3-substituted butan-1-amine derivative with piperidine. This requires the initial conversion of the hydroxyl group of 3-aminobutanol into a good leaving group, such as a tosylate or a halide.
Figure 3: N-Alkylation of Piperidine Pathway.
Rationale for Experimental Choices:
-
N-Protection: The primary amine of 3-aminobutanol must be protected to prevent self-alkylation and other side reactions. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under the conditions of tosylation and subsequent alkylation, and its ease of removal under acidic conditions.
-
Tosylation: Conversion of the secondary alcohol to a tosylate is a classic method for creating an excellent leaving group for the subsequent SN2 reaction with piperidine.
-
Alkylation Conditions: The reaction of the tosylated intermediate with piperidine is typically carried out in the presence of a base to neutralize the tosyl acid formed during the reaction. A non-nucleophilic base like potassium carbonate is often employed. The choice of solvent is also important, with polar aprotic solvents like DMF or acetonitrile being common.
Detailed Experimental Protocol (Hypothetical, based on standard procedures):
-
N-Boc Protection of 3-Aminobutanol:
-
Dissolve 3-aminobutanol in a suitable solvent such as dichloromethane.
-
Add a base, such as triethylamine.
-
Slowly add di-tert-butyl dicarbonate (Boc)₂O at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction to isolate the N-Boc protected 3-aminobutanol.
-
-
Tosylation of N-Boc-3-aminobutanol:
-
Dissolve the N-Boc protected alcohol in pyridine or dichloromethane.
-
Cool the solution to 0°C and slowly add p-toluenesulfonyl chloride (TsCl).
-
Stir the reaction at 0°C and then allow it to warm to room temperature overnight.
-
Work up the reaction to isolate the tosylated product.
-
-
Alkylation with Piperidine:
-
Dissolve the tosylated intermediate in a solvent such as DMF.
-
Add piperidine and a base such as potassium carbonate.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and perform an aqueous workup to remove inorganic salts.
-
Extract the product with an organic solvent and purify by column chromatography.
-
-
Deprotection:
-
Dissolve the N-Boc protected product in a suitable solvent like dichloromethane.
-
Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir at room temperature until the deprotection is complete.
-
Neutralize the reaction mixture and extract the final product, this compound.
-
| Step | Reagents & Conditions | Typical Yield | Reference |
| N-Protection | (Boc)₂O, Et₃N, DCM, 0°C to rt | >95% | General Procedure |
| Tosylation | TsCl, Pyridine, 0°C to rt | 80-90% | General Procedure |
| Alkylation | Piperidine, K₂CO₃, DMF, 80°C | 60-80% | General Procedure |
| Deprotection | TFA, DCM, rt | >90% | General Procedure |
Table 1: Summary of a potential N-alkylation synthesis pathway with estimated yields.
Alternative Synthetic Pathway: Reductive Amination
Reductive amination offers a convergent and often high-yielding alternative for the synthesis of amines.[1] For this compound, a plausible reductive amination strategy would involve the reaction of 4-(piperidin-1-yl)butan-2-one with an ammonia source in the presence of a reducing agent.
Figure 4: Reductive Amination Pathway.
Rationale for Experimental Choices:
-
Ketone Synthesis: The key intermediate, 4-(piperidin-1-yl)butan-2-one, can be synthesized from commercially available 4-hydroxy-2-butanone via alkylation with piperidine.
-
Reductive Amination Conditions: The reaction of the ketone with an ammonia source, such as ammonium acetate, forms an imine in situ. This imine is then reduced to the desired amine. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation as it is selective for the imine over the ketone.
Detailed Experimental Protocol (Hypothetical, based on standard procedures):
-
Synthesis of 4-(Piperidin-1-yl)butan-2-one:
-
React 4-hydroxy-2-butanone with piperidine. This may require activation of the hydroxyl group as a better leaving group, similar to the alkylation strategy.
-
-
Reductive Amination:
-
Dissolve 4-(piperidin-1-yl)butan-2-one in a suitable solvent like methanol.
-
Add an ammonia source, such as ammonium acetate.
-
Add a reducing agent, such as sodium cyanoborohydride.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction to isolate and purify the final product.
-
| Step | Reagents & Conditions | Typical Yield | Reference |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, rt | 50-70% | General Procedure |
Table 2: Summary of a potential reductive amination synthesis pathway with estimated yields.
Characterization
The final product, this compound, should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the piperidine ring protons, the butyl chain protons, and the primary amine protons. The ¹³C NMR spectrum would show the corresponding carbon signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the N-H stretch of the primary amine.
Conclusion and Future Perspectives
This technical guide has outlined two primary and viable synthetic pathways for the preparation of this compound. The N-alkylation of piperidine, following the synthesis of a suitable chiral precursor like (R)-3-aminobutanol, offers a robust and stereocontrolled route. The reductive amination pathway presents a convergent alternative that may be advantageous in certain contexts.
The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired stereochemistry of the final product, and the scale of the synthesis. The information provided in this guide, including the detailed discussions of reaction mechanisms and experimental considerations, should serve as a valuable resource for researchers and professionals engaged in the synthesis of this and related piperidine derivatives for applications in drug discovery and development. Further optimization of the presented protocols could lead to even more efficient and scalable syntheses, facilitating the exploration of the therapeutic potential of this important class of molecules.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63(5), 518-523. [Link]
-
Liu, H., Huang, D., & Zhang, Y. (2012). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research, 550-553, 111-114. [Link]
- CN107805205A - Preparation method of (R)-3-amino butanol. (2018).
-
The discovery of this compound series by ring-opening of piperidine in piperidino-piperidine series. (n.d.). ResearchGate. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(2), 283-303. [Link]
- CN110683960A - Synthesis method of (R) -3-aminobutanol. (2020).
- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine. (2015).
-
Ates, C., & Ates, Z. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal of Heterocyclic Chemistry, 53(4), 1123-1128. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Reductive Amination. (n.d.). Organic Chemistry Portal. [Link]
- CN107805218B - Method for preparing 4-Boc-aminopiperidine. (2020).
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2019). ResearchGate. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(Piperidin-1-yl)butan-1-amine
Abstract
This technical guide provides a comprehensive analysis and procedural walkthrough for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 3-(Piperidin-1-yl)butan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, offers a detailed experimental protocol for its acquisition, and discusses the key structural insights that can be derived. The guide emphasizes the causality behind experimental choices and grounds its claims in authoritative spectroscopic principles, ensuring a blend of practical utility and scientific rigor.
Introduction: The Structural Elucidation Challenge
This compound is a diamine featuring both a primary amine and a tertiary amine incorporated within a piperidine ring. This bifunctional nature makes it an interesting scaffold in medicinal chemistry and materials science. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy stands as the primary tool for this purpose. The molecule's asymmetric center and multiple, distinct proton environments present a spectrum that is rich with information but requires careful and systematic interpretation. This guide will deconstruct the spectrum, providing a predictive framework and a robust experimental protocol to achieve high-quality, interpretable data.
Predicted ¹H NMR Spectral Analysis
The key to interpreting the spectrum of this compound lies in breaking down the molecule into its constituent spin systems: the piperidine ring and the substituted butane chain. The following analysis is based on established chemical shift principles and coupling constant patterns, assuming a standard deuterated solvent such as chloroform-d (CDCl₃).[1][2]
Molecular Structure with Proton Assignments
To facilitate discussion, the protons are assigned labels as shown in the diagram below.
Caption: Molecular structure of this compound with proton labeling.
Predicted Chemical Shifts, Multiplicity, and Integration
The electronic environment of each proton dictates its chemical shift. Protons on carbons adjacent to nitrogen atoms are deshielded and thus appear at a lower field (higher ppm).[2][3] The predicted spectral data are summarized in the table below.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Rationale for Assignment |
| NH₂ | 1.0 - 4.0 (Broad) | 2H | Broad Singlet (br s) | Labile protons with variable shift due to H-bonding and exchange.[3][4] |
| H-4 | ~0.9 - 1.1 | 3H | Doublet (d) | Methyl group coupled to a single proton (H-3). Typically in the upfield alkyl region. |
| H-4' | ~1.4 - 1.6 | 2H | Multiplet (m) | γ-protons of the piperidine ring, least deshielded within the ring system.[5] |
| H-3', H-5' | ~1.5 - 1.7 | 4H | Multiplet (m) | β-protons of the piperidine ring.[5] |
| H-2 | ~1.6 - 1.8 | 2H | Multiplet (m) | Methylene group coupled to H-1 and H-3, resulting in a complex pattern. |
| H-2', H-6' | ~2.3 - 2.6 | 4H | Multiplet (m) | α-protons of the piperidine ring, deshielded by the adjacent tertiary nitrogen.[6] |
| H-3 | ~2.5 - 2.8 | 1H | Multiplet (m) | Methine proton adjacent to nitrogen (C-N) and coupled to H-4 and H-2. |
| H-1 | ~2.7 - 2.9 | 2H | Triplet (t) | Methylene group adjacent to the primary amine (NH₂), deshielded by nitrogen and coupled to H-2.[3] |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.[7][8] The multiplets for H-2, H-3, and the piperidine protons may overlap, potentially requiring 2D NMR techniques like COSY for unambiguous assignment.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
Adherence to a meticulous protocol is essential for obtaining high-quality, reproducible NMR data. The following procedure is a self-validating system, incorporating steps to ensure sample purity and confirmation of labile protons.
Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8% D)
-
Deuterium oxide (D₂O)
-
High-quality 5 mm NMR tubes and caps[9]
-
Glass Pasteur pipettes and bulbs
-
Small plug of glass wool or a syringe filter
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the amine sample directly into a clean, dry vial.
-
Rationale: This concentration is optimal for standard ¹H NMR experiments, providing a good signal-to-noise ratio without causing significant viscosity or aggregation issues.[10]
-
-
Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Dissolution: Cap the vial and gently vortex or swirl until the sample is completely dissolved. A homogeneous solution is crucial for sharp NMR signals.[10]
-
Filtration: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Carefully pipette the sample solution through the glass wool into a clean NMR tube.
-
Rationale: This step removes any microscopic particulate matter, which can severely degrade magnetic field homogeneity and lead to broad, distorted peaks.[9]
-
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Workflow for NMR Data Acquisition
The following workflow outlines the process from sample preparation to final data analysis.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: NMR Spectroscopy Of Amines [jove.com]
- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. compoundchem.com [compoundchem.com]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. organomation.com [organomation.com]
- 11. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-(Piperidin-1-yl)butan-1-amine
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(Piperidin-1-yl)butan-1-amine. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular structure elucidation. This document delves into the theoretical principles governing the chemical shifts of this molecule, offers predicted values based on established spectroscopic data, and outlines a practical protocol for acquiring an experimental spectrum.
Introduction to ¹³C NMR Spectroscopy in Structural Analysis
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule.[1][2][3] Unlike ¹H NMR, ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.[4] This simplifies spectral interpretation, as the number of signals directly corresponds to the number of chemically non-equivalent carbon atoms.[1][5]
The position of a signal in a ¹³C NMR spectrum, known as the chemical shift (δ), is paramount for structural elucidation.[6] Measured in parts per million (ppm), the chemical shift is influenced by the electronic environment of the carbon nucleus.[2][6][7] Key factors affecting the chemical shift include:
-
Hybridization: The hybridization state of the carbon atom (sp³, sp², sp) significantly impacts its chemical shift, with sp² and sp carbons generally appearing at higher chemical shifts (downfield) than sp³ carbons.[3][6]
-
Electronegativity of Attached Atoms: Electronegative atoms, such as nitrogen and oxygen, withdraw electron density from adjacent carbon atoms. This "deshielding" effect causes the carbon signal to shift downfield to a higher ppm value.[2] The magnitude of this effect diminishes with increasing distance from the electronegative atom.[2]
-
Steric and Anisotropic Effects: The spatial arrangement of atoms and the presence of π-systems can also influence the local magnetic field and, consequently, the chemical shift.[6][7]
For this compound, a molecule containing two amine functionalities and a flexible aliphatic chain, ¹³C NMR spectroscopy is an indispensable tool for confirming its structure and assigning the resonances of each carbon atom.
Structural Features of this compound
To predict the ¹³C NMR spectrum, it is essential to first analyze the molecular structure and identify the unique carbon environments.
Caption: Molecular structure of this compound with carbon numbering.
The molecule possesses nine distinct carbon atoms:
-
Butan-1-amine chain: C1, C2, C3, and C4.
-
Piperidine ring: C5, C6, C7, and C8. Note that due to the symmetry of the piperidine ring itself, the two carbons adjacent to the nitrogen (C5 and the equivalent carbon on the other side) and the two carbons beta to the nitrogen (C6 and its equivalent) would be equivalent in unsubstituted piperidine. However, the attachment to the chiral center C3 in the butan-1-amine chain may induce some non-equivalence. For this initial analysis, we will consider them as potentially distinct. The carbon at the para position to the nitrogen (C7) is unique.
Predicted ¹³C NMR Chemical Shifts
The prediction of ¹³C NMR chemical shifts is based on established empirical data for similar structural motifs. We will analyze the expected chemical shift ranges for the carbons in both the butan-1-amine chain and the piperidine ring.
Butan-1-amine Moiety
-
C1: This carbon is directly attached to the primary amine group (-NH₂). The nitrogen atom is electronegative and will deshield C1. Carbons attached to nitrogen in aliphatic amines typically appear in the range of 30-60 ppm.[8]
-
C2: This methylene carbon is adjacent to both the C1-NH₂ group and the chiral center C3. Its chemical shift will be influenced by both, but to a lesser extent than C1 is by the nitrogen. It is expected to be in a typical alkane region, likely around 20-40 ppm.
-
C3: This methine carbon is a key structural feature, being a chiral center and directly bonded to the nitrogen of the piperidine ring. The deshielding effect of the nitrogen will cause a significant downfield shift. Carbons alpha to a tertiary amine nitrogen typically resonate in the 50-70 ppm range.[9]
-
C4: This terminal methyl group is the furthest from the electronegative nitrogen atoms and is expected to be the most shielded carbon in the butan-1-amine chain, resonating at a low chemical shift, likely in the 10-25 ppm range.
Piperidine Moiety
The chemical shifts of the piperidine ring carbons are influenced by the N-alkylation.[10]
-
C5 & C8 (α-carbons): These carbons are directly attached to the tertiary nitrogen atom. Similar to C3, they will be significantly deshielded and are expected to appear in the 50-65 ppm range.
-
C6 & C7 (β and γ-carbons): The chemical shifts for the β and γ carbons of piperidine are generally found further upfield. For piperidine itself, the β-carbons appear around 26 ppm and the γ-carbon around 24 ppm. N-substitution can cause slight shifts.
Summary of Predicted Chemical Shifts
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | 40 - 50 | α to primary amine |
| C2 | 30 - 40 | β to primary amine, β to tertiary amine |
| C3 | 55 - 65 | α to tertiary amine (piperidine N) |
| C4 | 15 - 25 | γ to tertiary amine, shielded methyl group |
| C5, C8 | 50 - 60 | α to tertiary amine in the piperidine ring |
| C6 | 25 - 35 | β to tertiary amine in the piperidine ring |
| C7 | 23 - 30 | γ to tertiary amine in the piperidine ring |
Experimental Protocol for ¹³C NMR Spectrum Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, a standardized experimental procedure should be followed.
Sample Preparation
Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common first choice.[11] If solubility is an issue, other solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[11]
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the sample in 0.5-0.7 mL of deuterated solvent is recommended.[12] Higher concentrations can improve the signal-to-noise ratio but may also lead to line broadening due to increased viscosity.[11]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[12] Most deuterated solvents contain a small amount of TMS.
NMR Instrument Parameters
The following is a representative set of acquisition parameters for a ¹³C NMR experiment on a 400 MHz spectrometer.
| Parameter | Value | Rationale |
| Spectrometer Frequency | 100 MHz for ¹³C | Standard operating frequency for a 400 MHz ¹H spectrometer.[3] |
| Pulse Program | zgpg30 | Standard 30° pulse with proton decoupling. |
| Acquisition Time (AQ) | 1-2 seconds | Determines the digital resolution of the spectrum. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for longitudinal relaxation of the carbon nuclei, important for quantitative measurements. |
| Number of Scans (NS) | 1024 or higher | Due to the low natural abundance of ¹³C, a large number of scans is needed to achieve a good signal-to-noise ratio.[3] |
| Spectral Width (SW) | 200-250 ppm | Encompasses the typical chemical shift range for organic molecules.[4] |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing
-
Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or to the residual solvent peak.[14] For CDCl₃, the residual peak is at 77.16 ppm.[14]
Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.
Conclusion
The ¹³C NMR spectrum of this compound is predicted to show nine distinct signals corresponding to the unique carbon atoms in the molecule. The chemical shifts are primarily influenced by the deshielding effects of the primary and tertiary amine groups. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire and interpret the ¹³C NMR spectrum, providing definitive structural confirmation of the compound. This in-depth understanding is crucial for quality control in synthesis and for further studies in drug development and medicinal chemistry.
References
-
Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications. Retrieved from [Link]
- Olejniczak, S., & Rozwadowski, Z. (2018).
-
Fiveable. (n.d.). 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry. Retrieved from [Link]
-
University of Bern. (n.d.). NMR sample preparation. Retrieved from [Link]
- Li, H., et al. (2019).
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
-
University of York. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]
-
University of Cambridge. (n.d.). Applications of 13C NMR. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
University of Maryland. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]
-
Filo. (2025, June 22). Explain about chemical shift and factors affecting chemical shift in 13C NMR spectroscopy. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Butanamine, 4-methoxy- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Eggert, H., & Djerassi, C. (1973). Carbon-13 nuclear magnetic resonance spectra of acyclic aliphatic amines. Journal of the American Chemical Society, 95(11), 3710-3718.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
Scribd. (n.d.). Factors Influencing Chemical Shifts in NMR. Retrieved from [Link]
- Case, D. A. (2002). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. Accounts of Chemical Research, 35(12), 1045-1053.
-
NOBLE CHEMISTRY. (2024, June 3). 13C NMR Spectroscopy: 13C Chemical Shifts, factors affecting 13C Chemical Shifts. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Predicting C-13 NMR spectra by DFT calculations. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]
-
MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]
-
Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 4. 13C Applications [ch.ic.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Explain about chemical shift and factors affecting chemical shift in 13C .. [askfilo.com]
- 7. scribd.com [scribd.com]
- 8. Video: NMR Spectroscopy Of Amines [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. sites.uclouvain.be [sites.uclouvain.be]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. rsc.org [rsc.org]
Mass spectrometry fragmentation of 3-(Piperidin-1-yl)butan-1-amine
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 3-(Piperidin-1-yl)butan-1-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principal fragmentation pathways under common ionization techniques, primarily Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding these fragmentation patterns, analysts can achieve confident structural identification and characterization of this and structurally related molecules. The guide further details validated experimental protocols for sample preparation and analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring robust and reproducible results.
Introduction: The Structural Landscape of this compound
This compound is a diamine featuring two key functional groups that dictate its behavior in a mass spectrometer: a saturated heterocyclic tertiary amine (piperidine) and a primary aliphatic amine. The piperidine moiety is a prevalent scaffold in numerous pharmaceutical compounds, making the study of its fragmentation patterns crucial for drug discovery and metabolomics.[1] The molecule's structure, with two nitrogen atoms, predicts a molecular ion with an even mass-to-charge ratio (m/z), which is an exception to the general nitrogen rule that applies to compounds with an odd number of nitrogens.[2]
The primary analytical challenge is to predict and interpret the cleavages that occur upon ionization. The presence of two nitrogen atoms provides multiple potential sites for charge localization, which subsequently directs the fragmentation cascades. This guide will explore these pathways in detail.
Theoretical Fragmentation Pathways
The fragmentation of this compound is dominated by cleavage events initiated at the nitrogen atoms. The specific ions observed depend heavily on the ionization technique employed. Hard ionization techniques like Electron Ionization (EI) impart significant energy, leading to extensive fragmentation, while soft ionization methods like Electrospray Ionization (ESI) typically produce a protonated molecular ion that can be selectively fragmented in a tandem mass spectrometer (MS/MS).[3][4]
Electron Ionization (EI) Fragmentation
Under EI conditions, the high energy (typically 70 eV) leads to the ejection of an electron, forming a radical cation [M]+•.[5] This molecular ion is often unstable and undergoes rapid fragmentation.[6] For aliphatic amines, the predominant fragmentation mode is α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom, which results in a stable, resonance-stabilized iminium ion.[7][8][9]
Key Predicted EI Fragments:
-
α-Cleavage at the Piperidine Nitrogen: The most significant fragmentation is expected to be the cleavage of the C-C bond connecting the piperidine ring to the butanamine side chain. The loss of the largest alkyl radical is favored.[8] This pathway leads to the formation of a highly stable piperidinyl-iminium cation at m/z 126 .
-
α-Cleavage at the Primary Amine Nitrogen: Cleavage of the C1-C2 bond of the butanamine chain results in the characteristic primary iminium ion CH₂=NH₂⁺ at m/z 30 .[7][10] This is a diagnostic ion for primary amines.
-
Piperidine Ring Fission: The piperidine ring itself can undergo cleavage, leading to a series of acyclic fragment ions.[1] This complex process can result in various smaller charged species.
-
Loss of a Hydrogen Radical: A peak corresponding to [M-1] is also common for amines, resulting from the loss of a hydrogen atom from the carbon alpha to a nitrogen.[11]
The following diagram illustrates the principal α-cleavage pathways under EI.
Caption: Predicted major EI fragmentation pathways.
Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation
ESI is a soft ionization technique that produces protonated molecules, [M+H]⁺, with minimal initial fragmentation.[12] For this compound, with its two basic nitrogen atoms, a strong signal for the precursor ion at m/z 159 is expected in positive ion mode.[1] Subsequent fragmentation is induced by collision-induced dissociation (CID) in a tandem mass spectrometer.
Key Predicted ESI-MS/MS Fragments:
The fragmentation of the [M+H]⁺ ion is often initiated at the site of protonation.
-
Neutral Loss of Ammonia: A common pathway for protonated primary amines is the neutral loss of ammonia (NH₃, 17 Da). This would produce a fragment ion at m/z 142 .
-
Cleavage leading to Piperidinyl Fragments: Similar to EI, cleavage of the C-C bond adjacent to the piperidine nitrogen is highly probable. This can lead to the formation of the charged piperidinyl fragment at m/z 126 or the related fragment from the loss of the neutral butanamine chain.
-
Formation of the Butanamine Cation: Cleavage can also result in the formation of the protonated butanamine side chain fragment, although the charge is more likely to be retained by the more substituted piperidine fragment.
The diagram below outlines a probable fragmentation cascade for the protonated molecule in an MS/MS experiment.
Caption: Probable ESI-MS/MS fragmentation pathways.
Experimental Protocol: LC-MS/MS Analysis
Achieving high-quality, interpretable mass spectra requires a meticulously planned experimental workflow, from sample preparation to data acquisition.[13] This protocol is designed to be a self-validating system for the analysis of this compound.
Sample Preparation
The goal of sample preparation is to isolate the analyte from matrix components that can interfere with ionization and detection, a phenomenon known as the matrix effect.[14] Proper preparation enhances sensitivity and reproducibility.[13]
Step-by-Step Protocol:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with a 50:50 mixture of methanol:water to create a working solution with a final concentration of approximately 10 µg/mL.[15]
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.[15]
-
Blank Samples: Prepare blank samples using the same solvent as the working solution (50:50 methanol:water). These should be run before and after the analyte to check for carryover.[15]
Liquid Chromatography and Mass Spectrometry Parameters
Coupling liquid chromatography (LC) with mass spectrometry (MS) provides an additional layer of separation, which is crucial for analyzing complex mixtures.[16]
Instrumentation Workflow Diagram:
Caption: Standard workflow for LC-MS/MS analysis.
Recommended Parameters:
The following table summarizes the recommended starting parameters for a robust LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for polar amine compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid modifier aids in the protonation of the analyte for positive mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analyte from the reverse-phase column. |
| Flow Rate | 0.3 mL/min | A standard flow rate compatible with most ESI sources. |
| Injection Volume | 2 µL | A small volume minimizes potential column overloading. |
| Column Temperature | 40 °C | Ensures reproducible retention times and improves peak symmetry. |
| MS System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amines are basic and readily accept a proton, making positive mode the ideal choice.[1] |
| Capillary Voltage | 3.5 kV | Optimal voltage for creating a stable electrospray. |
| Gas Temperature | 300 °C | Aids in the desolvation of droplets to release gas-phase ions.[3] |
| MS1 Scan Range | m/z 50-300 | To confirm the presence and isolation of the precursor ion ([M+H]⁺ at m/z 159). |
| MS2 Product Ion Scan | Precursor: m/z 159 | Selectively fragments the ion of interest to generate the product ion spectrum. |
| Collision Energy (CE) | Ramped (e.g., 10-40 eV) | Applying a range of collision energies ensures that both low-energy (e.g., neutral loss) and high-energy (e.g., bond cleavage) fragments are observed. |
Data Interpretation
-
Confirm the Precursor Ion: In the full scan (MS1) data, locate the peak corresponding to the protonated molecule at m/z 159.
-
Analyze the Product Ion Spectrum: Examine the MS/MS spectrum for the key fragment ions predicted in Section 2.2 (e.g., m/z 142, m/z 126).
-
Structural Confirmation: The presence of these specific product ions confirms the fragmentation pathways and, by extension, the structure of the parent molecule. The relative intensities of the fragment ions can provide further insight into the stability of the different fragments.
-
Library Matching: If available, compare the acquired experimental spectrum against a reference library spectrum for final confirmation.[17]
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental principles of amine chemistry, primarily the propensity for α-cleavage to form stable iminium ions. Under EI, characteristic fragments at m/z 126 and m/z 30 are expected to be dominant. In ESI-MS/MS, fragmentation of the [M+H]⁺ precursor at m/z 159 will likely yield product ions corresponding to the neutral loss of ammonia (m/z 142) and the stable piperidinyl fragment (m/z 126). By employing the detailed experimental protocols outlined in this guide, researchers can reliably generate high-quality data for the confident identification and structural elucidation of this and related compounds, supporting critical efforts in pharmaceutical research and development.
References
-
The Groove Chemistry. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved from [Link]
-
Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]
-
McCabe, M. (2019, April 23). Prepping Small Molecules for Mass Spec. Biocompare.com. Retrieved from [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, October 24). 2.3: Ionization Techniques. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]
-
Vieira, T. A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved from [Link]
-
Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]
-
Hong, Y., Ye, Y., & Tang, H. (2025). Machine Learning in Small-Molecule Mass Spectrometry. Annual Review of Analytical Chemistry. Retrieved from [Link]
-
Velozo, E. S., et al. (2009). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]
-
Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
-
Allumiqs. (n.d.). Small Molecule Analysis. Retrieved from [Link]
-
Kind, T., et al. (2018). Identification of small molecules using accurate mass MS/MS search. PMC. Retrieved from [Link]
-
Krol, J. (2001). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Unknown. (2013, February 7). Mass Spectrometry analysis of Small molecules. SlideShare. Retrieved from [Link]
-
Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Retrieved from [Link]
-
Cook, G. L., & Spilker, D. A. (1965). High Resolution Mass Spectrum of Piperidine. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Mass Spectrometry Imaging of Small Molecules Methods and Protocols. Retrieved from [Link]
-
Future4200. (n.d.). Chapter 11 - Amines. Retrieved from [Link]
-
Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Retrieved from [Link]
-
Lin, H. R., et al. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Video: Mass Spectrometry of Amines [jove.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. future4200.com [future4200.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. biocompare.com [biocompare.com]
- 14. tecan.com [tecan.com]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Piperidin-1-yl)butan-1-amine: Properties, Synthesis, and Potential Applications
Introduction
3-(Piperidin-1-yl)butan-1-amine is a diamine compound featuring a piperidine ring linked to a butylamine chain. Its structure presents multiple sites for chemical modification, making it an intriguing building block in medicinal chemistry and materials science. The presence of both a primary and a tertiary amine group imparts a unique combination of basicity and nucleophilicity, suggesting a wide range of potential chemical transformations and biological activities. This guide provides a comprehensive overview of the known and predicted physicochemical properties, a theoretical spectroscopic profile, potential synthetic routes, and prospective applications of this compound, aimed at researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
Precise experimental data for this compound is not extensively available in public literature. However, based on its structure and data from analogous compounds, we can estimate its key physicochemical properties.
| Property | Value | Source/Method |
| CAS Number | 32813-36-8 | [1] |
| Molecular Formula | C₉H₂₀N₂ | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| Predicted Boiling Point | ~200-220 °C | Analogy to similar amines[2] |
| Predicted Melting Point | Not readily available | |
| Predicted Density | ~0.9 g/mL | Analogy to similar amines |
| Predicted Water Solubility | Miscible | Analogy to similar short-chain amines[3] |
| Predicted pKa (Conjugate Acid) | ~10-11 | Analogy to piperidine and butylamine |
| Predicted LogP | 1.0 | PubChemLite (predicted)[4] |
Note: Predicted values are based on the properties of structurally similar compounds and computational models. Experimental verification is recommended.
Spectroscopic Profile (Theoretical)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the butylamine chain.
-
Piperidine Ring Protons: Complex multiplets are expected between δ 1.4-1.6 ppm (for the C3, C4, and C5 methylene protons) and δ 2.3-2.5 ppm (for the C2 and C6 methylene protons adjacent to the nitrogen).
-
Butylamine Chain Protons:
-
A doublet for the methyl protons (C4) around δ 1.0 ppm.
-
A multiplet for the methine proton (C3) adjacent to the piperidine nitrogen around δ 2.5-2.8 ppm.
-
Multiplets for the methylene protons at C2 and C1.
-
A broad singlet for the primary amine protons (-NH₂) which can be exchanged with D₂O.
-
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Piperidine Ring Carbons: Signals for the C2/C6, C3/C5, and C4 carbons are expected in the range of δ 25-55 ppm.[8]
-
Butylamine Chain Carbons:
-
A signal for the methyl carbon (C4) around δ 15-20 ppm.
-
Signals for the methylene carbons (C1 and C2) and the methine carbon (C3) in the range of δ 30-60 ppm.
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic vibrations for the amine functional groups.[5]
-
N-H Stretch (Primary Amine): Two bands are expected in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.[5]
-
C-H Stretch: Strong absorptions in the 2800-3000 cm⁻¹ region due to the C-H bonds of the alkyl groups.
-
N-H Bend (Primary Amine): A bending vibration is expected around 1600 cm⁻¹.[5]
-
C-N Stretch: Absorptions in the 1000-1200 cm⁻¹ region corresponding to the C-N stretching of both the primary and tertiary amines.
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 156.
-
Fragmentation: Alpha-cleavage is a common fragmentation pathway for amines, leading to the loss of alkyl radicals adjacent to the nitrogen atoms. For this compound, fragmentation would likely occur at the C-C bonds adjacent to both the primary and tertiary nitrogens, resulting in characteristic fragment ions. Predicted collision cross-section data for various adducts is available.[4]
Synthesis and Reactivity
Proposed Synthetic Route
A plausible synthetic route to this compound could involve the reductive amination of a suitable keto-nitrile followed by reduction of the nitrile group.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed):
-
Step 1: Synthesis of 3-(Piperidin-1-yl)but-2-enenitrile.
-
To a solution of 3-oxobutanenitrile (1.0 eq) in a suitable solvent such as toluene, add piperidine (1.1 eq).
-
Heat the mixture under reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude enamine.
-
-
Step 2: Reduction of the Enamine.
-
Dissolve the crude enamine in a protic solvent like methanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC or GC-MS).
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-(piperidin-1-yl)butanenitrile.
-
-
Step 3: Reduction of the Nitrile.
-
Carefully add the crude 3-(piperidin-1-yl)butanenitrile to a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous diethyl ether or THF at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for several hours.
-
Cool the reaction mixture and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting solids and wash with ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
-
Reactivity
The dual amine functionality of this compound allows for a variety of chemical transformations.
Caption: General reactivity of the primary amine group.
The primary amine is expected to be more reactive towards electrophiles than the sterically hindered tertiary amine. Typical reactions include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
Salt Formation: Both amine groups can be protonated by acids to form ammonium salts.
Potential Applications in Drug Discovery
Piperidine and its derivatives are prevalent scaffolds in many pharmaceuticals.[9][10][11][12] The structural motifs present in this compound suggest its potential as a precursor for various biologically active molecules.
-
CCR5 Antagonists: A series of this compound derivatives have been investigated as CCR5 inhibitors for blocking HIV-1 entry.[13]
-
Enzyme Inhibitors: The piperidine ring is a key component of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4), which are targets for anti-diabetic drugs.[12]
-
Central Nervous System (CNS) Agents: The lipophilic nature of the piperidine ring allows for potential blood-brain barrier penetration, making its derivatives candidates for CNS-acting drugs.
Safety and Handling
Specific toxicity data for this compound is not available. However, based on the known hazards of piperidine and other aliphatic amines, the following precautions should be taken:[14][15][16]
-
Corrosive: Assumed to be corrosive to the skin and eyes. Causes severe burns.[14]
-
Toxicity: Likely to be toxic if swallowed, inhaled, or absorbed through the skin.[14]
-
Flammability: May be a flammable liquid.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a compound with significant potential as a versatile building block in synthetic and medicinal chemistry. While a comprehensive experimental characterization is still lacking in publicly accessible literature, its predicted properties and the known reactivity of its functional groups provide a strong foundation for its exploration in various research and development endeavors. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 17, 2026, from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2009). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate. Retrieved January 17, 2026, from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 17, 2026, from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved January 17, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 17, 2026, from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-. Retrieved January 17, 2026, from [Link]
-
Beilstein Journals. (2018). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Retrieved January 17, 2026, from [Link]
-
CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2011). The discovery of this compound series by ring-opening of piperidine in piperidino-piperidine series. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 4-(Piperidin-1-yl)butan-1-amine. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). Piperidine. Retrieved January 17, 2026, from [Link]
-
Beijing Innochem Science & Technology Co., Ltd. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
Cenmed Enterprises. (n.d.). (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2012). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Retrieved January 17, 2026, from [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved January 17, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved January 17, 2026, from [Link]
-
California State University, Dominguez Hills. (n.d.). Infrared Spectroscopy. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). Butylamine. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2007). Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione. Retrieved January 17, 2026, from [Link]
-
Pharmaffiliates. (n.d.). (R)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine acetyl-L-glutamate. Retrieved January 17, 2026, from [Link]
-
Chemistry Stack Exchange. (2023). Solubility of amines. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2020). 15.12: Physical Properties of Amines. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 17, 2026, from [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved January 17, 2026, from [Link]
-
MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 17, 2026, from [Link]
Sources
- 1. This compound - CAS:32813-36-8 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. PubChemLite - this compound (C9H20N2) [pubchemlite.lcsb.uni.lu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ijnrd.org [ijnrd.org]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. gustavus.edu [gustavus.edu]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
A Retrosynthetic Approach to the Synthesis of 3-(Piperidin-1-yl)butan-1-amine
An In-Depth Technical Guide:
Executive Summary
This technical guide provides a comprehensive retrosynthetic analysis and a proposed forward synthesis for the molecule 3-(Piperidin-1-yl)butan-1-amine. This compound contains key structural motifs, including a chiral center and two distinct amine functionalities, making its synthesis a valuable case study for professionals in medicinal chemistry and process development. By deconstructing the target molecule into simpler, commercially available precursors, we have designed a robust and logical synthetic pathway. The proposed route leverages a key strategic disconnection, identifying racemic 3-aminobutan-1-ol as a critical intermediate. The forward synthesis is designed around well-established, high-yielding reactions, including reductive amination, amine protection, hydroxyl group activation, nucleophilic substitution, and final deprotection. This document provides detailed protocols, mechanistic insights, and a framework for the efficient and scalable synthesis of this compound.
The Principle of Retrosynthetic Analysis
Retrosynthetic analysis is a cornerstone of modern organic synthesis, functioning as a problem-solving algorithm that deconstructs a complex target molecule into simpler, readily available starting materials. This process involves mentally breaking chemical bonds in the target molecule (a process known as "disconnection") and identifying the corresponding chemical reactions that could form these bonds in the forward direction. This logical framework allows chemists to devise multiple potential synthetic routes, which can then be evaluated based on factors such as efficiency, cost, stereocontrol, and scalability.
Analysis of the Target Molecule: this compound
The target molecule, this compound, presents several key structural features that must be addressed in any synthetic plan:
-
A Primary Amine (-NH₂): This group is nucleophilic and can undergo a variety of reactions. Its synthesis often involves the reduction of other nitrogen-containing functional groups or direct amination strategies.[1]
-
A Tertiary Amine (Piperidine Ring): The piperidine moiety is introduced via the formation of a C-N bond, typically through the alkylation of piperidine itself.[2][3]
-
A Chiral Center: The carbon at the 3-position is a stereocenter, meaning the synthesis must either be stereoselective or involve a resolution step to isolate the desired enantiomer.
-
A Flexible Butane Backbone: The four-carbon chain provides the scaffold upon which the functional groups are arranged.
A Strategic Retrosynthetic Pathway
Our analysis identifies the C3-N bond, which connects the piperidine ring to the butane backbone, as the most logical point for the primary disconnection. This disconnection is strategically advantageous as it simplifies the molecule into two readily accessible fragments: the nucleophile (piperidine) and a C4 electrophilic fragment.
Caption: Retrosynthetic analysis of this compound.
This disconnection strategy leads to the identification of 3-aminobutan-1-ol as a key intermediate. This bifunctional molecule contains the necessary carbon backbone and both nitrogen and oxygen functionalities, albeit in a precursor state. The synthesis of 3-aminobutan-1-ol from 4-hydroxy-2-butanone via reductive amination is a well-documented and efficient transformation.[4]
Proposed Forward Synthesis Pathway
The forward synthesis is designed as a five-step sequence, commencing with commercially available starting materials. This pathway offers a logical progression, installing the necessary functional groups while managing reactivity through a protection-deprotection strategy.
Caption: Proposed five-step forward synthesis pathway.
Step-by-Step Experimental Protocols
The following protocols are illustrative and may require optimization based on laboratory-specific conditions and desired scale.
Step 1: Synthesis of Racemic 3-Aminobutan-1-ol
This step employs reductive amination, a robust method for forming C-N bonds from a carbonyl compound and an amine source.[1]
-
Protocol:
-
To a solution of 4-hydroxy-2-butanone (1.0 eq) in methanol, add ammonium acetate (2.5 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 2M HCl until the pH is ~2.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 4M NaOH to pH >12 and extract with dichloromethane (3 x volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-aminobutan-1-ol.
-
| Reagent | Molar Eq. | Purpose |
| 4-Hydroxy-2-butanone | 1.0 | Starting Material |
| Ammonium Acetate | 2.5 | Ammonia Source |
| Sodium Cyanoborohydride | 1.5 | Reducing Agent |
| Methanol | - | Solvent |
Step 2: Protection of the Primary Amine
To prevent the primary amine from interfering in subsequent steps, it is protected as a tert-butoxycarbonyl (Boc) carbamate.
-
Protocol:
-
Dissolve 3-aminobutan-1-ol (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and stir the mixture vigorously at room temperature for 12 hours.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-3-aminobutan-1-ol.
-
Step 3: Activation of the Hydroxyl Group
The primary alcohol is converted to a tosylate, an excellent leaving group for the subsequent nucleophilic substitution reaction.
-
Protocol:
-
Dissolve N-Boc-3-aminobutan-1-ol (1.0 eq) in dichloromethane at 0°C.
-
Add triethylamine (1.5 eq) followed by 4-toluenesulfonyl chloride (TsCl) (1.2 eq).
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the tosylated intermediate.
-
Step 4: Nucleophilic Substitution with Piperidine
This is the key bond-forming step where the piperidine ring is introduced.
-
Protocol:
-
Dissolve the tosylated intermediate (1.0 eq) in acetonitrile.
-
Add piperidine (2.0 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to reflux (approx. 80°C) and stir for 16 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield N-Boc-3-(piperidin-1-yl)butan-1-amine.
-
Step 5: Deprotection of the Primary Amine
The final step involves the removal of the Boc protecting group under acidic conditions to reveal the target molecule.
-
Protocol:
-
Dissolve N-Boc-3-(piperidin-1-yl)butan-1-amine (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water, basify with 4M NaOH, and extract with dichloromethane.
-
Dry the organic layer, filter, and concentrate to yield the final product, this compound.
-
Conclusion
The retrosynthetic analysis presented herein provides a clear and logical pathway for the synthesis of this compound. By identifying 3-aminobutan-1-ol as a key intermediate, the synthesis is streamlined into a sequence of reliable and well-understood chemical transformations. The proposed five-step forward synthesis is robust, utilizing standard protection and activation strategies to ensure high yields and purity. This guide serves as a foundational blueprint for researchers and drug development professionals for the laboratory-scale synthesis and future process optimization of this and structurally related compounds.
References
-
L. Domon et al., "Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols," Frontiers in Catalysis, 2021. [Link]
-
J. S. Reddy et al., "An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate," ResearchGate, 2009. [Link]
-
Medicines for All Institute, "PROCESS DEVELOPMENT REPORT: (R)-3-Aminobutanol," Virginia Commonwealth University, 2019. [Link]
- Z. Wang et al., "A kind of method for preparing (R)
-
R. D. Todd, "The Regioselective 3-Alkylation of Piperidine," ODU Digital Commons, 1982. [Link]
-
X. Wang et al., "The discovery of this compound series by ring-opening of piperidine in piperidino-piperidine series," ResearchGate, 2017. [Link]
- J. Zhang et al., "Synthesis method of (R)
-
B. Bruce, "Procedure for N-alkylation of Piperidine?," ResearchGate, 2017. [Link]
- Z. Wang et al., "Preparation method of (R)
-
Chemistry LibreTexts, "Synthesis of Amines," Chemistry LibreTexts, 2023. [Link]
-
Scribd, "Chapter 8 - Amine Synthesis (With Examples)," Scribd. [Link]
Sources
Mechanistic Pathways in the Synthesis of 3-(Piperidin-1-yl)butan-1-amine: A Guide for Process Development and Medicinal Chemistry
Executive Summary: 3-(Piperidin-1-yl)butan-1-amine is a key structural motif found in various pharmacologically active compounds, making its efficient and controlled synthesis a topic of significant interest to researchers in drug development. This technical guide provides an in-depth analysis of the core mechanistic pathways for the formation of this diamine. We will explore three primary synthetic strategies: Reductive Amination, Nucleophilic Substitution (SN2), and a Conjugate Addition-based approach. For each pathway, we will dissect the underlying reaction mechanism, provide exemplary protocols, and discuss the critical process parameters that influence yield, purity, and scalability. This document is intended to serve as a comprehensive resource for scientists and researchers, offering field-proven insights to guide experimental design and process optimization.
Introduction to this compound
This compound is a chiral diamine characterized by a piperidine ring attached at the C3 position of a butan-1-amine backbone. Its structure combines a secondary amine (within the piperidine ring, which becomes tertiary upon substitution) and a primary amine, offering multiple points for further chemical modification. This dual functionality makes it a versatile building block in medicinal chemistry. For instance, this structural unit is a component of certain CCR5 antagonists, which are important in HIV-1 entry inhibition.[1] The stereochemistry at the C3 position is often crucial for biological activity, placing a premium on synthetic routes that offer stereocontrol.
Core Mechanistic Pathways
The synthesis of this compound can be approached from several distinct mechanistic viewpoints. The choice of pathway often depends on the availability of starting materials, desired stereochemical outcome, and scalability requirements.
Pathway A: Reductive Amination of a γ-Amino Ketone
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds.[2][3] This pathway involves the reaction of a ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[4][5][6]
Conceptual Overview
In this approach, a precursor molecule containing the butan-1-amine backbone and a ketone at the C3 position (or vice versa) is reacted with piperidine. The most logical precursor is 4-aminobutan-2-one.[7] The reaction proceeds via the formation of an iminium ion intermediate between the ketone of the precursor and the secondary amine of piperidine, followed by reduction.
Mechanism Deep Dive
-
Iminium Ion Formation: The reaction is typically initiated under weakly acidic conditions. The carbonyl oxygen of 4-aminobutan-2-one is protonated, activating the carbonyl carbon toward nucleophilic attack by the piperidine nitrogen. This forms a hemiaminal intermediate. Subsequent dehydration, facilitated by the acidic catalyst, leads to the formation of a resonance-stabilized iminium ion.
-
Reduction: A hydride-based reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the iminium ion.[8] Common choices for this step include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4] These reagents are mild enough to not reduce the starting ketone, allowing for a one-pot reaction.[2][4] Catalytic hydrogenation (H₂ over Pd, Pt, or Ni) is another effective method, particularly for larger-scale synthesis.[5][9]
Experimental Protocol: Reductive Amination
-
To a stirred solution of 4-aminobutan-2-one hydrochloride (1.0 eq) and piperidine (1.1 eq) in 1,2-dichloroethane (DCE) at 0 °C, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield this compound.
Causality and Process Insights:
-
Choice of Reducing Agent: NaBH(OAc)₃ is often preferred over NaBH₄ because it is less basic and more selective for iminium ions over ketones.[4] This selectivity is crucial for a successful one-pot reaction. NaBH₃CN is also highly effective but introduces cyanide waste streams, a consideration for process safety and environmental impact.[3][4]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and effectively solubilize the reactants and intermediates.
-
pH Control: A slightly acidic medium (pH 4-6) is optimal. It must be acidic enough to catalyze iminium ion formation but not so acidic as to protonate the piperidine, rendering it non-nucleophilic.
Mechanistic Diagram: Reductive Amination
Caption: Pathway A: Reductive amination mechanism.
Pathway B: Nucleophilic Substitution (Sₙ2)
This classic pathway relies on the displacement of a suitable leaving group from a butane backbone by piperidine acting as a nucleophile.[10] This method is straightforward and often high-yielding, provided a suitable electrophile can be synthesized.
Conceptual Overview
The core of this strategy involves a bimolecular nucleophilic substitution (Sₙ2) reaction.[5] A 4-carbon chain with a primary amine (or a protected precursor) at the C1 position and a good leaving group (e.g., halide, tosylate) at the C3 position serves as the electrophile. Piperidine then displaces this leaving group.
Mechanism Deep Dive
The reaction proceeds via a concerted, single-step mechanism.[10] The lone pair of the piperidine nitrogen attacks the electrophilic C3 carbon from the backside relative to the leaving group.[11] This backside attack leads to an inversion of stereochemistry at the C3 center if it is chiral. The transition state involves a pentacoordinate carbon where the C-N bond is forming concurrently as the C-LG (Leaving Group) bond is breaking.[11]
Protocol Example: Sₙ2 Substitution Precursor Synthesis: (R)-3-Aminobutan-1-ol can be converted to its tosylate.
-
Dissolve (R)-3-Aminobutan-1-ol (with the amine protected, e.g., as a Boc-carbamate) (1.0 eq) in pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) slowly and stir the mixture at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate. The organic layer contains the protected amino tosylate.
Substitution Reaction:
-
Dissolve the tosylated precursor (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.
-
Add piperidine (2-3 eq) and a non-nucleophilic base such as potassium carbonate (to scavenge the generated TsOH).
-
Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling, filter off the solids and concentrate the filtrate.
-
Purify the residue by column chromatography, followed by deprotection of the amine (e.g., using TFA or HCl for a Boc group) to yield the final product.
Trustworthiness & Self-Validation:
-
Reaction Monitoring: TLC or LC-MS is critical to track the consumption of the starting tosylate and the appearance of the product spot/peak.
-
Confirmation of Structure: The final structure must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the substitution occurred at the correct position and the deprotection was successful.
-
Stereochemical Integrity: Chiral HPLC or polarimetry should be used to confirm the inversion of configuration and determine the enantiomeric excess (ee) of the product.
Mechanistic Diagram: Sₙ2 Reaction
Caption: Pathway B: Concerted Sₙ2 substitution mechanism.
Pathway C: Conjugate Addition (Michael Addition)
This pathway builds the carbon skeleton by reacting piperidine with an α,β-unsaturated carbonyl compound or nitrile in a conjugate (or Michael) addition.[12][13][14] This establishes the piperidine ring at the C3 position, after which the functional group at C1 is converted to the primary amine.
Conceptual Overview
The reaction leverages the electrophilicity of the β-carbon in an α,β-unsaturated system.[14][15] Piperidine, a soft nucleophile, preferentially attacks this "soft" electrophilic site in a 1,4-addition manner.[13] A suitable starting material would be crotononitrile or methyl vinyl ketone.
Mechanism Deep Dive
-
1,4-Addition: Piperidine attacks the β-carbon of the α,β-unsaturated system. The π-electrons of the C=C bond shift to the α-carbon, and the C=O (or C≡N) π-electrons shift onto the heteroatom, forming a resonance-stabilized enolate (or equivalent) intermediate.[13]
-
Protonation & Tautomerization: The enolate intermediate is protonated by a proton source (typically the solvent or a mild acid workup) at the α-carbon.[15] If the starting material was a ketone, this initially forms an enol which rapidly tautomerizes to the more stable keto form, yielding 4-(piperidin-1-yl)butan-2-one.[14][15][16]
-
Functional Group Transformation: The resulting ketone (or nitrile) at the C1-C2 position must then be converted to the C1-amine.
-
For the ketone intermediate, this can be achieved via reductive amination with ammonia.[5]
-
For the nitrile intermediate, a reduction using a strong reducing agent like LiAlH₄ or catalytic hydrogenation will yield the primary amine.
-
Protocol Example: Conjugate Addition and Reduction
-
To a solution of crotononitrile (1.0 eq) in methanol, add piperidine (1.1 eq) dropwise at room temperature.
-
Stir the reaction for 6-12 hours. The intermediate, 3-(piperidin-1-yl)butanenitrile, can be isolated after solvent removal.
-
Carefully add the crude nitrile to a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous diethyl ether or THF at 0 °C.
-
After the addition, allow the mixture to reflux for 4-8 hours.
-
Cool the reaction to 0 °C and quench sequentially by the cautious addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular solids and wash thoroughly with ether.
-
Dry the combined organic filtrates over Na₂SO₄, filter, and concentrate to afford the crude product for purification.
Mechanistic Diagram: Conjugate Addition
Caption: Pathway C: Conjugate addition followed by nitrile reduction.
Comparative Analysis and Process Optimization
The optimal synthetic route depends heavily on the specific project goals, including cost, scale, and stereochemical requirements.
| Parameter | Pathway A: Reductive Amination | Pathway B: Sₙ2 Substitution | Pathway C: Conjugate Addition |
| Starting Materials | 4-Aminobutan-2-one, piperidine | Chiral butanol/halide, piperidine | α,β-Unsaturated nitrile/ketone, piperidine |
| Stereocontrol | Difficult without chiral catalysts or resolutions. Product is typically racemic. | Excellent. Directly transfers chirality from the starting material (with inversion). | Can be achieved with asymmetric catalysis but is often complex. Typically racemic. |
| Key Advantages | Often a one-pot reaction; high convergence. | High predictability; excellent stereocontrol. | Readily available and inexpensive starting materials. |
| Key Disadvantages | Precursor ketone may be unstable or difficult to access.[7] | Multi-step precursor synthesis required; potential for elimination side reactions. | Requires a final, often harsh, reduction step; less atom-economical. |
| Scalability | Generally good, especially with catalytic hydrogenation. | Good, but precursor synthesis adds steps and cost. | Good, but handling reagents like LiAlH₄ can be challenging on a large scale. |
Optimization Insights:
-
For obtaining a specific enantiomer, Pathway B (Sₙ2) is the most reliable and direct approach, provided a chiral starting material like (R)- or (S)-3-aminobutan-1-ol is available.[17]
-
For rapid, racemic library synthesis where cost and speed are paramount, Pathway C (Conjugate Addition) is highly attractive due to the low cost of reagents like crotononitrile.
-
Pathway A (Reductive Amination) offers a good balance of convergence and efficiency if the γ-amino ketone precursor is readily available or can be synthesized efficiently.
Conclusion
The synthesis of this compound can be effectively achieved through at least three distinct mechanistic pathways. The choice between reductive amination, nucleophilic substitution, and conjugate addition is a strategic decision dictated by the specific requirements for stereochemistry, scale, and cost. A thorough understanding of the underlying mechanisms, as detailed in this guide, empowers researchers to select the most appropriate route and optimize reaction conditions to achieve their synthetic goals efficiently and reliably. Future developments may focus on biocatalytic methods, such as the use of transaminases, to afford highly enantiomerically pure products under green and sustainable conditions.[17][18]
References
- Books, V. (2022, June 15). CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. Vertex AI Search.
-
Chemistry LibreTexts. (2019, June 5). 11.2.6 Conjugate Addition to α, β- Unsaturated Carbonyls. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, April 24). Reaction of alkyl bromide in presence of piperidine. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
MSU Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Piperidin-1-yl)butan-2-one. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminobutan-2-one. PubChem. Retrieved from [Link]
-
ResearchGate. (2024, June 2). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The discovery of this compound series by ring-opening.... Retrieved from [Link]
-
University of Calgary. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic conjugate addition. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
YouTube. (2011, September 14). Nucleophile Addition to alpha, beta-Unsaturated Carbonyls. Retrieved from [Link]
-
YouTube. (2020, March 21). reductive amination & secondary amine synthesis. Retrieved from [Link]
-
YouTube. (2024, April 4). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-Aminobutan-2-one | C4H9NO | CID 15565026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. web.viu.ca [web.viu.ca]
- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 12. books.rsc.org [books.rsc.org]
- 13. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. 4-(Piperidin-1-yl)butan-2-one | C9H17NO | CID 414358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]
- 18. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
Theoretical conformational analysis of 3-(piperidin-1-yl)butan-1-amine
An In-Depth Technical Guide: Theoretical Conformational Analysis of 3-(piperidin-1-yl)butan-1-amine
Authored by: Gemini, Senior Application Scientist
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For flexible molecules, such as the pharmaceutically relevant scaffold this compound, a multitude of conformations are energetically accessible, yet typically only one or a small subset is responsible for the desired therapeutic effect. This guide provides a comprehensive walkthrough of the theoretical and computational protocols required to perform a rigorous conformational analysis of this compound. We will explore the rationale behind a multi-tiered computational approach, beginning with broad, efficient searching using Molecular Mechanics and culminating in high-accuracy refinement with Density Functional Theory. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict the behavior of flexible, bioactive molecules.
The Imperative of Conformational Analysis in Drug Discovery
The shape of a drug molecule dictates its ability to interact with a biological target, such as an enzyme or receptor. This specific three-dimensional arrangement is known as the bioactive conformation.[1] For rigid molecules, the number of possible shapes is limited, but for flexible molecules like this compound—which contains multiple rotatable single bonds—the conformational landscape is vast and complex. Identifying the low-energy, stable conformers is a critical step in drug design, as it provides insights that can guide the optimization of binding affinity, selectivity, and overall efficacy.[1][2][3] The study of these geometries and their associated energies is called conformational analysis.[4] A thorough understanding of the potential energy surface (PES), which describes the energy of a molecule as a function of its geometry, is essential for predicting which shapes the molecule is most likely to adopt.[5][6][7]
The piperidine ring, a common moiety in pharmaceuticals, has a well-defined chair conformation as its most stable state, but substituents can influence this preference and introduce additional complexity.[8][9][10][11][12] The flexible butanamine side chain adds further degrees of freedom. Therefore, a purely experimental approach to determining the bioactive conformation can be challenging. Computational methods provide a powerful and cost-effective means to explore this conformational space systematically.[1][13]
The Computational Strategy: A Hierarchical Approach
A robust conformational analysis workflow balances computational cost with accuracy. It is impractical to use the most accurate quantum mechanical methods to explore the entire conformational space from scratch.[14] Instead, a hierarchical approach is employed, starting with computationally inexpensive methods to rapidly sample a wide range of possibilities and then refining a smaller subset of promising candidates with more accurate, but costly, methods.
Stage 1: Broad Exploration with Molecular Mechanics (MM)
Molecular Mechanics (MM) models a molecule as a collection of balls (atoms) connected by springs (bonds), using a set of parameters known as a force field to calculate the potential energy.[15][16][17][18] This classical approximation is computationally very fast, making it ideal for the initial, broad search of the conformational landscape.[18]
-
Causality of Choice : We select a force field like MMFF94 (Merck Molecular Force Field 94) because it is well-parameterized for a wide range of organic and drug-like molecules, demonstrating good performance in conformational analysis.[14][19][20] The speed of MM allows for the generation of thousands or even millions of potential conformers by systematically rotating each flexible bond.[21]
Stage 2: Refinement and Validation with Quantum Mechanics (QM)
While MM is excellent for generating structures, it does not explicitly treat electrons and thus can be less accurate for determining relative energies, especially where subtle electronic effects like hyperconjugation or intramolecular hydrogen bonding are at play.[1][22] Quantum Mechanics (QM) methods, particularly Density Functional Theory (DFT), provide a much more accurate description of the electronic structure.[23][24]
-
Causality of Choice : We use DFT to re-optimize the geometry and calculate the energies of the unique, low-energy conformers identified by the MM search. This provides a more reliable ranking of their relative stabilities.[14][25] A subsequent frequency calculation is a crucial self-validation step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[7]
Experimental Protocol: A Step-by-Step Computational Workflow
This protocol outlines the complete process for the theoretical conformational analysis of this compound.
Prerequisite Software
-
A molecular modeling software package (e.g., Avogadro, MOE, MacroModel).[19]
-
A computational chemistry package capable of MM and DFT calculations (e.g., Gaussian, ORCA, Q-Chem).
Workflow Diagram
Caption: Computational workflow for hierarchical conformational analysis.
Detailed Steps
-
Initial Structure Generation :
-
Draw the 2D structure of this compound.
-
Use a molecular editor to convert the 2D drawing into an initial 3D structure. Perform a quick geometry optimization using a universal force field (UFF) or MMFF94 to generate a reasonable starting geometry.[19]
-
-
Systematic Molecular Mechanics Search :
-
Objective : To explore the entire conformational space accessible at room temperature.
-
Identify all rotatable bonds in the butanamine sidechain and the piperidine ring (though the ring has limited flexibility).
-
Set up a systematic search protocol.[19][21][26] For each rotatable bond, define a step size (e.g., 30° or 60°). The software will rotate each bond incrementally and perform a geometry optimization at each step.
-
Rationale : A systematic search is more exhaustive than stochastic (random) methods and helps ensure that no significant low-energy regions of the potential energy surface are missed.[19][26]
-
Set an energy window (e.g., 10 kcal/mol) above the global minimum found. Conformers with energies outside this window are unlikely to be significantly populated at physiological temperatures and can be discarded to save computational resources.
-
-
Clustering and Selection :
-
The systematic search will generate a large number of conformers, many of which will be duplicates or structurally very similar.
-
Cluster the resulting conformers based on a root-mean-square deviation (RMSD) threshold (e.g., 0.5 Å).
-
From each cluster, select the conformer with the lowest energy as the representative for the next stage. This creates a manageable and diverse set of low-energy structures.
-
-
DFT Geometry Optimization :
-
Objective : To obtain highly accurate geometries and relative energies for the selected conformers.
-
For each representative conformer from the clustering step, perform a full geometry optimization using DFT.
-
Method Selection : A common and well-balanced choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[23] This level of theory provides a good compromise between accuracy and computational cost for organic molecules.
-
Include an implicit solvent model (e.g., Polarizable Continuum Model - PCM) to better simulate the physiological environment, as solvent can significantly influence conformational preferences.[9][22]
-
-
Frequency Calculation and Thermodynamic Analysis :
-
Objective : To validate the optimized structures as true minima and to calculate thermodynamic properties.
-
Perform a vibrational frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d)) for each optimized geometry.
-
Validation : A true minimum on the potential energy surface will have zero imaginary frequencies. If any imaginary frequencies are found, it indicates a saddle point (a transition state), and the structure must be re-optimized.
-
The output provides Gibbs free energies, which are used to calculate the relative stabilities and Boltzmann population of each conformer at a given temperature (e.g., 298.15 K).
-
Data Analysis and Interpretation
The final output is a set of stable, low-energy conformers, each with a calculated relative Gibbs free energy and a predicted population.
Quantitative Data Summary
This data should be summarized in a clear, tabular format for easy comparison.
| Conformer ID | Relative Gibbs Free Energy (ΔG, kcal/mol) | Key Dihedral Angles (°) | Boltzmann Population (%) at 298.15 K |
| CONF-01 | 0.00 | D(N1-C7-C8-C9) = 178.5 | 45.2 |
| CONF-02 | 0.25 | D(N1-C7-C8-C9) = 65.1 | 29.8 |
| CONF-03 | 0.89 | D(N1-C7-C8-C9) = -68.3 | 10.5 |
| CONF-04 | 1.50 | D(C7-C8-C9-N2) = -175.0 | 4.1 |
| ...etc. | ... | ... | ... |
| (Note: Data is illustrative. Dihedral angles refer to the butanamine chain torsion.) |
Visualizing the Potential Energy Surface
By plotting the energy of the conformers against one or two key dihedral angles, one can visualize a slice of the molecule's potential energy surface.[5][6] This helps in understanding the energy barriers between different conformations and identifying the most stable regions of the conformational space.
Implications for Drug Development
The results of the conformational analysis are crucial for the next steps in the drug design pipeline:
-
Pharmacophore Modeling : The ensemble of low-energy conformers can be used to build a pharmacophore model, which defines the essential 3D arrangement of functional groups required for biological activity.
-
Molecular Docking : Instead of docking a single, arbitrary conformation, docking the ensemble of low-energy conformers into the target's binding site increases the chances of identifying the correct binding pose.[17]
-
Structure-Activity Relationship (SAR) Studies : Understanding the preferred shapes of a molecule helps explain why certain structural modifications enhance or diminish activity. It may reveal that a modification locks the molecule into an inactive conformation or, conversely, pre-organizes it into the active one.[2]
Conclusion
The theoretical conformational analysis of flexible molecules like this compound is a cornerstone of modern computational drug discovery. By employing a hierarchical strategy that leverages the speed of Molecular Mechanics for broad sampling and the accuracy of Density Functional Theory for refinement, researchers can efficiently map the conformational landscape. This process yields critical insights into the molecule's structural preferences, providing a rational basis for designing more potent and selective therapeutics. The self-validating nature of the protocol, particularly the confirmation of true minima via frequency analysis, ensures the trustworthiness and scientific integrity of the results.
References
- Fiveable. (n.d.). Conformational analysis | Medicinal Chemistry Class Notes.
- Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations.
- Patsnap Synapse. (2025, March 20). How important is the detection of protein conformational changes in drug discovery/developement?.
- Jiang, F., Han, W., & Cui, Q. (n.d.). A Versatile Method for Systematic Conformational Searches: Application to CheY. PMC.
- International Journal of Pharmaceutical Sciences and Research. (2013, January 1). CONFORMATIONAL ANALYSIS: A REVIEW.
- Bentham Science. (2009, April 1). Molecular Mechanics Force Fields and their Applications in Drug Design.
- Drug Design Org. (n.d.). Conformational Analysis.
- Quora. (2014, October 19). How important is the detection of protein conformational changes in drug discovery/developement?.
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition.
- Bentham Science. (n.d.). Molecular Mechanics Force Fields and their Applications in Drug Design.
- Juárez-Jiménez, J., Barril, X., Orozco, M., Pouplana, R., & Luque, F. J. (n.d.). EXPLORING THE CONFORMATIONAL LANDSCAPE OF BIOACTIVE SMALL MOLECULES. Journal of Chemical Information and Modeling.
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020, May 12). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC.
- SeRMN. (n.d.). Conformational Searching using MacroModel and ConfGen.
- Python in Chemistry. (n.d.). Potential Energy Surfaces — CH40208.
- Royal Society of Chemistry. (2022, December 19). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
- Taylor & Francis Online. (n.d.). The Future of Force Fields in Computer-Aided Drug Design.
- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
- Computational Chemistry Online. (n.d.). Conformational Sampling.
- ResearchGate. (2025, August 9). Molecular Mechanics Force Fields and their Applications in Drug Design.
- Wikipedia. (n.d.). Potential energy surface.
- National Institutes of Health. (n.d.). Molecular Mechanics. PMC.
- ResearchGate. (n.d.). The Concept of the Potential Energy Surface.
- MDPI. (n.d.). Modeling Potential Energy Surfaces: From First-Principle Approaches to Empirical Force Fields.
- PubMed. (2013, December 15). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery.
- AIP Publishing. (2022, September 15). Studying and exploring potential energy surfaces of compressed molecules: A fresh theory from the extreme pressure polarizable continuum model.
- Tayfuroglu, O., Aksoydan, B., & Merz, K. M. (n.d.). DeepConf: Leveraging ANI-ML Potentials for Exploring Local Minima with Application to Bioactive Conformations. PMC.
- ACS Publications. (2023, June 13). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis.
- Royal Society of Chemistry. (n.d.). CHAPTER 3: Useful Computational Chemistry Tools for Medicinal Chemistry.
- ProQuest. (n.d.). Automated Parsing of Flexible Molecular Systems Using Principal Component Analysis and K-Means Clustering Techniques.
- Frontiers. (2020, January 27). A Combined Systematic-Stochastic Algorithm for the Conformational Search in Flexible Acyclic Molecules.
- Avogadro. (2022, May 23). Conformer Search.
- ChemRxiv. (n.d.). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set.
- ResearchGate. (2025, August 9). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate.
- ResearchGate. (2025, August 7). (PDF) Bioactive conformational generation of small molecules: A comparative analysis between force-field and multiple empirical criteria based methods.
- College of Charleston Library Catalog. (n.d.). DFT based studies on bioactive molecules.
- ResearchGate. (n.d.). Synthesis of semi-products: 3-(piperidin-1-yl)propan-1-amine and....
- PubMed Central. (n.d.). Molecular docking, DFT analysis, and dynamics simulation of natural bioactive compounds targeting ACE2 and TMPRSS2 dual binding sites of spike protein of SARS CoV-2.
- ResearchGate. (n.d.). The discovery of this compound series by ring-opening....
- PubChemLite. (n.d.). This compound.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- LibreTexts. (n.d.). 3.7. Conformational analysis | Organic Chemistry 1: An open textbook.
- University of Calgary. (n.d.). Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo.
- ResearchGate. (2025, August 10). (PDF) Recent studies on conformational analysis and steric effects.
Sources
- 1. fiveable.me [fiveable.me]
- 2. How important is the detection of protein conformational changes in drug discovery/developement? [synapse.patsnap.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Conformational Analysis - Drug Design Org [drugdesign.org]
- 5. Potential Energy Surfaces — CH40208: Topics in Computational Chemistry [pythoninchemistry.org]
- 6. Potential energy surface - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. calcus.cloud [calcus.cloud]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. eurekaselect.com [eurekaselect.com]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Conformer Search - Avogadro [avogadro.cc]
- 20. researchgate.net [researchgate.net]
- 21. books.rsc.org [books.rsc.org]
- 22. d-nb.info [d-nb.info]
- 23. diposit.ub.edu [diposit.ub.edu]
- 24. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 25. Molecular docking, DFT analysis, and dynamics simulation of natural bioactive compounds targeting ACE2 and TMPRSS2 dual binding sites of spike protein of SARS CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Versatile Method for Systematic Conformational Searches: Application to CheY - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of 3-(Piperidin-1-yl)butan-1-amine
Abstract
This comprehensive guide details validated methodologies for the enantioselective synthesis of 3-(piperidin-1-yl)butan-1-amine, a chiral 1,3-diamine of significant interest in pharmaceutical development. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale for experimental choices. This document emphasizes catalytic asymmetric hydrogenation and biocatalytic transamination as modern, efficient, and scalable strategies. Each method is presented with the necessary detail to ensure reproducibility and high enantiomeric purity of the target compound.
Introduction: The Significance of Chiral 1,3-Diamines
Chiral 1,3-diamines are privileged structural motifs frequently encountered in natural products, pharmaceuticals, and as ligands in asymmetric catalysis.[1][2][3] The precise spatial arrangement of the two amino groups allows for specific molecular interactions, which is critical for biological activity. This compound, in its enantiomerically pure form, serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a crucial intermediate in the synthesis of Repaglinide, an oral medication for the treatment of type 2 diabetes.[4][5] The stereochemistry at the C3 position is paramount for the therapeutic efficacy and safety profile of the final drug substance. Consequently, robust and efficient methods for the enantioselective synthesis of this diamine are of high importance in medicinal chemistry and process development.[6]
This application note explores several state-of-the-art synthetic strategies to access enantiopure this compound, with a focus on methods that offer high enantioselectivity, chemical yield, and operational simplicity.
Strategic Approaches to Enantioselective Synthesis
The primary challenge in the synthesis of this compound lies in the stereoselective formation of the chiral center at the C3 position. The main strategies to achieve this can be broadly categorized into:
-
Catalytic Asymmetric Reduction of Prochiral Precursors: This approach involves the reduction of a C=N or C=C bond in a prochiral substrate using a chiral catalyst. Asymmetric hydrogenation and transfer hydrogenation are the most prominent examples.[7]
-
Biocatalytic Asymmetric Amination: Leveraging the high selectivity of enzymes, such as transaminases, to introduce an amino group into a prochiral ketone.[8][9]
-
Chiral Auxiliary-Mediated Synthesis: A classical approach where a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[10][11]
This guide will provide detailed protocols for the first two strategies, which represent highly efficient and modern approaches.
Catalytic Asymmetric Hydrogenation: A Powerful Tool for Chiral Amine Synthesis
Asymmetric hydrogenation, particularly of imines and enamines, stands as one of the most effective methods for the synthesis of chiral amines due to its high atom economy and the availability of a wide range of chiral catalysts.[7][12] Both rhodium and ruthenium-based catalysts have demonstrated exceptional performance in these transformations.[13][14][15]
Strategy: Asymmetric Reductive Amination
A common and efficient route involves the in-situ formation of an imine from a suitable ketone precursor, followed by asymmetric hydrogenation.
Caption: General workflow for asymmetric reductive amination.
Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a Benzylimine
This protocol describes the synthesis of the (S)-enantiomer using a rhodium catalyst with a chiral diphosphine ligand.
Materials:
-
4-(Piperidin-1-yl)butan-2-one
-
Benzylamine
-
[Rh(COD)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(R)-SDP (a chiral bisphosphine ligand)[14]
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Palladium on carbon (10 wt. %)
-
Hydrochloric acid (in diethyl ether)
Procedure:
-
Imine Formation: In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), dissolve 4-(piperidin-1-yl)butan-2-one (1.0 eq) and benzylamine (1.1 eq) in anhydrous toluene. Heat the mixture at 80 °C for 4 hours with a Dean-Stark trap to remove water. After completion, remove the solvent under reduced pressure to obtain the crude N-benzyl imine.
-
Asymmetric Hydrogenation: In a glovebox, charge a high-pressure autoclave with [Rh(COD)2]BF4 (0.01 eq) and (R)-SDP (0.011 eq). Add anhydrous, degassed methanol and stir for 15 minutes to form the catalyst. Add a solution of the crude N-benzyl imine in methanol.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times. Pressurize the reactor to 10 bar of H2.
-
Stir the reaction mixture at 40 °C for 24 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), carefully vent the reactor and purge with nitrogen.
-
Deprotection (Hydrogenolysis): Concentrate the reaction mixture under reduced pressure. Dissolve the residue in methanol and add 10 wt. % palladium on carbon (0.1 eq by weight). Stir the suspension under a hydrogen atmosphere (balloon pressure) for 12 hours.
-
Filter the reaction mixture through a pad of Celite® and wash with methanol.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation (Optional): For isolation and storage, the free amine can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration.
Expected Outcome: This procedure typically yields the (S)-3-(piperidin-1-yl)butan-1-amine with high enantiomeric excess (>95% ee). The enantiomeric excess can be determined by chiral HPLC analysis.
| Parameter | Value | Reference |
| Catalyst Loading | 1 mol % | [14] |
| Hydrogen Pressure | 10 bar | [14] |
| Temperature | 40 °C | [14] |
| Typical Yield | >90% | [14] |
| Typical ee | >95% | [14] |
| Table 1: Typical reaction parameters for Rh-catalyzed asymmetric hydrogenation. |
Asymmetric Transfer Hydrogenation: A Practical Alternative
Asymmetric transfer hydrogenation (ATH) offers a more practical and often safer alternative to high-pressure hydrogenation, as it utilizes a hydrogen donor like formic acid or isopropanol instead of molecular hydrogen.[16][17] Ruthenium-based catalysts are particularly effective for this transformation.[15]
Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol details the synthesis of the (R)-enantiomer using a Ru-catalyst and formic acid/triethylamine as the hydrogen source.
Materials:
-
4-(Piperidin-1-yl)butan-2-one
-
Ammonium formate
-
[RuCl2(p-cymene)]2
-
(S,S)-TsDPEN ((1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Formic acid/triethylamine azeotropic mixture (5:2)
-
Acetonitrile (anhydrous)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, mix [RuCl2(p-cymene)]2 (0.005 eq) and (S,S)-TsDPEN (0.011 eq) in anhydrous acetonitrile. Stir at room temperature for 30 minutes.
-
Reductive Amination: To the catalyst solution, add 4-(piperidin-1-yl)butan-2-one (1.0 eq) and ammonium formate (1.5 eq).
-
Add the formic acid/triethylamine (5:2) mixture (2.0 eq relative to the ketone).
-
Heat the reaction mixture to 60 °C and stir for 18 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel.
Causality behind Experimental Choices:
-
The use of a pre-formed catalyst ensures the active species is present at the start of the reaction.
-
Ammonium formate serves as both the ammonia source for in-situ imine formation and contributes to the hydrogen donor system.
-
The formic acid/triethylamine azeotrope is a highly effective and commonly used hydrogen source for ATH reactions.[18]
| Parameter | Value | Reference |
| Catalyst Loading | 0.5 mol % [Ru] | |
| Hydrogen Source | HCOOH/NEt3 | [18] |
| Temperature | 60 °C | General ATH conditions |
| Typical Yield | 85-95% | |
| Typical ee | >97% | |
| Table 2: Typical reaction parameters for Ru-catalyzed asymmetric transfer hydrogenation. |
Biocatalytic Approach: Enantioselective Transamination
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines.[9] Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high stereoselectivity.[8][19]
The Transaminase Cascade
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Ruthenium - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
Application Note & Protocol: Chiral Separation of 3-(Piperidin-1-yl)butan-1-amine Enantiomers by HPLC
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the enantioseparation of 3-(Piperidin-1-yl)butan-1-amine. Due to the analyte's lack of a native UV chromophore, the protocol employs a pre-column derivatization strategy using p-toluenesulfonyl chloride (PTSC) to introduce a UV-active moiety. The subsequent chiral separation is achieved on a polysaccharide-based chiral stationary phase (CSP) under polar organic mode conditions. This document provides a detailed, step-by-step protocol for both the derivatization reaction and the HPLC analysis, explains the scientific rationale behind the method design, and offers troubleshooting guidance. The method is designed for researchers, scientists, and drug development professionals requiring accurate determination of enantiomeric purity for this key chiral building block.
Introduction: The Imperative of Chiral Purity
Chiral primary amines are fundamental building blocks in the synthesis of a vast number of pharmaceutical compounds.[1][2] The compound this compound is a chiral amine that serves as a key intermediate in drug discovery and development. It is well-established that enantiomers of a chiral drug can exhibit profoundly different pharmacological, metabolic, and toxicological profiles.[1][3] Consequently, regulatory agencies mandate stringent control over the enantiomeric purity of chiral drugs and intermediates.[4]
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for the analysis of chiral compounds.[4][5] However, a significant analytical challenge for aliphatic amines like this compound is their lack of a UV-absorbing chromophore, which precludes sensitive detection by standard HPLC-UV systems. To overcome this, a common and effective strategy is pre-column derivatization, where the analyte is reacted with a chromophore-containing agent.[6][7]
This guide details a method that first derivatizes the primary amine group of the enantiomers with p-toluenesulfonyl chloride (PTSC), forming highly UV-active sulfonamides. The derivatized enantiomers are then resolved on a polysaccharide-based CSP, which are renowned for their broad selectivity in resolving a wide array of chiral compounds, including derivatized amines.[1][3]
Principle of the Method
The methodology is a two-stage process:
-
Pre-Column Derivatization: The primary amine of the racemic this compound is reacted with PTSC in the presence of a base. This reaction attaches a p-toluenesulfonyl (tosyl) group to the amine, which serves as a strong chromophore for UV detection. This step is critical for achieving the sensitivity required for accurate quantification.[6]
-
Chiral HPLC Separation: The derivatized enantiomers are separated on a chiral stationary phase. The mechanism of separation relies on the differential transient diastereomeric complexes formed between each enantiomer and the chiral selector of the CSP. Polysaccharide-based CSPs, such as amylose or cellulose derivatives, provide a complex chiral environment with grooves and cavities where interactions like hydrogen bonding, π-π stacking, and steric hindrance contribute to chiral recognition.[5] The addition of a basic modifier to the mobile phase is crucial for suppressing deleterious interactions with residual silanols on the silica support, thereby ensuring excellent peak shape for these basic analytes.[1][2]
Part A: Protocol for Pre-Column Derivatization
This protocol describes the derivatization of the primary amine with p-toluenesulfonyl chloride (PTSC).
Materials and Reagents
-
Racemic this compound
-
p-Toluenesulfonyl chloride (PTSC)
-
Triethylamine (TEA) or similar organic base
-
Dichloromethane (DCM), HPLC grade
-
Deionized (DI) Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Reaction vial, magnetic stirrer, and stir bar
Step-by-Step Derivatization Procedure
-
Dissolution: In a clean, dry reaction vial, dissolve approximately 10 mg of racemic this compound in 5 mL of dichloromethane.
-
Base Addition: Add 1.5 equivalents of triethylamine to the solution. Stir for 5 minutes at room temperature.
-
Reagent Addition: Add 1.2 equivalents of p-toluenesulfonyl chloride to the mixture.
-
Reaction: Seal the vial and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC if necessary.
-
Quenching & Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 5 mL of saturated NaHCO₃ solution and 5 mL of DI water to remove excess reagents and salts.
-
Drying: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Solvent Removal: Evaporate the dichloromethane under reduced pressure using a rotary evaporator to yield the derivatized product (a tosyl-amide).
-
Reconstitution: Reconstitute the dried residue in the HPLC mobile phase to a final concentration of approximately 1.0 mg/mL for analysis.
Caption: Workflow for pre-column derivatization and sample preparation.
Part B: Chiral HPLC Separation Protocol
This protocol details the instrumental conditions for separating the derivatized enantiomers.
Instrumentation and Materials
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose-based CSP)
-
n-Hexane, HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Diethylamine (DEA), HPLC grade
-
Sample vials
Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition | Rationale |
| Chiral Column | Chiralpak® AD-H, 5 µm, 250 x 4.6 mm | Amylose-based CSPs are highly effective for separating derivatized amines and similar structures.[6] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Normal phase/polar organic mode provides excellent selectivity on polysaccharide CSPs.[2][3] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 25 °C | Temperature can affect selectivity; maintaining a constant temperature ensures reproducibility. |
| Detection Wavelength | 228 nm | The attached tosyl group provides strong absorbance near this wavelength, ensuring high sensitivity.[6] |
| Injection Volume | 10 µL | A standard volume to avoid column overloading while providing a sufficient signal. |
| Analyte Concentration | ~1.0 mg/mL | A typical concentration for UV detection of derivatized compounds. |
| Mobile Phase Additive | 0.1% Diethylamine (DEA) | Crucial for basic analytes to improve peak shape and prevent tailing by masking active silanol sites on the silica support.[1][6] |
Step-by-Step HPLC Protocol
-
System Equilibration: Purge and equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Standard Injection: Inject 10 µL of the prepared racemic standard solution (from Part A) to confirm the separation of the two enantiomers and determine their respective retention times.
-
Sample Injection: Inject 10 µL of each sample solution to be analyzed.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomeric peaks.
-
Analysis: Integrate the peak areas for each enantiomer to determine the enantiomeric ratio or enantiomeric excess (% ee).
Expected Results & Discussion
Under the specified conditions, a baseline separation of the two derivatized enantiomers is expected. The addition of DEA is critical; without it, significant peak tailing is likely to occur, compromising resolution and accuracy.
Typical Chromatographic Performance
| Parameter | Expected Value |
| Retention Time (Peak 1) | ~ 8-10 min |
| Retention Time (Peak 2) | ~ 11-14 min |
| Selectivity Factor (α) | > 1.2 |
| Resolution (Rs) | > 2.0 |
Note: Retention times are estimates and may vary based on the specific system, column age, and exact mobile phase preparation.
Mechanism of Chiral Recognition
The separation on a polysaccharide-based CSP is a multifactorial process. After derivatization, the analyte possesses several key features that can interact with the chiral selector:
-
Tosyl Group: The aromatic ring can engage in π-π stacking interactions with the phenylcarbamate groups on the CSP.
-
Sulfonamide Group: The N-H and S=O groups are potent sites for hydrogen bonding within the chiral grooves of the stationary phase.
-
Piperidine and Butyl Groups: These provide steric bulk, and their specific 3D orientation dictates how well each enantiomer can fit into the chiral cavities of the CSP.
One enantiomer will have a spatial arrangement that allows for more stable and/or more frequent interactions with the CSP, leading to a longer retention time, while the other enantiomer will interact less favorably and elute earlier.
Caption: Proposed interactions between a derivatized analyte and the CSP.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution (Rs < 1.5) | 1. Incorrect mobile phase composition. | 1. Decrease the percentage of IPA (e.g., to 90:10 Hex/IPA) to increase retention and selectivity. |
| 2. Column degradation. | 2. Replace the column with a new one. | |
| Significant Peak Tailing | 1. Insufficient or degraded DEA. | 1. Ensure 0.1% DEA is present. Use freshly opened DEA. |
| 2. Contamination of the column or guard column. | 2. Flush the column or replace the guard column. | |
| Unstable Baseline | 1. Incomplete system equilibration. | 1. Equilibrate the system for a longer period. |
| 2. Mobile phase not mixed/degassed properly. | 2. Ensure thorough mixing and degassing of the mobile phase components. | |
| Low Signal Intensity | 1. Incomplete derivatization reaction. | 1. Review the derivatization protocol; ensure correct stoichiometry and reaction time. |
| 2. Low sample concentration. | 2. Prepare a more concentrated sample. |
Conclusion
The method described provides a comprehensive solution for the challenging chiral separation of this compound. By combining a validated pre-column derivatization technique with a highly selective polysaccharide-based chiral stationary phase, this protocol enables sensitive and accurate determination of enantiomeric purity. The detailed steps and scientific rationale offer researchers a robust framework that can be readily implemented for quality control and research applications in the pharmaceutical industry.
References
- BenchChem. (2025). HPLC method for enantiomeric separation of chiral amines.
- Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex Inc.
- BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.
- Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Columnex LLC.
- Bezhan, P., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
- Ali, I., et al. (2021).
- Payagala, T., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 3-(Piperidin-1-yl)butan-1-amine in Medicinal Chemistry
Introduction: Identifying a Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the piperidine ring stands out as one of the most vital heterocyclic scaffolds, integral to the structure of numerous pharmaceuticals.[1][2] Its prevalence is due to a combination of favorable properties: it imparts metabolic stability, modulates lipophilicity and solubility, and its flexible chair conformation allows for precise three-dimensional positioning of substituents to interact with biological targets.[2]
Within this class of building blocks, 3-(Piperidin-1-yl)butan-1-amine emerges as a particularly versatile and strategic component. This molecule offers a unique convergence of structural features: a tertiary amine within the piperidine ring, a primary amine for diverse downstream functionalization, and a chiral center at the 3-position. This trifecta of features provides chemists with a powerful tool to explore chemical space, optimize pharmacokinetic profiles (ADME), and establish critical binding interactions, particularly in the development of enzyme inhibitors and receptor antagonists. A key example of its application is in the discovery of novel C-C chemokine receptor type 5 (CCR5) inhibitors, which are crucial in the field of anti-HIV therapy.[3]
This document serves as a comprehensive guide for researchers and drug development professionals, detailing the core applications and experimental protocols for leveraging this compound as a foundational building block in synthesis campaigns.
PART 1: Physicochemical & Synthetic Overview
Core Properties
The utility of a building block begins with its fundamental characteristics. This compound is a chiral diamine whose properties make it suitable for a variety of standard synthetic transformations.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀N₂ | [4] |
| Molecular Weight | 156.27 g/mol | PubChem |
| Monoisotopic Mass | 156.1626 g/mol | [4] |
| SMILES | CC(CCN)N1CCCCC1 | [4] |
| Predicted XlogP | 1.0 | [4] |
General Synthetic Route
Access to this building block is critical for its application. A common and effective strategy for synthesizing related structures involves a two-step process starting from a commercially available nitrile. This pathway includes a nucleophilic substitution followed by a robust reduction.
A plausible synthesis for a related compound, 3-(piperidin-1-yl)propan-1-amine, involves reacting piperidine with acrylonitrile, followed by reduction of the nitrile group to a primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[5] This general approach can be adapted for this compound, starting from an appropriate 4-substituted butyronitrile.
Caption: General synthetic strategy for piperidinyl-alkylamines.
PART 2: Core Synthetic Applications & Protocols
The primary amine of this compound is the principal handle for its incorporation into larger, more complex molecules. The two most fundamental and widely used transformations are amide bond formation and reductive amination.
Application Focus: Amide Bond Formation
The formation of an amide bond is arguably the most frequently employed reaction in medicinal chemistry, linking carboxylic acid and amine fragments to build molecular complexity.[6][7] The primary amine of our building block readily participates in these coupling reactions. This reaction is central to the synthesis of a novel series of CCR5 inhibitors, where the building block is coupled to various carboxylic acid partners to explore structure-activity relationships (SAR).[3]
Directly reacting a carboxylic acid and an amine is generally ineffective due to the formation of a non-reactive ammonium carboxylate salt.[8] To overcome this, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic. This is achieved using a coupling reagent.
-
Coupling Reagents (e.g., HATU, EDC): These reagents react with the carboxylic acid to form a highly reactive intermediate (an active ester or O-acylisourea), which is then readily attacked by the amine nucleophile.[6][8]
-
Base (e.g., DIPEA, Et₃N): A non-nucleophilic organic base is essential. Its primary role is to scavenge the proton released during the reaction, preventing the protonation of the primary amine (which would render it non-nucleophilic) and driving the reaction to completion.[8]
-
Solvent (e.g., DMF, DCM): Aprotic solvents are used to ensure that all reagents remain in solution and do not interfere with the reactive intermediates.
Caption: Standard workflow for amide bond formation.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the desired carboxylic acid (1.0 eq) and dissolve it in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq) to the solution, followed by the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq).[7] Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: In a single portion, add a solution of this compound (1.05 eq) in a small amount of DMF to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, 3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired amide product.
Application Focus: Reductive Amination
Reductive amination is a powerful and efficient method for forming C-N bonds, converting a carbonyl compound (aldehyde or ketone) and an amine into a more substituted amine.[9] This reaction allows for the extension of the molecular scaffold from the primary amine of this compound, creating secondary amines that can serve as key intermediates or final drug products.
This reaction proceeds in a two-step, one-pot sequence.[10]
-
Imine/Iminium Formation: The primary amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine (from an aldehyde) or an enamine (from a ketone), which exists in equilibrium with its protonated iminium ion form. This step is often facilitated by mildly acidic conditions or the use of dehydrating agents like molecular sieves.[9][10]
-
In Situ Reduction: A mild reducing agent, already present in the reaction mixture, selectively reduces the C=N double bond of the iminium ion without reducing the starting carbonyl compound.[10] Sodium triacetoxyborohydride (STAB) is an ideal choice because it is less reactive than other borohydrides (like NaBH₄), is tolerant of mild acid, and is particularly effective at reducing the protonated iminium ion intermediate.[10]
Caption: Standard workflow for reductive amination.
-
Reagent Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (~0.1-0.2 M).
-
Imine Formation: Add a catalytic amount of glacial acetic acid (~5 mol%) to the mixture to facilitate imine formation. Stir at room temperature for 30-60 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the stirring solution in portions. Note: Mild gas evolution may occur.
-
Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Extract the aqueous layer with Dichloromethane (DCM, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude secondary amine product can then be purified by flash column chromatography.
PART 3: Case Study - Application in BTK Inhibitor Synthesis
While this compound is a key player in CCR5 antagonist development, related piperidine amines are foundational to many other drug classes. A prominent example is the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, such as Ibrutinib.[11][12] BTK is a critical enzyme in B-cell signaling pathways, and its inhibition is a validated therapeutic strategy for various B-cell malignancies.[12][13]
The synthesis of Ibrutinib and its analogs often involves coupling a chiral piperidin-3-amine derivative to a pyrazolopyrimidine core.[14][15][16] The final step typically involves an acylation (an amide bond formation) of the piperidine nitrogen with an acryloyl group.[14] This highlights the broader utility of piperidine-amine scaffolds, where the amine serves as a crucial point of attachment to build the final, complex active pharmaceutical ingredient.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C9H20N2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. hepatochem.com [hepatochem.com]
- 7. growingscience.com [growingscience.com]
- 8. Amide Synthesis [fishersci.dk]
- 9. researchgate.net [researchgate.net]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2017039425A1 - A method for preparation of ibrutinib precursor - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Synthesis of Repaglinide via the Key Intermediate (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine
Foreword for the Researcher
This document provides a detailed guide for the synthesis of the oral antidiabetic agent, Repaglinide. Our focus is a robust and well-documented synthetic route that proceeds through the pivotal chiral intermediate, (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine . The protocols herein are curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps, but the underlying chemical principles and rationale that ensure a reproducible and efficient synthesis. We will delve into the synthesis of the two key precursors and their final condensation to yield Repaglinide, with a strong emphasis on stereochemical control, reaction mechanisms, and practical laboratory considerations.
The Central Role of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine in Repaglinide Synthesis
Repaglinide is a fast-acting insulin secretagogue used for the treatment of type 2 diabetes.[1] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. The synthesis of enantiomerically pure Repaglinide is therefore of paramount importance. The synthetic strategy detailed here hinges on the preparation of the chiral amine, (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine, which provides the necessary stereocenter for the final active pharmaceutical ingredient. This intermediate is then coupled with a second key precursor, 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid, to construct the final molecular architecture of Repaglinide.
Synthesis of the Key Precursors
Multi-step Synthesis of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine
The synthesis of this chiral amine is a multi-step process that begins with the formation of a ketone, followed by oximation, reduction to a racemic amine, and finally, chiral resolution to isolate the desired (S)-enantiomer.
The synthesis initiates with a Grignard reaction between 2-(piperidin-1-yl)benzonitrile and isobutylmagnesium bromide to form 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one. The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of the nitrile group. Subsequent hydrolysis then yields the target ketone.
Protocol for 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one Synthesis
| Reagent/Parameter | Quantity/Value | Notes |
| Magnesium turnings | 1.2 eq | |
| Isobutyl bromide | 1.2 eq | |
| Anhydrous Tetrahydrofuran (THF) | As required | Must be scrupulously dry. |
| 2-(piperidin-1-yl)benzonitrile | 1.0 eq | |
| Iodine crystal | Catalytic amount | To initiate the Grignard reaction. |
| Reaction Temperature | Reflux | |
| Work-up | Aqueous NH₄Cl solution |
Experimental Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine and a minimal amount of anhydrous THF.
-
Add a small portion of isobutyl bromide to initiate the reaction, which is indicated by a color change and gentle refluxing.
-
Once initiated, add the remaining isobutyl bromide dissolved in anhydrous THF dropwise to maintain a steady reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature and add a solution of 2-(piperidin-1-yl)benzonitrile in anhydrous THF dropwise.
-
After the addition, stir the reaction mixture at room temperature for several hours, or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.
-
The crude product can be purified by column chromatography.
Causality of Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and halt the reaction.[2][3] Iodine is used as an initiator to activate the surface of the magnesium.
The ketone is then converted to its oxime derivative through a reaction with hydroxylamine hydrochloride. This step is a prelude to the introduction of the amine functionality.
Protocol for 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one oxime Synthesis
| Reagent/Parameter | Quantity/Value | Notes |
| 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one | 1.0 eq | |
| Hydroxylamine hydrochloride | 1.5 eq | |
| Sodium acetate or pyridine | 2.0 eq | Acts as a base. |
| Ethanol | As required | |
| Reaction Temperature | Reflux |
Experimental Procedure:
-
Dissolve the ketone in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride and a base (sodium acetate or pyridine).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[4]
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the oxime with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can be purified by recrystallization.
The oxime is reduced to the corresponding primary amine using a suitable reducing agent. While various reducing agents can be employed, catalytic hydrogenation is an environmentally friendly and efficient method.[5]
Protocol for Racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine Synthesis
| Reagent/Parameter | Quantity/Value | Notes |
| 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one oxime | 1.0 eq | |
| Catalyst | e.g., Raney Nickel or Palladium on Carbon (Pd/C) | |
| Solvent | Methanol or Ethanol | |
| Hydrogen Pressure | Atmospheric or slightly elevated | |
| Reaction Temperature | Room Temperature |
Experimental Procedure:
-
In a hydrogenation vessel, dissolve the oxime in a suitable solvent like methanol or ethanol.
-
Add the hydrogenation catalyst (e.g., a slurry of Raney Nickel in ethanol).
-
Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen.
-
Stir the mixture vigorously at room temperature for several hours until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the racemic amine.
The final step in the synthesis of the key intermediate is the resolution of the racemic amine to isolate the desired (S)-enantiomer. This is achieved by forming diastereomeric salts with a chiral resolving agent, such as N-acetyl-L-glutamic acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Protocol for Chiral Resolution
| Reagent/Parameter | Quantity/Value | Notes |
| Racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine | 1.0 eq | |
| N-acetyl-L-glutamic acid | 0.5 eq | |
| Solvent | Acetone/Water mixture | |
| Crystallization Temperature | Cooled slowly to 0-5 °C |
Experimental Procedure:
-
Dissolve the racemic amine in a heated mixture of acetone and water.
-
In a separate flask, dissolve N-acetyl-L-glutamic acid in the same solvent mixture with heating.
-
Add the resolving agent solution to the amine solution and allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the precipitated diastereomeric salt by filtration. This salt will be enriched in the (S)-amine.
-
To obtain the free (S)-amine, treat the diastereomeric salt with a base (e.g., aqueous sodium hydroxide) and extract the liberated amine with an organic solvent.
-
Dry the organic extract and concentrate it to yield the enantiomerically enriched (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine. The enantiomeric excess can be determined by chiral HPLC.
Synthesis of 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid
This second key intermediate can be synthesized from 3-hydroxyphenylacetic acid through a series of reactions including esterification, formylation, oxidation, and etherification.[6] An alternative efficient method involves the reaction of ethyl 2-ethoxy-4-methylbenzoate with a strong base like lithium diisopropylamide (LDA) followed by quenching with carbon dioxide.[7]
Protocol for 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid Synthesis
| Reagent/Parameter | Quantity/Value | Notes |
| 3-hydroxyphenylacetic acid | 1.0 eq | Starting material |
| Ethanol | Excess | For esterification |
| Sulfuric acid | Catalytic amount | Esterification catalyst |
| Diethyl ether | As required | Solvent |
| Sodium Hydroxide | As required | For hydrolysis |
Experimental Procedure (Illustrative Route):
-
Esterification: Reflux 3-hydroxyphenylacetic acid in an excess of ethanol with a catalytic amount of sulfuric acid to form the corresponding ethyl ester.
-
Etherification: React the ethyl 3-hydroxyphenylacetate with ethyl iodide in the presence of a base like potassium carbonate to introduce the ethoxy group.
-
Selective Hydrolysis: Carefully hydrolyze the resulting diester under controlled basic conditions to selectively cleave the phenylacetic ester, yielding 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid.[8]
The Final Step: Amide Coupling to Synthesize Repaglinide
The final stage of the synthesis involves the formation of an amide bond between the chiral amine, (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine, and 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid. This reaction is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization.[9]
Protocol for Repaglinide Synthesis
| Reagent/Parameter | Quantity/Value | Notes |
| (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine | 1.0 eq | |
| 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid | 1.0 eq | |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 eq | |
| 1-Hydroxybenzotriazole (HOBt) | 0.2 eq | Optional, but recommended |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | As required | Anhydrous |
| Reaction Temperature | 0 °C to Room Temperature |
Experimental Procedure:
-
Dissolve 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid and HOBt (if used) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC to the solution and stir for about 30 minutes to pre-activate the carboxylic acid.
-
Add a solution of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine in the same anhydrous solvent to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, or until completion as indicated by TLC.
-
The by-product, dicyclohexylurea (DCU), will precipitate out of the solution and can be removed by filtration.
-
Wash the filtrate with dilute acid, then with a basic solution (e.g., saturated sodium bicarbonate), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Repaglinide ester.
-
Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. Dissolve the crude product in a mixture of ethanol and aqueous sodium hydroxide solution and stir at room temperature.
-
Monitor the reaction by TLC. Once the hydrolysis is complete, acidify the reaction mixture with dilute HCl to precipitate Repaglinide.
-
Collect the solid by filtration, wash with water, and dry. The crude Repaglinide can be purified by recrystallization from a suitable solvent system.
Mechanism of DCC/HOBt Coupling: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. HOBt acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an activated HOBt-ester, which is less prone to racemization and reacts efficiently with the amine to form the desired amide bond.[10]
Visualization of the Synthetic Pathway
Overall Synthesis Workflow of Repaglinide
Caption: Overall synthetic workflow for Repaglinide.
Mechanism of DCC/HOBt Mediated Amide Bond Formation
Caption: Mechanism of DCC/HOBt mediated amide bond formation.
Safety and Handling Precautions
-
Grignard Reagents: Grignard reagents are highly flammable, corrosive, and react violently with water.[11][12] All manipulations should be carried out under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, must be worn.[11]
-
DCC: N,N'-Dicyclohexylcarbodiimide is a potent sensitizer and can cause allergic reactions upon skin contact. It should be handled with care in a well-ventilated fume hood, and appropriate gloves should be worn.
-
Solvents: Many of the organic solvents used in these protocols (e.g., THF, diethyl ether, DCM) are flammable and/or volatile. Ensure all operations are performed in a fume hood, away from ignition sources.
References
- Liu, H., Huang, D., & Zhang, Y. (2012). Synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl Amine.
- Grell, W., et al. (1998). Repaglinide and related new oral antidiabetics. Journal of Medicinal Chemistry, 41(26), 5219-5246.
- Smith, L. I., & Howard, K. L. (1942). The Grignard Reaction. Chemical Reviews, 31(1), 1-112.
-
Organic Syntheses. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Beyond Benign. (n.d.). Greener Grignard Reaction. Retrieved from [Link]
- Kathiravan, V., et al. (2014). (E)-3-Methyl-2,6-di-phenyl-piperidin-4-one O-(3-methyl-benzo-yl)oxime. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o883.
- WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid. (2015).
-
Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10514609, 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-. Retrieved from [Link]
- Mathad, V. T., et al. (2006). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate. CHIMIA International Journal for Chemistry, 60(9), 593-597.
-
Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
- Laboratory Safety Standard Operating Procedure (SOP). (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).
-
Quora. (2022). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Chiral Resolution of Racemic N-benzyl-N-methyl-1-phenylpropan-2-amine.
-
International Journal of Drug Development & Research. (2011). Preparation, Characterization and in Vitro Evaluation of Repaglinide Binary Solid Dispersions with Hydrophilic Polymers. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard reaction safety. Retrieved from [Link]
-
YouTube. (2024). Grignard reaction safety. Retrieved from [Link]...
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10514609, 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-. Retrieved from [Link]
- US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide. (2004).
- EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives. (2003).
- ResearchGate. (2025). Formulation, Optimization, and Characterization of Repaglinide Loaded Nanocrystal for Diabetes Therapy.
-
Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
ResearchGate. (2016). A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. Retrieved from [Link]
-
PubMed. (2014). Preparation, characterization and in vivo evaluation of formulation of repaglinide with hydroxypropyl-β-cyclodextrin. Retrieved from [Link]
-
PubMed. (2014). (E)-3-Methyl-2,6-di-phenyl-piperidin-4-one O-(3-methyl-benzo-yl)oxime. Retrieved from [Link]
- Determination of the structural parameters of Repaglinide in tablet: an antidiabetic drug, using Spectroscopic methods. (2024).
- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
- Sci-Hub. (2005). A CONVENIENT SYNTHESIS OF 3-ETHOXYCARBONYLAMINO-2-HYDROXY-4-PHENYLBUTYRIC ACID.
-
WIPO Patentscope. (2015). WO/2015/135096 METHOD FOR SYNTHESIZING 3-ETHOXY-4-ETHOXYCARBONYL PHENYLACETIC ACID. Retrieved from [Link]
-
PubMed. (2017). Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2009). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
Sources
- 1. ijddr.in [ijddr.in]
- 2. community.wvu.edu [community.wvu.edu]
- 3. beyondbenign.org [beyondbenign.org]
- 4. (E)-3-Isopropyl-1-methyl-2,6-diphenylpiperidin-4-one O-nicotinoyl oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 8. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 11. acs.org [acs.org]
- 12. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols for the Catalytic Synthesis of 3-(piperidin-1-yl)butan-1-amine
Introduction: The Value of Substituted Aminobutanes
The 3-(piperidin-1-yl)butan-1-amine scaffold represents a valuable building block in modern medicinal chemistry and drug development. Its structure, featuring a chiral center and two distinct nitrogen functionalities (a primary amine and a tertiary amine), offers a versatile platform for constructing complex molecular architectures. Analogous structures are key components in a variety of pharmacologically active agents, including CCR5 antagonists for HIV-1 entry inhibition.[1] The efficient and selective synthesis of such molecules is therefore of paramount importance.
This guide moves beyond classical stoichiometric methods to detail two robust, modern catalytic strategies for the synthesis of this compound: Direct Reductive Amination and N-Alkylation via Borrowing Hydrogen Catalysis . These methods exemplify atom-economical and efficient approaches to C-N bond formation, a cornerstone of pharmaceutical synthesis.[2] This document is intended for researchers, chemists, and process development professionals seeking to leverage advanced catalytic techniques for the synthesis of complex amines.
Method 1: Direct Catalytic Reductive Amination
Reductive amination is a powerful and widely utilized method for forming C-N bonds by reacting a carbonyl compound with an amine.[3] The reaction proceeds via an intermediate iminium ion, which is then reduced in situ to the target amine. This one-pot process avoids the challenges of direct alkylation, such as over-alkylation and the use of harsh alkylating agents.
Scientific Principle and Strategy
This protocol employs the reductive amination of a keto-amine precursor, tert-butyl N-(3-oxobutyl)carbamate[4], with piperidine. The primary amine is protected as a tert-butoxycarbonyl (Boc) carbamate, which is stable under the reaction conditions and can be easily removed in a final step. The ketone at the C3 position reacts selectively with the secondary amine (piperidine) to form an iminium cation, which is subsequently reduced. We will detail a procedure using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations.[5]
Experimental Workflow
Sources
Application Notes & Protocols: Derivatization of 3-(Piperidin-1-yl)butan-1-amine for Biological Screening
For: Researchers, scientists, and drug development professionals.
Abstract
The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in a wide array of biologically active compounds and approved drugs.[1][2] Its inherent conformational flexibility and capacity for diverse molecular interactions make it a valuable building block in the quest for novel therapeutics.[1] This document provides a comprehensive technical guide for the derivatization of 3-(Piperidin-1-yl)butan-1-amine, a bifunctional molecule featuring both a primary and a tertiary amine. The focus is on generating a diverse chemical library for biological screening. We will delve into the strategic rationale, present detailed, field-tested protocols for three robust derivatization methods—amide coupling, sulfonamide synthesis, and reductive amination—and cover essential downstream processes, including purification, characterization, and considerations for high-throughput screening.
Introduction: The Strategic Imperative for Derivatization
The primary amine of this compound serves as a versatile chemical handle for diversification. By converting this amine into a library of amides, sulfonamides, and more complex secondary or tertiary amines, researchers can systematically explore the structure-activity relationship (SAR) of this scaffold.[3] Derivatization allows for the modulation of critical physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which are pivotal in determining a compound's biological activity and pharmacokinetic profile.[4] The resulting library of novel chemical entities can then be subjected to high-throughput screening (HTS) to identify hit compounds with desired biological activities, such as anticancer, antiviral, or neuroprotective effects.[1][5]
Pre-Derivatization Considerations: Foundational Steps for Success
Before embarking on library synthesis, a thorough characterization of the starting material, this compound, is crucial.
-
Purity Assessment: The purity of the starting amine should be ≥95%, as determined by High-Performance Liquid Chromatography (HPLC) with UV detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS). Impurities can lead to ambiguous screening results and interfere with the derivatization reactions.[6]
-
Structural Verification: The identity of the starting material should be unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.[7][8]
-
Physicochemical Properties: Understanding the baseline physicochemical properties of the parent molecule is essential for interpreting the effects of derivatization.
| Property | Value (Predicted) | Source |
| Molecular Weight | 156.27 g/mol | [9] |
| XLogP3 | 0.9 | [9] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 2 | [9] |
| pKa (strongest basic) | 10.4 (predicted) | --- |
Derivatization Strategies and Protocols
The following protocols are designed for parallel synthesis, making them amenable to the creation of compound libraries in multi-well plates.[10]
Amide Coupling: Forging the Peptidic Link
Amide bond formation is the most frequently utilized reaction in medicinal chemistry, offering a reliable method to introduce a vast array of substituents via commercially available carboxylic acids.[11][12]
Rationale: The reaction of the primary amine with an activated carboxylic acid forms a stable amide bond. This transformation is typically mediated by a coupling reagent to enhance the electrophilicity of the carboxylic acid.[13]
Experimental Protocol: Parallel Amide Synthesis
-
Preparation of Starting Materials:
-
In a 96-well reaction block, dispense 50 µL of a 0.2 M solution of this compound in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).
-
In a separate 96-well plate, dispense 50 µL of a 0.22 M solution of a diverse library of carboxylic acids in the same solvent.
-
-
Addition of Coupling Reagents:
-
To the carboxylic acid plate, add 50 µL of a 0.25 M solution of a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 50 µL of a 0.25 M solution of an activator like 1-Hydroxybenzotriazole (HOBt) or a base such as N,N-Diisopropylethylamine (DIPEA).[13]
-
-
Reaction Initiation and Incubation:
-
Transfer the activated carboxylic acid mixtures to the amine-containing reaction block.
-
Seal the reaction block and shake at room temperature for 12-24 hours.
-
-
Reaction Monitoring:
-
Work-up and Purification:
-
Upon completion, the reaction mixtures can be subjected to a parallel liquid-liquid extraction or directly purified by preparative HPLC.
-
Diagram of Amide Coupling Workflow:
Caption: Workflow for parallel amide synthesis.
Sulfonamide Synthesis: Introducing a Key Bioisostere
Sulfonamides are important bioisosteres of amides, offering altered geometric and electronic properties, improved metabolic stability, and an additional hydrogen bond acceptor.[16]
Rationale: The reaction of the primary amine with a sulfonyl chloride in the presence of a non-nucleophilic base yields the corresponding sulfonamide.[17] This reaction is generally high-yielding and proceeds under mild conditions.[18]
Experimental Protocol: Parallel Sulfonamide Synthesis
-
Preparation of Starting Materials:
-
In a 96-well reaction block, dispense 50 µL of a 0.2 M solution of this compound in an anhydrous aprotic solvent (e.g., DCM or Tetrahydrofuran (THF)).
-
Add 1.5 equivalents of a non-nucleophilic base, such as pyridine or triethylamine (TEA), to each well.[17]
-
Cool the reaction block to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chlorides:
-
In a separate 96-well plate, dispense 50 µL of a 0.2 M solution of a diverse library of sulfonyl chlorides in the same solvent.
-
Add the sulfonyl chloride solutions dropwise to the cooled amine solutions.
-
-
Reaction and Incubation:
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
-
Reaction Monitoring:
-
Work-up and Purification:
-
Quench the reaction with the addition of water.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude products are then purified by preparative HPLC.
-
Troubleshooting Sulfonamide Synthesis:
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete reaction | Extend reaction time, consider gentle heating. |
| Di-sulfonylation | Excess sulfonyl chloride or prolonged reaction time | Use a 1:1 or slight excess of the amine to the sulfonyl chloride. Monitor the reaction closely and quench upon completion.[17] |
| Sulfonic Acid Byproduct | Presence of water in the reaction | Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[17] |
Reductive Amination: Expanding the Amine Scaffold
Reductive amination is a powerful one-pot reaction that converts a primary amine into a secondary or tertiary amine by reaction with an aldehyde or ketone in the presence of a selective reducing agent.[19][20]
Rationale: This method allows for the introduction of a wide variety of alkyl or aryl groups, significantly increasing the structural diversity of the library. The reaction proceeds via an intermediate imine, which is then reduced in situ.[21]
Experimental Protocol: Parallel Reductive Amination
-
Preparation of Starting Materials:
-
In a 96-well reaction block, dispense 50 µL of a 0.2 M solution of this compound in a suitable solvent (e.g., methanol, dichloroethane).
-
In a separate 96-well plate, dispense 50 µL of a 0.22 M solution of a diverse library of aldehydes or ketones.
-
-
Reaction Initiation:
-
Transfer the aldehyde/ketone solutions to the amine-containing reaction block.
-
Add a few drops of acetic acid to each well to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Reduction:
-
Reaction Monitoring:
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
The combined organic layers are dried, filtered, and concentrated.
-
The crude products are purified by preparative HPLC.
-
Diagram of Derivatization Strategies:
Caption: Overview of derivatization strategies.
Purification and Characterization of the Compound Library
The success of a high-throughput screening campaign is contingent on the purity and identity of the compounds being tested.[6][22]
-
High-Throughput Purification: Parallel preparative HPLC is the method of choice for purifying small-molecule libraries.[23] Each well from the reaction block is injected onto a reverse-phase column, and the fraction corresponding to the product peak is collected.
-
Quality Control:
-
Purity Assessment: The purity of each compound in the library should be determined by analytical HPLC-UV and/or LC-MS, with a target purity of >90%.[15]
-
Identity Confirmation: The molecular weight of each compound should be confirmed by LC-MS. For a representative subset of the library, full structural elucidation by ¹H and ¹³C NMR is recommended.[24][25]
-
Biological Screening and Data Analysis
The newly synthesized and purified library of this compound derivatives is now ready for biological screening.
-
Assay Plate Preparation: The compounds are typically dissolved in DMSO to create stock solutions, which are then acoustically dispensed into assay plates at the desired final concentrations.
-
High-Throughput Screening (HTS): The compound library is screened against the biological target of interest using a validated assay.[10][26] This could be a biochemical assay (e.g., enzyme inhibition) or a cell-based assay (e.g., receptor activation, cytotoxicity).[27]
-
Hit Identification and Confirmation: Primary hits are identified based on a pre-defined activity threshold. These hits should be re-tested to confirm their activity, and dose-response curves should be generated to determine their potency (e.g., IC₅₀ or EC₅₀ values).
-
Structure-Activity Relationship (SAR) Analysis: The data from the HTS campaign is used to build an SAR, which informs the design of the next generation of more potent and selective compounds.
Conclusion
The derivatization of this compound is a valuable strategy for generating novel chemical entities for biological screening. By employing robust and parallelizable synthetic methods such as amide coupling, sulfonamide synthesis, and reductive amination, a diverse library of compounds can be efficiently created. Rigorous purification and characterization are essential to ensure the quality of the library and the reliability of the screening data. The insights gained from HTS and subsequent SAR analysis can accelerate the discovery of new therapeutic agents.
References
- Benchchem. The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
- Benchchem. Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- JoVE. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023-04-30).
- BIOSYNCE. What are the biological activities of piperidine? (2025-12-11).
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- PubMed. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. (2020-12-01).
- Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- PubMed Central.
- IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023-04-04).
- Encyclopedia.pub.
- Wikipedia.
- Master Organic Chemistry.
- RSC Publishing.
- Organic Chemistry Portal.
- Journal of the American Chemical Society.
- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. (2008-06-23).
- PubMed. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. (2023-01-07).
- Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019-03-25).
- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.
- PubMed Central. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- RSC Publishing. The preparation and applications of amides using electrosynthesis. (2020-11-02).
- Waters Corporation. Synthetic Reaction Monitoring Using UPLC-MS.
- Enamine. High-Throughput Screening.
- Benchchem.
- Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Pl
- PubMed.
- Amines.
- PubMed Central. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry.
- Books.
- Perlego. Amide Reactions | Overview & Research Examples.
- ACS Publications. Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2013-09-04).
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24).
- PubMed Central. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess.
- Benchchem. Application Notes and Protocols for High-Throughput Screening of 2-Aminotetralin Compound Libraries.
- Scilit.
- PubMed Central. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
- Taylor & Francis Online.
- Axplora.
- Journal of Chemical and Pharmaceutical Sciences.
- ChemRxiv. SuFEx-enabled high-throughput medicinal chemistry.
- PubMed.
- NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.
- Sigma-Aldrich.
- Oregon St
- PubChem. 3-(Piperidin-1-yl)aniline.
- Cenmed Enterprises. (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine.
- PubChem. 4-(Piperidin-1-yl)butan-1-amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynce.com [biosynce.com]
- 6. High-throughput characterization and quality control of small-molecule combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchps.com [jchps.com]
- 8. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 9. 4-(Piperidin-1-yl)butan-1-amine | C9H20N2 | CID 6484144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hepatochem.com [hepatochem.com]
- 12. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. waters.com [waters.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cbijournal.com [cbijournal.com]
- 19. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 20. Reductive amination - Wikipedia [en.wikipedia.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. scilit.com [scilit.com]
- 23. axplora.com [axplora.com]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 26. High-Throughput Screening - Enamine [enamine.net]
- 27. tandfonline.com [tandfonline.com]
Definitive Quantification of 3-(Piperidin-1-yl)butan-1-amine: Advanced Chromatographic Strategies and Validation
An Application Note and Protocol Guide
Abstract
This comprehensive guide provides detailed analytical methodologies for the precise and robust quantification of 3-(Piperidin-1-yl)butan-1-amine, a chiral piperidine derivative of interest in pharmaceutical development. Addressing the unique challenges posed by this molecule—namely its chirality and lack of a strong native chromophore—this document outlines two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, from sample derivatization to instrument parameter optimization. Each section includes step-by-step protocols, method validation insights based on ICH guidelines, and visual workflows to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
This compound is a chiral secondary amine containing a piperidine moiety. Its molecular structure presents specific analytical hurdles that must be overcome for accurate quantification in research and quality control (QC) settings. The key challenges include:
-
Chirality: The molecule possesses a stereocenter, resulting in two enantiomers. As enantiomers can exhibit significantly different pharmacological and toxicological profiles, their separation and individual quantification are often a regulatory necessity.[1]
-
Poor UV Absorbance: The molecule lacks a significant chromophore, making direct detection by UV-Vis spectrophotometry at low concentrations difficult and insensitive.
-
High Polarity: The presence of two amine groups imparts high polarity, which can lead to poor peak shape and retention on traditional reversed-phase chromatography columns without careful method development.
This guide provides validated, field-proven protocols to address these challenges, ensuring data integrity and analytical confidence.
Foundational Strategy: Derivatization as an Enabling Step
For non-chromophoric and highly polar analytes like this compound, chemical derivatization is a powerful strategy. It involves reacting the analyte with a reagent to attach a new functional group, thereby altering its chemical properties to make it more suitable for analysis.
The Rationale for Derivatization:
-
Enhanced Detection: Introducing a chromophore or fluorophore through derivatization dramatically increases the sensitivity for UV or fluorescence detectors.[2]
-
Improved Chromatography: Derivatization can decrease the polarity of the analyte, leading to better retention and improved peak shape in reversed-phase HPLC. For GC, it increases volatility and thermal stability.[3]
-
Chiral Resolution (Indirect Method): Reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA) creates a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral column.[4]
Method 1: Chiral Quantification by HPLC with UV/MS Detection
This method is the cornerstone for accurately determining the enantiomeric purity and concentration of this compound in drug substances and formulated products. We present an indirect approach utilizing derivatization for robust separation on widely available C18 columns.
Principle of the Method
The primary amine of this compound is derivatized with a reagent that imparts a strong UV chromophore, such as benzoyl chloride or p-toluenesulfonyl chloride.[2][5][6] The resulting derivative is then analyzed using reversed-phase HPLC. For chiral analysis, a chiral derivatizing agent would be used to form diastereomers. The separation is monitored by a UV detector for quantification and a mass spectrometer for peak identity confirmation and enhanced specificity.
Experimental Workflow: HPLC-UV/MS
Caption: Workflow for HPLC-UV/MS analysis after derivatization.
Detailed Protocol: HPLC-UV/MS
A. Materials and Reagents
-
This compound Reference Standard
-
Benzoyl Chloride (Derivatizing Agent)
-
Triethylamine (Base)
-
Dichloromethane (DCM), HPLC Grade
-
Acetonitrile (ACN), HPLC Grade
-
Formic Acid, 0.1% Solution
-
Water, HPLC Grade
-
Class A Volumetric Glassware
B. Standard & Sample Preparation (Derivatization)
-
Stock Standard: Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM to obtain a 1 mg/mL solution.
-
Derivatization Reaction:
-
Transfer 1 mL of the stock solution to a vial.
-
Add 200 µL of triethylamine.
-
Add 150 µL of benzoyl chloride solution (10% in DCM).
-
Vortex and let the reaction proceed for 30 minutes at room temperature.
-
-
Work-up:
-
Add 2 mL of 1M HCl to quench the reaction.
-
Vortex and allow the layers to separate.
-
Transfer the bottom organic layer (DCM) to a new vial.
-
Evaporate the DCM to dryness under a gentle stream of nitrogen.
-
-
Final Solution: Reconstitute the dried residue in 1 mL of the mobile phase (e.g., 50:50 ACN:Water). This is your working standard.
-
Calibration Curve: Prepare a series of calibration standards by serially diluting the derivatized stock standard.
-
Sample Preparation: Prepare the test sample using the same procedure, ensuring the final concentration is expected to fall within the calibration range.
C. Instrumental Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system for robust pharmaceutical analysis. |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent | C18 provides excellent retention for the derivatized, less polar analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier ensures protonation of any residual amines and silanol suppression for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 20% B to 80% B over 15 minutes | A gradient ensures efficient elution and separation from matrix components. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Ensures reproducible retention times and improves peak efficiency. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| UV Detector | Diode Array Detector (DAD) | |
| Wavelength | 254 nm | Benzoyl derivatives have a strong absorbance at this wavelength. |
| MS Detector | Q-TOF or Triple Quadrupole | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The piperidine nitrogen is easily protonated, making ESI+ highly sensitive for this compound class.[3] |
| Scan Range | m/z 100-500 | Covers the expected mass of the derivatized analyte. |
Method Validation Parameters
All analytical methods for pharmaceutical use must be validated to ensure they are fit for purpose.[7][8] Key parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R2).[9]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak purity > 99.0%; No interference at analyte RT | Ensures the signal is from the analyte only. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a proportional response across a range of concentrations. |
| Range | Typically 80-120% of the target concentration | The interval where the method is precise, accurate, and linear.[10] |
| Accuracy (Recovery) | 98.0% - 102.0% recovery for spiked samples | Measures the closeness of the test results to the true value. |
| Precision (RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate: ≤ 2.0% | Demonstrates the consistency of results under various conditions. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | The lowest amount of analyte that can be detected but not necessarily quantified. |
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent alternative or confirmatory technique, particularly for identifying and quantifying volatile impurities or for analyzing samples in volatile organic matrices.
Principle of the Method
This method relies on the thermal stability and volatility of this compound.[11] The sample is injected into a heated port, vaporized, and separated on a capillary column based on its boiling point and interaction with the stationary phase. The mass spectrometer fragments the eluted analyte in a predictable manner (e.g., via α-cleavage), providing a "fingerprint" for positive identification and sensitive quantification.[3] While direct injection is possible, derivatization (e.g., silylation) can improve peak shape by reducing interactions with active sites in the GC system.[3]
Experimental Workflow: GC-MS
Caption: General workflow for quantitative GC-MS analysis.
Detailed Protocol: GC-MS
A. Materials and Reagents
-
This compound Reference Standard
-
Methanol, GC Grade
-
Internal Standard (IS), e.g., d11-Piperidine or a structurally similar compound not present in the sample.
-
Class A Volumetric Glassware and GC Vials
B. Standard and Sample Preparation
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of reference standard into a 10 mL volumetric flask and dilute to volume with methanol.
-
Internal Standard Stock (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards in GC vials. For each level, add the appropriate volume of the stock standard, a fixed volume of the IS stock (e.g., 50 µL), and dilute to a final volume of 1 mL with methanol.
-
Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in methanol, add the same fixed amount of IS, and dilute to a known volume to achieve a concentration within the calibration range.
C. Instrumental Conditions
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC with 5977B MS or equivalent | A standard, robust system for routine analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane column offers good general-purpose separation for semi-polar compounds. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks for quantitative analysis. |
| Injection Volume | 1 µL | Standard injection volume. |
| Oven Program | - Initial: 80 °C, hold 1 min | |
| - Ramp: 15 °C/min to 280 °C | A controlled ramp separates analytes by boiling point. | |
| - Hold: 5 min | Final hold ensures all components are eluted from the column. | |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source Temp | 230 °C | Standard temperature for Electron Ionization (EI). |
| Ionization Energy | 70 eV | Standard energy for EI, producing reproducible fragmentation patterns. |
| Acquisition Mode | Scan (m/z 40-300) and/or SIM | Full scan for identification; Selected Ion Monitoring (SIM) for higher sensitivity quantification. |
| Quantifier Ion | To be determined from analyte mass spectrum (e.g., M⁺ or major fragment) | The most abundant, unique ion used for quantification. |
| Qualifier Ions | To be determined (2-3 additional ions) | Used to confirm the identity of the analyte by maintaining their relative abundance ratios. |
Method Comparison and Selection
The choice between HPLC and GC-MS depends on the specific analytical goal.
| Feature | HPLC-UV/MS | GC-MS |
| Primary Application | Enantiomeric purity, quantification in aqueous/polar matrices, QC release. | Impurity profiling, quantification in organic matrices, confirmation of identity. |
| Chiral Analysis | Excellent, via chiral columns or indirect derivatization.[2][12] | Possible with chiral columns, but less common for this compound class. |
| Sensitivity | High, especially with MS detection. Derivatization boosts UV sensitivity. | Very high, particularly in SIM mode. |
| Sample Preparation | More complex if derivatization is required. | Simpler (dissolve and inject), unless derivatization is needed for volatility. |
| Instrumentation | Ubiquitous in pharmaceutical QC labs. | Also common, excellent for identifying unknown volatile/semi-volatile compounds. |
| Robustness | Very high for validated reversed-phase methods. | High, but susceptible to matrix effects that can contaminate the inlet/source. |
Conclusion
The accurate quantification of this compound is readily achievable with a well-developed and validated chromatographic method. For comprehensive analysis, including enantiomeric purity, an HPLC-based method with pre-column derivatization is the recommended primary approach. This strategy effectively overcomes the challenges of poor UV absorbance and chirality. A validated GC-MS method serves as a powerful complementary technique for confirmation and the analysis of volatile impurities. By understanding the principles behind these methods and adhering to the detailed protocols and validation standards presented, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.
References
- Benchchem.
- Benchchem. A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines.
- EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis.
- ResearchGate.
- Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Analytical method valid
- International Journal of Research and Review.
- U.S. Food and Drug Administration. Q2(R2)
- Beijing Innochem. This compound - CAS:32813-36-8.
- Wikipedia. Chiral analysis.
- Chemical Science (RSC Publishing). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)
- ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Google Patents.
- Asian Journal of Chemistry.
- Google Patents. The HPLC analytical approach of 3-amino piperidine.
- Google Patents. A kind of HPLC analytical approach of 3-amino piperidine.
- PubMed.
Sources
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]
- 5. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 8. particle.dk [particle.dk]
- 9. fda.gov [fda.gov]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the N-Alkylation of 3-(Piperidin-1-yl)butan-1-amine
Abstract
This technical guide provides detailed protocols for the N-alkylation of 3-(piperidin-1-yl)butan-1-amine, a key intermediate in the synthesis of various pharmacologically active compounds. We present two robust and widely applicable methods: Reductive Amination and Direct Alkylation with Alkyl Halides. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource that combines step-by-step experimental procedures with a thorough discussion of the underlying chemical principles, advantages, and limitations of each approach. The protocols are designed to be self-validating, with integrated purification and characterization steps to ensure the synthesis of high-purity N-alkylated products.
Introduction: The Significance of N-Alkylation in Amine Chemistry
The introduction of alkyl groups to the nitrogen atom of an amine, a process known as N-alkylation, is a cornerstone of modern organic synthesis, particularly in the realm of medicinal chemistry. This transformation is fundamental to the construction of more complex molecular architectures and the modulation of the physicochemical and pharmacological properties of drug candidates.[1] The starting material, this compound, possesses both a secondary and a primary amine, making it a versatile scaffold for the synthesis of a diverse library of compounds. Selective N-alkylation of the primary amine is often the desired transformation, and the choice of synthetic methodology is critical to achieving this selectivity and avoiding common pitfalls such as over-alkylation.[2][3]
This guide will explore two primary strategies for the N-alkylation of this compound:
-
Reductive Amination: A highly controlled, one-pot reaction that converts a primary amine and a carbonyl compound into a more substituted amine.[2][4][5][6] This method is renowned for its excellent selectivity and avoidance of over-alkylation, a common issue with other alkylation techniques.[2][3]
-
Direct Alkylation with Alkyl Halides: A classic SN2 reaction where the amine acts as a nucleophile, attacking an alkyl halide.[7][8] While straightforward, this method can be prone to the formation of mixtures of mono- and di-alkylated products, necessitating careful control of reaction conditions.[7][9]
Comparative Analysis of N-Alkylation Methodologies
The selection of an appropriate N-alkylation strategy is contingent on several factors, including the desired product, the nature of the alkylating agent, and the desired level of control over the reaction. The following table provides a comparative overview of the two methods detailed in this guide.
| Feature | Reductive Amination | Direct Alkylation with Alkyl Halides |
| Primary Advantage | Excellent control, avoids over-alkylation.[2][3] | Simple procedure, wide availability of alkyl halides. |
| Common Substrates | Aldehydes and ketones.[4][5] | Alkyl iodides, bromides, and chlorides.[7] |
| Selectivity | High for mono-alkylation.[2][10] | Can lead to mixtures of mono- and di-alkylated products.[7][9] |
| Reaction Conditions | Mild, often one-pot.[4][11] | Can require elevated temperatures and careful addition of reagents.[12][13] |
| Key Reagents | A carbonyl compound and a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN).[1][3] | An alkyl halide and a base (e.g., K₂CO₃, Et₃N).[13] |
| Potential Drawbacks | Requires a suitable carbonyl compound as the alkyl source. | Risk of over-alkylation leading to quaternary ammonium salts.[9] |
Protocol 1: Reductive Amination of this compound
Reductive amination is a powerful and highly selective method for the N-alkylation of primary amines.[2][14] The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[4][6] This one-pot procedure minimizes side reactions and simplifies the purification process.[5][12]
Workflow for Reductive Amination
Caption: Workflow for the one-pot reductive amination of this compound.
Detailed Experimental Protocol
Materials:
-
This compound
-
Aldehyde or ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)[1]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
In Situ Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. Be mindful of a potential slight exotherm. Continue stirring the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.[12]
Protocol 2: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a traditional and widely used method for forming C-N bonds.[8] The reaction involves the nucleophilic attack of the amine on an alkyl halide.[7] To favor mono-alkylation and prevent the formation of quaternary ammonium salts, it is crucial to control the stoichiometry and reaction conditions.[9][13]
Workflow for Direct Alkylation
Caption: Workflow for the direct N-alkylation of this compound with an alkyl halide.
Detailed Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl iodide or bromide) (1.0-1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 equivalents)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent) and a suitable base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 equivalents) in an anhydrous solvent like acetonitrile (ACN) or dimethylformamide (DMF).
-
Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 equivalents) dropwise to the stirred mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of dialkylated byproducts.[12]
-
Work-up: Upon completion, filter off any inorganic salts. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[12]
-
Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.[12]
Product Characterization
Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is invaluable for confirming the presence of the newly introduced alkyl group and observing shifts in the signals of protons adjacent to the nitrogen atom.[15][16][17] The disappearance of one of the N-H protons of the primary amine can also be observed.
-
¹³C NMR spectroscopy will show the appearance of new signals corresponding to the carbons of the alkyl group and a shift in the resonance of the carbon atom bonded to the nitrogen.[16]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the N-alkylated product. The fragmentation pattern can also provide structural information.[16]
-
Infrared (IR) Spectroscopy: The IR spectrum of the product will show a change in the N-H stretching region compared to the starting material. A primary amine typically shows two N-H stretching bands, while a secondary amine shows a single, weaker band.[17]
Troubleshooting and Key Considerations
-
Over-alkylation in Direct Alkylation: To minimize the formation of the di-alkylated product, use a slight excess of the starting amine or add the alkyl halide slowly to the reaction mixture.[13]
-
Low Reactivity: If the alkyl halide is unreactive, consider using a more reactive halide (I > Br > Cl) or increasing the reaction temperature. Microwave-assisted protocols can also significantly accelerate the reaction.[1]
-
Purification Challenges: If the product is difficult to separate from the starting material or byproducts, consider derivatization or alternative chromatographic techniques. In some cases, purification of the amine salt followed by neutralization can be effective.[18]
Conclusion
The N-alkylation of this compound can be successfully achieved using either reductive amination or direct alkylation with alkyl halides. Reductive amination offers superior control and selectivity, making it the preferred method for avoiding over-alkylation. Direct alkylation, while simpler in concept, requires careful management of reaction conditions to achieve high yields of the desired mono-alkylated product. The choice between these protocols will depend on the specific synthetic goals, the availability of starting materials, and the desired level of control over the reaction outcome. The detailed procedures and characterization guidelines provided herein serve as a comprehensive resource for the successful synthesis and validation of N-alkylated derivatives of this compound.
References
- Science Info. (2023, September 5).
- University of Calgary. (n.d.).
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2017, September 1).
- BenchChem. (2025).
- BenchChem. (2025).
- JoVE. (2023, April 30).
- Chemistry LibreTexts. (2023, January 22).
- Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- Wikipedia. (n.d.).
- OC Chem. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
- PubMed. (2013, September 5). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy.
- Master Organic Chemistry. (2017, May 26).
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry.
- ECHEMI. (n.d.).
- Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes.
- NC State University Libraries. (n.d.). 24.
- Google Patents. (n.d.).
- ResearchGate. (2017, March 16).
- ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega.
- PubMed Central. (2020, July 3). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions.
- ResearchGate. (2025, August 7). (PDF)
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. echemi.com [echemi.com]
- 11. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 15. Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 17. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
Application Notes & Protocols for the Biological Characterization of 3-(Piperidin-1-yl)butan-1-amine Analogs
An in-depth guide to the biological activity of 3-(piperidin-1-yl)butan-1-amine analogs, designed for researchers, scientists, and drug development professionals.
Introduction: The Versatile Piperidine Scaffold
The this compound scaffold is a privileged structure in modern medicinal chemistry. The piperidine ring, a saturated heterocycle, is a common feature in numerous clinically approved drugs targeting a wide array of diseases, including cancer and central nervous system (CNS) disorders.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity, improving metabolic stability, and facilitating transport across biological membranes.[1] Analogs of the this compound core have shown promise in several therapeutic areas, primarily by interacting with key proteins in the CNS. This guide provides a structured, multi-tiered approach to systematically characterize the biological activity of novel analogs derived from this scaffold, focusing on the most prominent and promising biological targets identified to date.
Our approach is designed to first deconvolve the primary, high-affinity targets—most notably the Sigma-1 receptor—before proceeding to secondary and functional screening cascades. This ensures a logical, resource-efficient evaluation of a compound's therapeutic potential and potential liabilities.
Primary Target Deconvolution: Sigma-1 Receptor (S1R) Modulation
Scientific Rationale: The Sigma-1 receptor (S1R) is a unique intracellular protein chaperone located at the endoplasmic reticulum-mitochondrion interface.[3] It is not a classical G-protein coupled receptor or ion channel but rather a ligand-operated chaperone that modulates a vast number of client proteins, including ion channels and GPCRs.[3] Its involvement in cellular stress responses, neuronal signaling, and cell survival makes it a high-value target for neurodegenerative diseases, pain, and psychiatric disorders. Many piperidine-containing compounds exhibit high affinity for S1R, making this the logical starting point for characterization.
The initial step is to determine the binding affinity (Kᵢ) of the novel analogs for S1R. This is most commonly achieved through a competitive radioligand binding assay.
Caption: Workflow for determining Sigma-1 Receptor binding affinity.
Protocol 1.1: Competitive Radioligand Binding Assay for S1R Affinity (Kᵢ) Determination
This protocol describes the determination of the inhibition constant (Kᵢ) of a test compound by measuring its ability to compete with a known high-affinity radioligand, [³H]-(+)-pentazocine, for binding to S1R in guinea pig liver membranes.[3][4]
A. Materials & Reagents
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Membrane Preparation: Guinea pig liver membranes, prepared as described by Fontanilla et al. (2008) and stored at -80°C.[3] S1Rs are highly expressed in this tissue.[3]
-
Radioligand: [³H]-(+)-pentazocine ([³H]-(+)-PTZ), specific activity 30-60 Ci/mmol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-Specific Binding (NSB) Definiton: 10 µM Haloperidol.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore Multiscreen).
-
Scintillation Cocktail: A suitable liquid scintillation fluid for microplates.
-
Apparatus: 96-well plate harvester, liquid scintillation counter.
B. Membrane Preparation (Support Protocol)
-
Thaw frozen guinea pig liver on ice and homogenize in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.[5]
-
Discard the supernatant, resuspend the pellet in fresh ice-cold buffer, and repeat the centrifugation step.
-
Resuspend the final pellet in a small volume of buffer, determine protein concentration (e.g., via Bradford assay), and dilute to a working concentration of ~200-300 µg protein/assay tube.
C. Assay Procedure
-
Prepare serial dilutions of the test compounds in assay buffer. The final concentration range should typically span from 0.1 nM to 10 µM.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for Total Binding) OR 50 µL of 10 µM Haloperidol (for NSB) OR 50 µL of test compound dilution.
-
50 µL of [³H]-(+)-pentazocine diluted in assay buffer to a final concentration of ~2-3 nM.
-
100 µL of the membrane preparation.
-
-
The final assay volume is 200 µL.
-
Incubate the plate at 37°C for 150 minutes with gentle shaking to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filter plate using a cell harvester. Wash the filters 3 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add 200 µL of scintillation cocktail to each well, and quantify the radioactivity using a liquid scintillation counter.
D. Data Analysis & Interpretation
-
Calculate the specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (one-site fit, log[inhibitor] vs. response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
-
Where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand for the receptor. The Kᴅ for [³H]-(+)-pentazocine should be determined independently via a saturation binding experiment.[3]
-
Table 1: Example Data Summary for S1R Binding Affinity
| Compound ID | S1R Kᵢ (nM) ± SEM | S2R Kᵢ (nM) ± SEM | S1R/S2R Selectivity |
|---|---|---|---|
| Analog-001 | Data | Data | Calculation |
| Analog-002 | Data | Data | Calculation |
| Reference-X | Data | Data | Calculation |
Note: S2R binding can be determined using a similar protocol with [³H]-DTG as the radioligand and 100 nM (+)-pentazocine to mask S1R sites.[4]
Secondary Target Profiling: Monoamine Oxidase (MAO) Inhibition
Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[6] Inhibition of these enzymes can have profound effects on mood and motor control. Selective MAO-A inhibitors are used as antidepressants, while selective MAO-B inhibitors are used in the treatment of Parkinson's disease.[7] Given the structural similarities of many CNS-active compounds, it is crucial to assess the potential of this compound analogs to inhibit MAO isoforms, either as a desired therapeutic effect or an unwanted off-target activity.
Caption: Principle of a coupled colorimetric/fluorometric MAO assay.
Protocol 2.1: In Vitro MAO-A/B Inhibition Assay
This protocol provides a method to determine the IC₅₀ values of test compounds against human recombinant MAO-A and MAO-B using a commercially available kit format (e.g., Cell Biolabs OxiSelect™ or similar).[8]
A. Materials & Reagents
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: A suitable substrate like Tyramine or Benzylamine.[8]
-
Detection Reagents: Horseradish Peroxidase (HRP) and a colorimetric/fluorometric probe (e.g., Amplex Red).
-
Selective Inhibitors (Controls): Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B).[8][9]
-
Assay Buffer: Typically a potassium phosphate buffer, pH 7.4.
-
Apparatus: 96-well microplate reader (absorbance or fluorescence).
B. Assay Procedure
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add:
-
20 µL of test compound dilution or control inhibitor.
-
30 µL of MAO-A or MAO-B enzyme solution.
-
-
Pre-incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of a reaction mixture containing the substrate, HRP, and the detection probe.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Monitor the increase in absorbance (e.g., 560 nm) or fluorescence (e.g., Ex/Em = 535/590 nm) over 30-60 minutes in kinetic mode.
C. Data Analysis & Interpretation
-
Determine the reaction rate (V) for each well from the linear portion of the kinetic curve (slope of signal vs. time).
-
Calculate the percentage of inhibition for each compound concentration:
-
% Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))
-
-
Plot the % Inhibition against the log concentration of the test compound.
-
Use non-linear regression analysis (log[inhibitor] vs. response) to determine the IC₅₀ value.
-
Calculate the selectivity index by dividing the IC₅₀ for the less-preferred isoform by the IC₅₀ for the more-preferred isoform (e.g., IC₅₀ MAO-A / IC₅₀ MAO-B).
Table 2: Example Data Summary for MAO Inhibition
| Compound ID | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity (A/B) |
|---|---|---|---|
| Analog-001 | Data | Data | Calculation |
| Analog-002 | Data | Data | Calculation |
| Clorgyline | Data | Data | Calculation |
| Selegiline | Data | Data | Calculation |
Exploration of Novel Activities: Antiviral Screening
Scientific Rationale: The piperidine scaffold is present in several antiviral agents, and novel derivatives have shown promise against a range of viruses, including HIV and influenza.[10][11] Therefore, screening this compound analogs for antiviral activity is a worthwhile endeavor. A critical component of this screening is to concurrently assess cytotoxicity to ensure that any observed antiviral effect is not simply due to the compound killing the host cells. The therapeutic potential is quantified by the Selectivity Index (SI).
Caption: Parallel workflow for determining antiviral efficacy and cytotoxicity.
Protocol 3.1: General Cell-Based Antiviral & Cytotoxicity Assay
This protocol provides a general framework for screening compounds against a virus (e.g., Influenza A/H1N1) using a plaque reduction assay.[12][13]
A. Materials & Reagents
-
Cell Line: Appropriate host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza).
-
Virus Stock: Titered virus stock of known plaque-forming units (PFU)/mL.
-
Culture Medium: MEM or DMEM supplemented with FBS, antibiotics.
-
Infection Medium: Serum-free medium, potentially containing TPCK-trypsin (for influenza).
-
Overlay Medium: Medium containing low-melting-point agarose or methylcellulose.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity.
-
Fixative: 4% paraformaldehyde.
-
Stain: 0.1% Crystal Violet solution.
B. Cytotoxicity Assay (CC₅₀ Determination)
-
Seed MDCK cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing two-fold serial dilutions of the test compounds. Include "cells only" and "no cells" controls.
-
Incubate for 48-72 hours (matching the duration of the antiviral assay).
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization buffer (e.g., DMSO or acidified isopropanol) and read the absorbance at 570 nm.
-
Plot cell viability (%) against log compound concentration and use non-linear regression to calculate the CC₅₀ (the concentration that reduces cell viability by 50%).
C. Plaque Reduction Assay (EC₅₀ Determination)
-
Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.
-
Wash the monolayer and infect with a dilution of virus calculated to produce ~50-100 plaques per well. Incubate for 1 hour.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with overlay medium containing two-fold serial dilutions of the test compounds. Include a "virus only" control.
-
Incubate for 48-72 hours until plaques are visible.
-
Fix the cells with paraformaldehyde and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition relative to the "virus only" control.
-
Plot % inhibition against log compound concentration and use non-linear regression to calculate the EC₅₀ (the concentration that inhibits plaque formation by 50%).
D. Data Analysis & Interpretation
-
Calculate the Selectivity Index (SI) = CC₅₀ / EC₅₀ . A higher SI value (typically >10) indicates a more promising antiviral candidate, as the therapeutic window between efficacy and toxicity is larger.
Table 3: Example Data Summary for Antiviral Screening
| Compound ID | CC₅₀ on MDCK cells (µM) | EC₅₀ vs. H1N1 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Analog-001 | Data | Data | Calculation |
| Analog-002 | Data | Data | Calculation |
| Ribavirin | Data | Data | Calculation |
Functional Cellular Assays: Assessing Neuroprotective Potential
Scientific Rationale: Given the high likelihood of interaction with S1R and potentially MAO, assessing the functional consequence of target engagement in a disease-relevant context is a critical next step. Neuroprotection is a key functional outcome.[14] Piperine, a natural product containing a piperidine moiety, has demonstrated neuroprotective effects in models of Parkinson's disease by mitigating oxidative stress, inflammation, and apoptosis.[15][16] A common in vitro model uses neurotoxins like 6-hydroxydopamine (6-OHDA) or MPP+ (the active metabolite of MPTP) to induce oxidative stress and cell death in neuronal cell lines like SH-SY5Y.
Caption: Conceptual diagram of an in vitro neuroprotection assay.
Protocol 4.1: Oxidative Stress-Induced Neurotoxicity Assay
This protocol details a method to evaluate the ability of test compounds to protect human neuroblastoma SH-SY5Y cells from 6-OHDA-induced cell death.
A. Materials & Reagents
-
Cell Line: Human SH-SY5Y neuroblastoma cells.
-
Culture Medium: DMEM/F12 supplemented with 10% FBS and antibiotics.
-
Neurotoxin: 6-hydroxydopamine (6-OHDA); prepare fresh in saline with 0.02% ascorbic acid to prevent oxidation.
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Viability Assay Kit: A suitable kit such as MTT, MTS, or a luminescence-based ATP assay (e.g., CellTiter-Glo).
B. Assay Procedure
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.
-
Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of the test compounds (e.g., 0.1 µM to 30 µM). Include a "vehicle only" control. Incubate for 1-2 hours.
-
Introduce the neurotoxin by adding a pre-determined concentration of 6-OHDA to all wells except the "untreated control" wells. The final concentration of 6-OHDA should be one that causes ~50% cell death (determined via a prior dose-response experiment).
-
Co-incubate the cells with the compounds and 6-OHDA for 24 hours.
-
Assess cell viability using the chosen viability assay kit according to the manufacturer's instructions.
C. Data Analysis & Interpretation
-
Normalize the data: Set the "untreated control" wells to 100% viability and the "6-OHDA only" wells to the baseline for toxicity.
-
Calculate the % neuroprotection for each compound concentration:
-
% Protection = 100 * ( (V_compound - V_toxin) / (V_control - V_toxin) )
-
Where V is the viability signal.
-
-
Plot the % Protection against the log concentration of the test compound and use non-linear regression to determine the EC₅₀ (the concentration providing 50% of the maximal protective effect).
Table 4: Example Data Summary for Neuroprotection Assay
| Compound ID | Max Protection (%) at [Conc.] | Neuroprotection EC₅₀ (µM) |
|---|---|---|
| Analog-001 | Data | Data |
| Analog-002 | Data | Data |
| Piperine | Data | Data |
Conclusion
This guide outlines a comprehensive, tiered strategy for characterizing the biological activity of novel this compound analogs. By beginning with high-affinity target binding assays (S1R), followed by secondary target profiling (MAO) and broader phenotypic screens (antiviral, neuroprotection), researchers can efficiently build a detailed biological profile of their compounds. This systematic approach allows for the identification of lead candidates, elucidation of mechanism of action, and early assessment of potential therapeutic applications and liabilities, ultimately accelerating the drug discovery and development process.
References
-
Sigma Receptor Binding Assays. (2016). Current Protocols in Pharmacology. [Link]
-
Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology. [Link]
-
An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate. (2006). CHIMIA International Journal for Chemistry. [Link]
-
Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. (2025). SIGMA-1 EUROPE COST Action. [Link]
-
The discovery of this compound series by ring-opening of piperidine in piperidino-piperidine series. (N.D.). ResearchGate. [Link]
-
Structural basis for σ1 receptor ligand recognition. (2019). Nature Communications. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024). Indian Journal of Chemistry. [Link]
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2019). Molecules. [Link]
-
OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (N.D.). Cell Biolabs, Inc.. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase. (2024). Methods in Molecular Biology. [Link]
-
Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. (2023). Molecules. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. (N.D.). Evotec (formerly Cyprotex). [Link]
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2023). Molecules. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay Information Sheet. (N.D.). Evotec (formerly Cyprotex). [Link]
-
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (2022). Molecules. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024). ResearchGate. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. [Link]
-
Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (2016). Molecules. [Link]
-
Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. (2015). Chemical Biology & Drug Design. [Link]
-
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2022). Pharmaceuticals. [Link]
-
Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (2023). Molecules. [Link]
-
Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. (2017). Molecular Medicine Reports. [Link]
- Piperazine derivatives as antiviral agents with increased therapeutic activity. (2017).
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). International Journal of Molecular Sciences. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). ResearchGate. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. evotec.com [evotec.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]
- 15. mdpi.com [mdpi.com]
- 16. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Piperidin-1-yl)butan-1-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-(Piperidin-1-yl)butan-1-amine. The presence of impurities, whether they are starting materials, reaction byproducts, or unintended stereoisomers, can critically affect downstream applications, biological activity, and regulatory compliance.
This document moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common purification challenges. We will explore the causality behind experimental choices, ensuring that each step is not just a procedure, but a solution grounded in chemical principles.
Troubleshooting Guide: Addressing Specific Purification Issues
This section addresses acute problems you may encounter during the purification of this compound. Each issue is presented with an analysis of the root cause and a detailed, validated protocol for resolution.
Q1: My purified product is contaminated with unreacted starting materials (e.g., 1-aminobutan-3-one, piperidine) and the imine intermediate. How can I remove them?
Root Cause Analysis: This issue typically stems from an incomplete reaction or non-optimal stoichiometry during the reductive amination process. The imine intermediate may persist if the reducing agent was not sufficiently reactive or was added prematurely. These compounds often have polarities similar to the desired product, making simple extraction insufficient.
Recommended Solution: Modified Flash Column Chromatography Flash column chromatography is the most effective technique for this separation. However, the basic nature of the amines requires modification of the standard silica gel protocol to prevent product loss and peak tailing. The basic nitrogen atoms in your product and impurities will interact strongly with the acidic silanol groups on the silica surface, leading to poor separation.[1] Neutralizing the stationary phase with a competing base is critical.
Experimental Protocol: Flash Chromatography with Triethylamine (TEA) Additive
-
Column Preparation:
-
Select a silica gel column appropriate for your sample size (typically a 40-60 µm flash silica cartridge).
-
Equilibrate the column by flushing with at least 5 column volumes (CV) of the initial eluent mixture (e.g., 99:1 Dichloromethane (DCM)/Methanol) containing 0.5-1% triethylamine (TEA). The TEA acts as a competing base, deactivating the acidic silica sites.[2]
-
-
Sample Preparation:
-
Dissolve your crude product in a minimal amount of DCM.
-
For optimal loading, adsorb the dissolved sample onto a small amount of silica gel (~1-2 times the sample weight). Dry this mixture under vacuum until a free-flowing powder is obtained. This "dry loading" technique prevents solvent effects from degrading the separation.
-
-
Elution and Fraction Collection:
-
Load the dried sample onto the top of the equilibrated column.
-
Begin elution with a non-polar solvent system and gradually increase the polarity. A typical gradient would be from 100% DCM to 95:5 DCM/Methanol over 10-15 CV. Ensure the TEA concentration (0.5-1%) is maintained in both solvents throughout the gradient.
-
Monitor the elution using Thin Layer Chromatography (TLC) or an in-line UV detector. The less polar imine intermediate will elute first, followed by the desired product, and finally the highly polar unreacted starting amine.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent and TEA under reduced pressure using a rotary evaporator.
-
Q2: My synthesis was not stereospecific, and I have a racemic mixture. How can I isolate the desired enantiomer?
Root Cause Analysis: The target compound possesses a stereocenter at the C3 position of the butane chain. Unless a stereospecific synthesis or asymmetric catalyst is used, the product will be a 50:50 mixture of the (R) and (S) enantiomers. Since enantiomers have identical physical properties (boiling point, solubility, Rf), they cannot be separated by standard techniques like distillation or achiral chromatography.[3]
Recommended Solution: Diastereomeric Salt Resolution The most robust and scalable method for separating enantiomers is through the formation of diastereomeric salts. By reacting the racemic amine with a single enantiomer of a chiral acid (a "resolving agent"), you form two diastereomeric salts. These diastereomers have different physical properties, most importantly, different solubilities, allowing them to be separated by fractional crystallization.[4][5]
Experimental Protocol: Chiral Resolution via Fractional Crystallization
-
Selection of Resolving Agent:
-
Common chiral resolving agents for amines include (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, and (S)-(+)-Mandelic acid. A small-scale screen with different agents is recommended to find the one that provides the best crystal formation and separation.
-
-
Formation of Diastereomeric Salts:
-
Dissolve 1.0 equivalent of the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
In a separate flask, dissolve 0.5 equivalents of the chosen chiral acid (e.g., (+)-tartaric acid) in the same solvent, heating gently if necessary. Using only 0.5 equivalents ensures that only one enantiomer of the amine preferentially crystallizes as a salt.
-
Slowly add the acid solution to the amine solution with stirring.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization. The salt of one diastereomer should precipitate out as it is less soluble.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
The mother liquor will be enriched in the other diastereomer.
-
-
Recovery of the Free Amine:
-
Dissolve the collected crystals in water.
-
Basify the aqueous solution by adding a strong base (e.g., 2M NaOH) until the pH is >12. This neutralizes the chiral acid and liberates the free amine.[6]
-
Extract the pure enantiomer of the amine into an organic solvent like DCM or ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the enantiomerically enriched product.
-
-
Purity Check:
-
Assess the enantiomeric excess (e.e.) of the product using chiral HPLC.[7]
-
Frequently Asked Questions (FAQs)
This section covers broader questions regarding purification strategies and analytical methods.
Q1: What are the primary methods for assessing the final purity of this compound?
Purity assessment requires a multi-faceted approach to identify and quantify all potential impurities, including residual solvents, inorganic salts, organic byproducts, and stereoisomers. A combination of techniques is recommended for a comprehensive analysis.[8][9]
| Analytical Technique | Primary Use Case | Strengths | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Quantifying organic impurities and byproducts. | High sensitivity and resolution for non-volatile compounds. Can be adapted with a chiral column to determine enantiomeric purity.[7] | Requires a chromophore for UV detection; derivatization may be needed.[7] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identifying and quantifying volatile impurities and residual solvents. | Excellent for separating volatile compounds. Mass spectrometry provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Determining absolute purity against a certified internal standard. | Provides a direct measure of purity without needing a reference standard of the analyte itself. Universal detection for all protons.[9] | Lower sensitivity compared to HPLC/GC. Requires a well-resolved proton signal for both the analyte and the standard. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Confirming functional groups and identity. | Quick and provides a unique fingerprint for the compound's structure. | Not a quantitative technique for purity assessment. |
Q2: For large-scale purification (>1 kg), is chromatography or crystallization more practical?
For large-scale industrial production, crystallization via salt formation is almost always preferred over chromatography.
-
Scalability & Cost: Crystallization is significantly more cost-effective and easier to scale up. It requires large vessels and filtration equipment, which are standard in chemical plants. In contrast, large-scale preparative chromatography is capital-intensive, requires vast quantities of high-purity solvents, and generates significant solvent waste.
-
Efficiency: A well-optimized crystallization can remove a wide range of impurities in a single step and is the premier method for industrial-scale chiral resolutions.[5]
-
Throughput: The throughput of crystallization processes is generally much higher than that of chromatography.
Chromatography is an indispensable tool at the research and development stage for isolating initial quantities and identifying impurities, but it does not scale efficiently for bulk manufacturing of this type of molecule.
Q3: Can I use fractional distillation to purify this compound?
Fractional distillation separates liquids based on differences in their boiling points.[10][11] While it can be effective for removing residual solvents or impurities with a significantly different boiling point (>25 °C difference), it has major limitations for this specific target:
-
Stereoisomers: Enantiomers have identical boiling points and cannot be separated.[3] Diastereomers may have slight differences, but they are often too close for efficient separation by distillation.
-
Byproducts: Key byproducts from a reductive amination are likely to be structurally similar amines with comparable molecular weights and boiling points, making separation by distillation challenging and inefficient.[12]
Verdict: Fractional distillation is not recommended as the primary purification method for achieving high chemical and stereochemical purity for this compound. Its use should be limited to a preliminary "rough cut" purification if significant solvent or low-boiling impurities are present.
References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
University of Alberta. (n.d.). Isolation (Recovery). Organic Web Chem. Available at: [Link]
-
Mathad, V. T., et al. (2006). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate. CHIMIA, 60(9), 593-597. Available at: [Link]
-
Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225-231. Available at: [Link]
-
University of Rochester. (n.d.). Column Chromatography Notes. Department of Chemistry. Available at: [Link]
- Google Patents. (n.d.). US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
-
ResearchGate. (n.d.). The discovery of this compound series by ring-opening.... Available at: [Link]
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Columbia University. (n.d.). Column chromatography. Department of Chemistry. Available at: [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
-
University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Available at: [Link]
- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol....
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Fractional distillation. Available at: [Link]
-
Contente, M. L., et al. (2018). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 14, 222-228. Available at: [Link]
-
The Chemistry Blog. (n.d.). What is Fractional Distillation?. Available at: [Link]
-
University of Strathclyde. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]
-
Semenova, M. N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6526. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
-
Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. Available at: [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
IJARESM. (n.d.). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Available at: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. rsc.org [rsc.org]
- 6. Isolation (Recovery) [chem.ualberta.ca]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 10. Purification [chem.rochester.edu]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for 3-(Piperidin-1-yl)butan-1-amine synthesis
Welcome to the technical support center for the synthesis of 3-(Piperidin-1-yl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and overcome common experimental hurdles.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted in a question-and-answer style to directly address challenges you may encounter during the synthesis.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route. A common and efficient method for this synthesis is the reductive amination of a suitable keto-amine precursor. Let's break down the potential issues within this framework.
Potential Causes & Solutions:
-
Inefficient Imine/Enamine Formation: The initial condensation between the ketone and the amine to form the imine or enamine intermediate is a reversible equilibrium.
-
Causality: Water is a byproduct of this step. If not effectively removed, Le Chatelier's principle dictates the equilibrium will shift back towards the starting materials.
-
Solution:
-
Azeotropic Removal of Water: If your solvent system allows (e.g., toluene), use a Dean-Stark apparatus to continuously remove water as it forms.
-
Drying Agents: The addition of a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) can effectively sequester water.
-
-
Protocol Insight: Monitor the formation of the imine/enamine intermediate by TLC or ¹H NMR before adding the reducing agent. This ensures the first step has proceeded efficiently.
-
-
Suboptimal Reducing Agent or Conditions: The choice and handling of the reducing agent are critical.
-
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is milder and more selective than reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[1] However, its effectiveness can be compromised by moisture.
-
Solution:
-
Reagent Quality: Ensure your NaBH(OAc)₃ is fresh and has been stored under anhydrous conditions.
-
Reaction pH: For many reductive aminations, slightly acidic conditions (pH 5-6) facilitate imine formation without significantly degrading the reducing agent. A common practice is to add a small amount of acetic acid.
-
Temperature Control: While many reductive aminations proceed well at room temperature, some systems may benefit from initial cooling to 0°C to control the reaction rate and minimize side reactions.
-
-
-
Side Reactions: The formation of byproducts can significantly consume starting materials and reduce the yield of the desired product.
-
Causality: Over-reduction of the ketone starting material to an alcohol can occur, especially with stronger, less selective reducing agents. Self-condensation of the ketone can also be an issue.
-
Solution:
-
Controlled Addition: Add the reducing agent portion-wise to the reaction mixture containing the pre-formed imine/enamine. This helps to ensure the reduction of the target intermediate is favored over the reduction of the starting ketone.
-
Choice of Reagents: As mentioned, NaBH(OAc)₃ is generally less prone to reducing ketones compared to NaBH₄.
-
-
Below is a troubleshooting workflow to diagnose low yield issues:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing significant impurities in my crude product. What are the common byproducts and how can I minimize their formation?
Answer:
Impurity profiles can provide valuable clues about what is happening in your reaction vessel. For the synthesis of this compound, common impurities often arise from the starting materials or competing reaction pathways.
Common Impurities and Mitigation Strategies:
| Impurity | Potential Source | Mitigation Strategy |
| Starting Ketone/Amine | Incomplete reaction. | - Increase reaction time. - Ensure proper stoichiometry of reagents. - Verify the activity of the reducing agent. |
| Alcohol from Ketone Reduction | Direct reduction of the starting ketone. | - Use a milder, more selective reducing agent like NaBH(OAc)₃.[1] - Pre-form the imine/enamine before adding the reducing agent. |
| Di-substituted Amine | Further reaction of the product with the starting ketone. | - This is less common with a primary amine product but can occur. - Use a slight excess of the amine starting material. |
| Enamine Byproduct | Incomplete reduction of the enamine intermediate. | - Ensure a sufficient amount of the reducing agent is used. - Increase reaction time or temperature moderately. |
Purification Considerations:
-
Acid-Base Extraction: As this compound is a basic compound, an acid-base extraction during the workup can be highly effective.
-
Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The desired amine will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Basify the aqueous layer (e.g., with 2M NaOH) to a pH > 12.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Column Chromatography: If impurities persist, purification by column chromatography on silica gel is a viable option. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol and a small amount of a basic modifier like triethylamine or ammonium hydroxide, can effectively separate the product from less polar impurities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for a robust synthesis of this compound?
A common and practical synthetic route involves the reductive amination of 4-aminobutan-2-one with piperidine. However, 4-aminobutan-2-one is often handled as its more stable hydrochloride salt.
Q2: What is the role of a base, such as triethylamine, when starting with an amine hydrochloride salt?
When using an amine hydrochloride salt as a starting material, a non-nucleophilic base like triethylamine (Et₃N) is typically added. Its purpose is to neutralize the hydrochloride salt, liberating the free amine in situ. This free amine is then available to react with the ketone to form the imine intermediate. A slight excess of the base (e.g., 1.1 equivalents) is often used to ensure complete neutralization.
Q3: Can I use other reducing agents besides sodium triacetoxyborohydride?
While NaBH(OAc)₃ is often preferred for its selectivity, other reducing agents can be used.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): This is another mild reducing agent effective for reductive aminations. However, it is highly toxic and requires careful handling and disposal due to the potential release of hydrogen cyanide gas, especially under acidic conditions.
-
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is a clean and effective method.[2] This approach avoids the use of hydride reagents and simplifies workup, as the catalyst can be removed by filtration. However, it requires specialized equipment for handling hydrogen gas under pressure.
Q4: How can I effectively monitor the progress of my reaction?
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method. A suitable mobile phase might be a mixture of dichloromethane and methanol (e.g., 9:1) with a small amount of triethylamine to prevent streaking of the basic amine spots. You can visualize the spots using a UV lamp (if your compounds are UV active) or by staining with a potassium permanganate or ninhydrin solution.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are more powerful and can provide quantitative information about the consumption of starting materials and the formation of the product and any byproducts.
Illustrative Reaction Scheme:
Caption: General reductive amination pathway for the synthesis.
References
-
Mathad, V. T., et al. (2006). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate. CHIMIA International Journal for Chemistry, 60(9), 593-597. [Link]
-
Welin, E. R., et al. (2015). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 58(23), 9344-9354. [Link]
-
Liu, H., Huang, D., & Zhang, Y. (2012). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research, 554-556, 1221-1224. [Link]
Sources
Technical Support Center: Synthesis of 3-(Piperidin-1-yl)butan-1-amine
Welcome to the technical support guide for the synthesis of 3-(Piperidin-1-yl)butan-1-amine. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and systematically improve the yield and purity of your target compound.
Overview of the Primary Synthetic Route
The most common and efficient method for synthesizing this compound is through a direct one-pot reductive amination.[1][2] This reaction involves the condensation of a suitable 4-aminobutan-2-one precursor with piperidine to form an intermediate iminium ion, which is then reduced in situ to the desired diamine product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature and high selectivity for reducing iminium ions over ketones.[3][4]
The general reaction scheme is as follows:
Sources
Stability and degradation of 3-(Piperidin-1-yl)butan-1-amine
Welcome to the technical support center for 3-(Piperidin-1-yl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting assistance for common issues encountered during the handling, storage, and experimental use of this compound.
Frequently Asked Questions (FAQs) on Storage and Handling
Q1: What are the recommended long-term and short-term storage conditions for this compound?
A1: For optimal stability, long-term storage of this compound is recommended at -20°C for periods of up to 1-2 years. For short-term storage, such as between experiments, maintaining the compound at -4°C for 1-2 weeks is acceptable.[1] It is crucial to store the compound in a tightly sealed container to prevent exposure to moisture and atmospheric components.
Q2: I've noticed a color change in my sample of this compound over time. What could be the cause?
A2: A color change, often to a yellowish hue, in amine compounds upon storage is a common indicator of degradation.[2] This is typically due to oxidation from exposure to air. The formation of oxidized species or minor impurities can lead to this discoloration. If you observe a significant color change, it is advisable to verify the purity of the compound before use, for instance, by running a quick chromatographic analysis.
Q3: What materials and substances are incompatible with this compound?
A3: As a diamine, this compound can react vigorously with certain substances. It is crucial to avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[3][4] Such interactions can lead to rapid and potentially hazardous reactions, and will certainly lead to the degradation of the compound. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this chemical.[1][3]
Troubleshooting Guide for Experimental Instability
This section addresses common problems that may indicate the degradation of this compound during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or non-reproducible experimental results. | Degradation of the compound during the experiment. | 1. Prepare fresh solutions for each experiment. 2. Minimize the exposure of the compound to heat, light, and air. 3. Consider performing a forced degradation study (see Protocol 1) to understand its stability under your specific experimental conditions. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Compare the chromatogram of the suspect sample with a freshly prepared standard. 2. Attempt to identify the new peaks using mass spectrometry (MS) to understand the degradation pathway. 3. Review your experimental conditions for potential stressors like high temperature, extreme pH, or exposure to light. |
| Loss of compound potency or concentration over a short period. | Rapid degradation under specific conditions. | 1. Evaluate the pH of your solution; amines can be more susceptible to degradation at certain pH values. 2. If your experiment involves elevated temperatures, assess the thermal stability of the compound. 3. If applicable, ensure your compound is protected from light by using amber vials or covering your experimental setup. |
Understanding the Degradation of this compound
While specific degradation studies on this compound are not extensively published, we can infer its likely degradation pathways based on the chemical properties of its functional groups (a secondary amine within the piperidine ring and a primary amine on the butyl chain).
Oxidative Degradation
Oxidative degradation is a primary concern for amines and is often initiated by atmospheric oxygen. The process can be accelerated by the presence of metal ions. The initial step typically involves the formation of a radical species.[1][5] For this compound, this can occur at several sites:
-
Hydrogen abstraction from the α-carbon to the nitrogen atoms.
-
Electron abstraction from the lone pair of electrons on the nitrogen atoms.
These initial steps can lead to a cascade of reactions, including N-dealkylation, ring-opening of the piperidine moiety, and the formation of smaller amines, aldehydes, and ammonia.[5][6]
Caption: Hypothetical oxidative degradation pathways.
Thermal Degradation
Exposure to high temperatures can induce thermal degradation. For amines, this can involve various reactions, including the formation of larger, polymeric structures or fragmentation into smaller molecules.[7][8] The specific degradation products will depend on the temperature and the presence of other reactive species like CO2.[9]
Photodegradation
Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. For piperidine-containing compounds, photo-oxidation initiated by hydroxyl radicals can lead to hydrogen abstraction from either the N-H bond (if protonated) or, more commonly, from the C-H bonds of the ring.[4][10][11] This can result in the formation of imines, nitrosamines (in the presence of NOx), and ring-opened products.[4][11]
Caption: Workflow for a forced degradation study.
Protocols for Stability Assessment
Protocol 1: Forced Degradation Study
A forced degradation study is a systematic way to investigate the stability of a compound under harsh conditions. This helps to identify potential degradation products and pathways.[12][13][14]
Objective: To determine the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified time (e.g., 24 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified time (e.g., 8 hours).
-
Thermal Degradation: Place a sample of the stock solution in an oven at a controlled temperature (e.g., 80°C) for a specified time (e.g., 48 hours). A solid sample should also be tested under the same conditions.
-
Photolytic Degradation: Expose a sample of the stock solution to a light source (e.g., in a photostability chamber) for a defined period. A control sample should be kept in the dark.
-
Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a validated HPLC or LC-MS method. Compare the chromatograms to identify the percentage of degradation and the formation of new peaks.
Analytical Methods for Purity and Degradation Assessment
Several analytical techniques are suitable for assessing the purity of this compound and identifying its degradation products.[15][16][17]
-
High-Performance Liquid Chromatography (HPLC): A standard method for assessing purity and quantifying the parent compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is a good starting point for method development.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying unknown degradation products. The mass-to-charge ratio of the degradation products can provide valuable information about their chemical structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for identifying volatile degradation products. Derivatization of the amine may be necessary to improve its chromatographic properties.
References
-
BIOFOUNT. This compound. Available from: [Link]
- Glasius, M., et al. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry.
- Nielsen, C. J., et al. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
- Vevelstad, S. J., et al.
- Glasius, M., et al. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- Vevelstad, S. J., et al.
- Muchan, P., et al. The relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy.
- Guntupalli, C., et al. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy.
- Puspitasari, E. D., et al. Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
- Guntupalli, C., et al. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
- Grimstvedt, A., et al. Thermal degradation of novel piperazine-based amine blends for CO2 capture.
-
Ministry of the Environment, Government of Japan. Analytical Methods. Available from: [Link]
-
Beijing Huacheng Ruiqi Technology Co., Ltd. This compound. Available from: [Link]
- Gîlcă, I.-V., et al.
-
PubChem. This compound. Available from: [Link]
- Grimstvedt, A., et al. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.
- Namjoshi, O., et al. Thermal Degradation of Piperazine Blends with Diamines. Energy Procedia.
-
PubChem. Butylamine. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. Available from: [Link]
- Voitekhovich, S. V., et al.
-
Royal Society of Chemistry. Analytical Methods. Available from: [Link]
- Zhang, C., et al. Effect of Tertiary Amines on the Thermal Stability of High-Energy Trinitroalkyl Compounds.
- Vega, F., et al. Degradation of amine-based solvents in CO2 capture process by chemical absorption. Reviews in Chemical Engineering.
-
PubChem. 4-(Piperidin-1-yl)butan-1-amine. Available from: [Link]
- Jones, P. G., et al. Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione.
- Okhrimenko, D. V., et al.
- Okhrimenko, D. V., et al. Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. nilu.com [nilu.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. env.go.jp [env.go.jp]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
Troubleshooting guide for the synthesis of 3-(piperidin-1-yl)butan-1-amine
Technical Support Center: Synthesis of 3-(piperidin-1-yl)butan-1-amine
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges encountered during the synthesis, offering expert insights and validated protocols to streamline your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary synthetic routes to this compound, and which is recommended for optimal yield and purity?
Answer: There are two principal strategies for synthesizing this target molecule: Reductive Amination and Direct Nucleophilic Substitution (Alkylation) .
-
Direct Nucleophilic Substitution: This approach would theoretically involve reacting piperidine with a derivative of butan-1-amine bearing a leaving group at the C3 position (e.g., 3-halobutan-1-amine). However, this method is not recommended due to significant, often uncontrollable, side reactions. The product, a secondary amine, is often more nucleophilic than the starting piperidine, leading to further alkylation and the formation of quaternary ammonium salts.[1][2] Furthermore, the strong basicity of piperidine can promote elimination reactions, reducing the yield of the desired substitution product.[3]
-
Reductive Amination: This is the highly recommended and more reliable method. It involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine.[4][5] For this compound, the most logical pathway is the reaction of 4-aminobutan-2-one (or a protected version) with piperidine . This method offers superior control, avoids the issue of over-alkylation, and generally provides higher yields of the desired product.[4]
Below is a diagram illustrating the strategic comparison.
Caption: Comparison of synthetic routes.
Troubleshooting Guide for Reductive Amination
This section focuses on the recommended reductive amination pathway.
Q2: My reaction has stalled. I observe low conversion of starting materials or no product formation. What are the likely causes?
Answer: Low or no yield in a reductive amination typically points to three areas: inefficient imine/enamine formation, incorrect choice or handling of the reducing agent, or degradation of starting materials.
Workflow for Diagnosing Low Yield:
Caption: Troubleshooting workflow for low yield.
Detailed Breakdown:
-
Inefficient Imine Formation: The reaction between the ketone (4-aminobutan-2-one) and the secondary amine (piperidine) forms an enamine intermediate, which is in equilibrium with the starting materials. This step is often the bottleneck.
-
pH is Critical: The reaction is typically catalyzed by mild acid. Without it, the reaction can be sluggish. However, strong acid will protonate the amine, rendering it non-nucleophilic. Add a catalytic amount (5-10 mol%) of acetic acid to facilitate this step.[6]
-
Water Removal: The condensation reaction produces water, which can hydrolyze the enamine back to the starting materials. To drive the equilibrium forward, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or 3Å/4Å molecular sieves.[6]
-
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion/enamine over the starting ketone.
| Reducing Agent | Reactivity & Selectivity | Optimal Conditions | Pros & Cons |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for imines/enamines in the presence of ketones.[6] | One-pot reaction in solvents like DCE, THF, or MeCN. Slightly acidic conditions are optimal. | Pro: The "gold standard" for one-pot reductive aminations; no need to pre-form the imine.[4] Con: More expensive; higher molecular weight. |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective, but less so than NaBH(OAc)₃. Reduces aldehydes at acidic pH. | Effective around neutral pH. Can be used one-pot. | Pro: Good selectivity under controlled pH. Con: Highly toxic (can release HCN gas under acidic conditions); requires careful handling and workup.[6] |
| Sodium Borohydride (NaBH₄) | Stronger and less selective. Will readily reduce the starting ketone.[7][8] | Requires a two-step procedure: 1) Form the enamine first (confirm by TLC/NMR). 2) Then, add NaBH₄, often at a lower temperature (0 °C). | Pro: Inexpensive and readily available. Con: Prone to reducing the starting ketone, leading to alcohol byproduct and lower yield.[4] |
Q3: My reaction is messy, yielding multiple byproducts. How can I improve the selectivity?
Answer: A complex product mixture often results from the reduction of the starting ketone or other side reactions.
-
Problem: Formation of 4-aminobutan-2-ol.
-
Cause: Your reducing agent is not selective and is reducing the ketone of 4-aminobutan-2-one. This is common when using a strong reductant like NaBH₄ in a one-pot procedure.[4][8]
-
Solution: Switch to the milder, more selective sodium triacetoxyborohydride (NaBH(OAc)₃).[6] This reagent reacts much faster with the protonated enamine than with the ketone. If you must use NaBH₄, ensure you pre-form the enamine completely before adding the reductant.
-
-
Problem: Unidentified Impurities.
-
Cause: The starting 4-aminobutan-2-one may not be stable and could undergo self-condensation or polymerization, especially under harsh conditions (e.g., high heat).
-
Solution: Use freshly prepared or purified 4-aminobutan-2-one (often stored as a more stable salt, like the hydrochloride, and liberated just before use). Run the reaction at room temperature or below. Ensure stoichiometry is correct; a slight excess of one reagent can sometimes lead to side products.[6]
-
Q4: I have successfully synthesized the product, but I'm struggling with purification. What is a reliable work-up and isolation protocol?
Answer: Purifying amines can be challenging due to their basicity. An acid-base liquid-liquid extraction is the most effective method to separate your basic amine product from neutral or acidic impurities.[7]
Step-by-Step Purification Protocol:
-
Quench the Reaction: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture in an ice bath. Carefully quench any remaining reducing agent by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Solvent Removal: If your reaction solvent is water-miscible (e.g., THF, MeOH), remove it under reduced pressure. Re-dissolve the residue in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction (Isolating the Amine):
-
Transfer the organic solution to a separatory funnel.
-
Extract the solution three times with 1 M hydrochloric acid (HCl). Your desired amine product, being basic, will become protonated (R₃N → R₃NH⁺Cl⁻) and move into the aqueous layer.
-
Combine the acidic aqueous layers. The organic layer, containing neutral impurities (like the alcohol byproduct) or unreacted ketone, can be discarded.
-
-
Basification and Re-extraction:
-
Cool the combined acidic aqueous layer in an ice bath.
-
Slowly add a strong base, such as 3 M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 12, check with pH paper). This deprotonates your amine (R₃NH⁺ → R₃N), making it soluble in organic solvents again.
-
Extract this basic aqueous solution three times with a fresh organic solvent (e.g., DCM).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield your purified this compound.
-
Final Purity Check: Assess the purity of the final product using NMR, LC-MS, and/or GC-MS. If minor impurities remain, distillation under reduced pressure or column chromatography on silica gel treated with triethylamine (to prevent streaking) may be necessary.
References
-
Reddy, K. L., et al. (2008). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2022, October 4). Nucleophilic Substitution in Synthesis- Amines. Retrieved January 17, 2026, from [Link]
-
Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Tian, Y., et al. (n.d.). The discovery of this compound series by ring-opening... ResearchGate. Retrieved January 17, 2026, from [Link]
-
Reddit Community. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Retrieved January 17, 2026, from [Link]
-
Save My Exams. (2024, October 26). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. Retrieved January 17, 2026, from [Link]
-
Davis, T. A., et al. (2025, October 16). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Reddit Community. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Reddit. Retrieved January 17, 2026, from [Link]
-
Khom, S. T., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved January 17, 2026, from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Reddit Community. (2024, February 4). Does piperidine work in reductive amination like this? Reddit. Retrieved January 17, 2026, from [Link]
-
Matassini, C., et al. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Khom, S. T., et al. (2024, June 2). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Kihlberg, T., et al. (2015). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. savemyexams.com [savemyexams.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of 3-(Piperidin-1-yl)butan-1-amine
Welcome to the technical support center for the purification of 3-(Piperidin-1-yl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.
Introduction
This compound is a key building block in pharmaceutical synthesis. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide will address common impurities encountered during its synthesis, primarily through the reductive amination of 4-aminobutan-2-one with piperidine, and provide detailed protocols for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: The impurity profile of this compound largely depends on the synthetic route. Assuming a reductive amination pathway, the most common impurities are:
-
Unreacted Starting Materials:
-
Piperidine
-
4-Aminobutan-2-one
-
-
Side Products:
-
Over-alkylation products: While less common with secondary amines like piperidine, there is a possibility of forming quaternary ammonium salts if the primary amine of the butan-1-amine moiety reacts further.
-
Products of self-condensation of 4-aminobutan-2-one: This can lead to various complex byproducts.
-
Reduced ketone: 4-Aminobutan-2-ol can be formed if the ketone is reduced before amination.
-
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any remaining reducing agents or their byproducts.
Q2: My final product has a persistent color. What could be the cause?
A2: A persistent color, often yellow or brown, can be due to several factors:
-
Oxidation: Amines, particularly in the presence of air and light, can oxidize to form colored impurities.
-
High-Boiling Impurities: Certain side products may have high boiling points and are not easily removed by simple distillation.
-
Residual Metals: If a metal catalyst was used in the synthesis (e.g., for hydrogenation), residual metal particles can cause coloration.
Q3: How can I effectively monitor the purity of my product during purification?
A3: Several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and quantifying the purity of the main compound.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing non-volatile impurities and for chiral purity analysis if a stereocenter is present.[1][2][3] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an amine modifier like triethylamine) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify and quantify major impurities.
Troubleshooting Guides
Problem 1: Incomplete removal of starting materials (Piperidine and 4-Aminobutan-2-one).
Causality: Insufficient purification or a purification method not well-suited for the separation of compounds with close boiling points.
Solution: Fractional Distillation under Reduced Pressure
Fractional distillation is highly effective for separating liquids with different boiling points.[4] Due to the likely high boiling point of this compound, vacuum distillation is recommended to prevent decomposition.[5]
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | 156.27 | Estimated >200 °C (at atm. pressure) | Soluble in water and common organic solvents. |
| Piperidine | 85.15 | 106 | Miscible with water and many organic solvents.[6][7][8] |
| 4-Aminobutan-2-one | 87.12 | ~155 (Predicted) | Soluble in water, alcohol, and ether.[1][9] |
| 4-Aminobutan-2-ol | 89.14 | Not readily available | Likely soluble in polar solvents. |
Experimental Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a suitable heating mantle and a magnetic stirrer.
-
Procedure:
-
Charge the crude this compound into the distillation flask.
-
Slowly apply vacuum to the system.
-
Begin heating the flask gently.
-
Collect the initial fraction, which will be enriched in the lower-boiling piperidine (Boiling Point: 106 °C at atmospheric pressure).
-
Gradually increase the temperature to distill the 4-aminobutan-2-one (Predicted Boiling Point: ~155 °C at atmospheric pressure).
-
The desired product, this compound, will distill at a higher temperature. Collect this fraction in a separate, clean receiving flask.
-
-
Monitoring: Monitor the distillation temperature and pressure closely. Collect fractions based on temperature plateaus. Analyze each fraction by GC-MS to confirm its composition.
Diagram 1: Fractional Vacuum Distillation Workflow
Sources
- 1. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 7. scribd.com [scribd.com]
- 8. Troubleshooting Amine Unit Simulations [bre.com]
- 9. Startup troubleshooting of amine units in LNG export facilities | Gas Processing & LNG [gasprocessingnews.com]
Technical Support Center: Scalable Synthesis of 3-(Piperidin-1-yl)butan-1-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scalable synthesis of 3-(piperidin-1-yl)butan-1-amine. This document is designed for researchers, chemists, and process development professionals. It provides an in-depth analysis of common synthetic routes, troubleshooting for frequently encountered challenges, and detailed experimental protocols based on established literature and process chemistry principles.
Section 1: Synthesis Strategy Overview & FAQs
This section addresses high-level questions regarding the strategic approach to synthesizing this compound on a scalable basis.
Q1: What are the primary scalable synthesis routes for this compound?
There are two principal retrosynthetic pathways for this target molecule, each with distinct advantages and challenges for scalability.
-
Route 1: Nucleophilic Substitution from 3-Aminobutanol. This is a robust and widely-documented approach, particularly for chiral synthesis. It involves activating the primary alcohol of a protected 3-aminobutanol intermediate, followed by displacement with piperidine and subsequent deprotection. The availability of synthetic methods for key intermediates like (R)-3-aminobutanol, driven by its use in pharmaceuticals like dolutegravir, makes this route highly relevant.[1][2]
-
Route 2: Reductive Amination. This convergent approach involves the reaction of piperidine with a 4-carbon carbonyl compound, typically a keto-amine or a precursor, to form an iminium ion intermediate that is reduced in situ.[3][4] While potentially shorter, this route's scalability depends heavily on the stability and availability of the carbonyl-containing starting material.
Caption: Primary scalable synthetic routes to this compound.
Q2: Which synthetic route is recommended for large-scale (kg) production?
For large-scale production, Route 1 (Nucleophilic Substitution) is generally preferred. The primary reasons are:
-
Well-Defined Intermediates: The synthesis proceeds through stable, isolable intermediates, allowing for purification at each stage. This is critical for ensuring final API-quality purity.
-
Stereochemical Control: If a specific enantiomer is required, established methods for producing chiral (R)- or (S)-3-aminobutanol can be leveraged directly.[5][6]
-
Predictable Impurity Profile: The potential side reactions (elimination, over-alkylation) are well-understood and can be controlled through careful process optimization.
-
Robustness: The individual steps (protection, activation, substitution, deprotection) are standard, high-yielding transformations familiar to process chemists.
Route 2 (Reductive Amination) can be very efficient but may present challenges with the stability of the 4-amino-2-butanone starting material, which can be prone to self-condensation.
Section 2: Troubleshooting Guide for Route 1 (Nucleophilic Substitution)
This guide addresses common issues encountered when synthesizing the target molecule from 3-aminobutanol.
Workflow Decision Tree: Troubleshooting Route 1
Caption: Troubleshooting decision tree for the nucleophilic substitution route.
Troubleshooting Q&A
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low yield/purity after Boc-protection of 3-aminobutanol | Incomplete reaction or di-Boc protection. | Solution: Use 1.05-1.1 equivalents of (Boc)₂O. The reaction is typically robust, but ensure the pH is slightly basic (e.g., using NaHCO₃ or a mild organic base like TEA). Monitor by TLC/GC until the starting amine is consumed. Over-reaction is rare but possible with excess reagent and extended times. |
| Formation of butene derivatives during hydroxyl activation (mesylation/tosylation) | Base-induced elimination (E2) of the activated intermediate competes with its formation. | Solution: Perform the reaction at low temperatures (0 °C to -10 °C). Add the sulfonyl chloride slowly to a solution of the alcohol and a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA). This minimizes the concentration of strong base available to promote elimination. |
| Low conversion during nucleophilic substitution with piperidine | 1. Insufficient reaction temperature. 2. Poor leaving group ability. 3. Steric hindrance. | Solution: The C-O bond of a mesylate/tosylate is strong and requires thermal energy for displacement. Ensure the reaction is heated sufficiently (typically 80-110 °C). Using a polar aprotic solvent like DMF, DMAc, or NMP can accelerate Sₙ2 reactions.[7] If conversion still stalls, consider converting the mesylate to the corresponding iodide in situ (Finkelstein reaction) to provide a better leaving group, though this adds a step. |
| Significant unreacted piperidine and difficult product purification | High excess of piperidine used. | Solution: While using piperidine as the solvent can drive the reaction to completion, it creates a significant downstream purification challenge. A more scalable approach is to use a stoichiometric amount (e.g., 2-3 equivalents) of piperidine in a high-boiling solvent like NMP or sulfolane. After the reaction, the excess piperidine and solvent can be removed by vacuum distillation. |
| Product loss during Boc-deprotection and workup | 1. Product is a water-soluble diamine salt. 2. Emulsion formation during basic workup. | Solution: After acidic deprotection (e.g., with HCl in isopropanol), consider isolating the product as the dihydrochloride salt directly by filtration if it precipitates, or by concentrating and triturating with a solvent like MTBE. To convert to the free base, dissolve the salt in minimal water, cool in an ice bath, and add a strong base (e.g., 50% NaOH) before extracting with a solvent like dichloromethane or MTBE. The use of brine can help break emulsions. |
Section 3: Recommended Experimental Protocols
The following protocols are generalized for gram-to-kilogram scale and should be adapted and optimized for specific equipment and safety requirements.
Protocol 1: Boc-Protection of (R)-3-Aminobutanol
This protocol is adapted from literature procedures for N-protection of amino alcohols.[8]
-
Setup: Charge a suitable reactor with (R)-3-aminobutanol (1.0 eq) and dichloromethane (DCM, 10 vol). Stir to dissolve.
-
Reagent Addition: Add triethylamine (1.5 eq) and cool the mixture to 0-5 °C.
-
Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 vol) to the reactor, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the mixture to warm to ambient temperature (20-25 °C) and stir for 4-6 hours.
-
In-Process Check (IPC): Monitor the reaction by TLC or HPLC for the complete consumption of the starting amine.
-
Workup: Quench the reaction by adding water (5 vol). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-3-aminobutanol as an oil or low-melting solid. The product is often used directly in the next step without further purification.
Protocol 2: Mesylation of N-Boc-(R)-3-aminobutanol
-
Setup: Charge the reactor with N-Boc-(R)-3-aminobutanol (1.0 eq), DCM (10 vol), and diisopropylethylamine (DIPEA, 1.5 eq). Cool the solution to -10 °C.
-
Mesyl Chloride Addition: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the internal temperature does not exceed -5 °C.
-
Reaction: Stir the mixture at 0 °C for 2-3 hours.
-
IPC: Monitor by HPLC for the disappearance of the starting alcohol.
-
Workup: Quench the reaction with cold water (5 vol). Separate the layers and wash the organic phase with cold 1M HCl (aq) followed by brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo at low temperature (<40 °C) to afford the crude mesylate. Caution: The mesylate intermediate may be unstable and should be used promptly in the next step.
Protocol 3: Nucleophilic Substitution with Piperidine
-
Setup: Charge a reactor with piperidine (3.0 eq) and N-methyl-2-pyrrolidone (NMP, 5 vol).
-
Addition: Slowly add a solution of the crude mesylate from the previous step in NMP (2 vol) to the piperidine solution.
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain for 12-18 hours.
-
IPC: Monitor the reaction by HPLC for the consumption of the mesylate.
-
Workup: Cool the reaction to room temperature. Dilute with MTBE (10 vol) and wash extensively with water to remove NMP and excess piperidine.
-
Isolation: Concentrate the organic layer under reduced pressure to yield crude N-Boc-3-(piperidin-1-yl)butan-1-amine.
Protocol 4: Boc-Deprotection and Salt Formation
-
Setup: Dissolve the crude N-Boc protected product (1.0 eq) in isopropanol (IPA, 5 vol).
-
Acidification: Cool the solution to 0-5 °C and slowly bubble in anhydrous HCl gas or add a solution of HCl in IPA (e.g., 3M) until the solution is acidic (pH < 2).
-
Reaction/Precipitation: Stir the mixture at room temperature for 4-6 hours. The product dihydrochloride salt may precipitate during this time.
-
IPC: Monitor by HPLC for complete deprotection.
-
Isolation: If a solid has formed, filter the slurry, wash the cake with cold IPA and then MTBE, and dry under vacuum. If no solid forms, concentrate the solution in vacuo and triturate the resulting residue with MTBE to induce crystallization.
-
Purification: The isolated this compound dihydrochloride can be further purified by recrystallization if necessary.
References
- Patsnap. Preparation method for R-3-aminobutanol. Eureka.
-
Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Available at: [Link]
-
Jayachandra, S., et al. (2018). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica, 10(6): 13-20. Available at: [Link]
-
Medicines for All Institute (M4ALL). (2025). (R)-3-aminobutanol (Batch). Available at: [Link]
-
Kolla, N., et al. (2006). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate. CHIMIA, 60(9), 593-597. Available at: [Link]
- Google Patents. CN110683960A - Synthesis method of (R) -3-aminobutanol.
-
McNally, A., et al. (2017). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 9, 74-79. Available at: [Link]
-
Khom, S. T., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(05), 520-525. Available at: [Link]
-
Tian, Y., et al. The discovery of this compound series by ring-opening of piperidine in piperidino-piperidine series. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine?. Available at: [Link]
-
LibreTexts Chemistry. (2022). 24.6: Synthesis of Amines. Available at: [Link]
Sources
- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (R)-3-aminobutanol (Batch) | Medicines for All Institute [medicines4all.vcu.edu]
- 6. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of Chiral 3-(piperidin-1-yl)butan-1-amine
Welcome to the technical support resource for the stereoselective synthesis of 3-(piperidin-1-yl)butan-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this chiral amine while preserving its stereochemical integrity. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you overcome challenges related to racemization and achieve high enantiomeric purity in your experiments.
Introduction: The Challenge of Stereochemical Control
This compound possesses a stereogenic center at the C3 position, making control of its absolute configuration critical for its application in pharmaceuticals and other specialized fields. The most common and versatile synthetic route to this and similar chiral amines is through the reductive amination of a prochiral ketone precursor, 4-(piperidin-1-yl)butan-2-one.
The primary challenge in this synthesis is preventing racemization. The reaction proceeds through a planar iminium or enamine intermediate. If the subsequent hydride reduction is not performed under stereocontrolled conditions, it will result in a racemic or near-racemic mixture of the (R) and (S) enantiomers, negating the utility of the chiral product. This guide focuses on strategies to direct this reduction with high enantioselectivity.
Core Synthesis Workflow & Potential Racemization Point
The primary workflow discussed is the asymmetric reductive amination of 4-(piperidin-1-yl)butan-2-one with an ammonia source, catalyzed by a chiral Brønsted acid.
Caption: Synthetic workflow and critical racemization point.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization in my this compound synthesis?
A1: The primary cause of racemization is the non-stereoselective reduction of the iminium cation intermediate that forms from the condensation of 4-(piperidin-1-yl)butan-2-one and your ammonia source. This intermediate is planar (sp²-hybridized carbon), meaning it has two faces (re and si) that are equally susceptible to attack by a standard, achiral reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[1] Without a chiral influence, the hydride attack is statistically random, leading to an approximately 1:1 mixture of the (R) and (S) enantiomers.
Q2: I am using a standard reducing agent like NaBH₄ and getting a racemic product. How can I induce enantioselectivity?
A2: To achieve high enantioselectivity, you must create a chiral environment during the reduction step. Standard hydride reagents are not chiral and will not differentiate between the two faces of the iminium intermediate. The most effective strategy is to employ a chiral catalyst that complexes with the intermediate, sterically blocking one face and directing the hydride attack to the other.
A highly successful approach is the use of a chiral Brønsted acid catalyst , such as a BINOL-derived phosphoric acid, in combination with a Hantzsch ester as the hydride source.[2][3] The chiral phosphoric acid protonates the imine, forming a chiral ion pair. This complex orients the Hantzsch ester for a highly stereoselective hydride transfer.[4][5]
Q3: Why is a Hantzsch ester preferred over NaBH₃CN in asymmetric reductive aminations?
A3: Sodium cyanoborohydride (NaBH₃CN) is a powerful, standalone reducing agent.[1] In a reaction mixture containing a chiral catalyst, NaBH₃CN can still perform a rapid, non-catalyzed (achiral) reduction of the iminium ion. This "background" reaction competes with the slower, catalyst-directed (chiral) reduction, leading to a decrease in the final enantiomeric excess (ee).
A Hantzsch ester, on the other hand, is a much milder reducing agent and is generally inert towards the iminium ion on its own. Its reducing power is "activated" upon interaction with the chiral phosphoric acid catalyst.[3] This ensures that the hydride transfer predominantly occurs within the chiral catalyst-substrate complex, maximizing enantioselectivity.
Q4: How does pH affect my reductive amination and the risk of racemization?
A4: pH control is critical. The formation of the imine intermediate is typically favored under mildly acidic conditions (pH 4-6), which facilitate the dehydration of the initial hemiaminal adduct.[6] However, if the pH is too low (strongly acidic), the amine nucleophile will be protonated and rendered unreactive. If the pH is too high (basic), the dehydration step is slow, and you may risk side reactions or racemization of the starting ketone if the alpha-proton is labile. For chiral phosphoric acid catalysis, the acidic nature of the catalyst itself helps maintain a suitable pH. The key is that the rate of the chiral reduction must be significantly faster than any potential competing racemization pathways of intermediates.[7]
Q5: My final product has low enantiomeric excess (ee). Can I improve it post-synthesis?
A5: Improving a low ee product is challenging and often inefficient. The best strategy is to optimize the stereoselective synthesis itself. However, if you must rescue a batch, the primary method is chiral resolution . This involves reacting your racemic amine with a chiral resolving agent (a chiral acid, for example) to form a pair of diastereomeric salts. These diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization. Afterward, the resolving agent is removed to yield the desired enantiomer. This process is often multi-step and results in a theoretical maximum yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.[8]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or no enantiomeric excess (ee < 10%) | 1. Use of an achiral reducing agent (e.g., NaBH₄, NaBH₃CN) without a chiral catalyst. 2. Inactive or insufficient chiral catalyst. 3. Reaction temperature is too high, leading to a dominant, non-selective background reaction. | 1. Switch to an asymmetric catalytic system. Use a chiral phosphoric acid (e.g., (R)-TRIP) with a Hantzsch ester (e.g., Diethyl Hantzsch ester).[2][4] 2. Ensure your catalyst is pure and dry. Use a catalyst loading of 1-5 mol%. 3. Lower the reaction temperature. Start at room temperature or 0 °C and monitor the reaction over a longer period. |
| Moderate enantiomeric excess (ee = 30-80%) | 1. Competing background reduction from a strong hydride source. 2. Suboptimal chiral catalyst for the specific substrate. 3. Incorrect solvent polarity affecting the catalyst-substrate complex. | 1. If using a borohydride reagent, replace it with a Hantzsch ester to minimize the non-catalyzed pathway.[3] 2. Screen different chiral phosphoric acid catalysts. Catalysts with different steric bulk at the 3,3'-positions of the BINOL scaffold can have a dramatic effect on ee.[5] 3. Screen solvents. Non-polar, aromatic solvents like toluene or benzene often provide the best results for chiral phosphoric acid catalysis. |
| Low reaction conversion | 1. Inefficient imine formation. 2. Deactivated catalyst. 3. Insufficiently reactive hydride source. | 1. Add a dehydrating agent. Molecular sieves (4Å) can be added to the reaction to sequester water and drive the imine formation equilibrium forward. 2. Check for impurities in your starting materials (especially water or basic/acidic contaminants). 3. Ensure the Hantzsch ester is pure. Consider a more reactive Hantzsch ester if necessary. |
| Formation of side products (e.g., alcohol from ketone reduction) | 1. The reducing agent is too reactive and is reducing the starting ketone before imine formation. | 1. This is a common issue with strong reducing agents like NaBH₄. Switch to a milder, imine-selective reagent like NaBH₃CN or NaBH(OAc)₃.[9] The best option for the asymmetric reaction is a Hantzsch ester, which is unreactive towards the ketone.[3] |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of Precursor 4-(piperidin-1-yl)butan-2-one
This protocol describes a standard nucleophilic substitution to prepare the ketone precursor.
-
To a solution of 4-chlorobutan-2-one (1.0 eq) in acetonitrile (MeCN, ~0.5 M), add piperidine (1.1 eq) and potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture vigorously at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting chloride is consumed.
-
Filter the solid K₂CO₃ and KCl byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify by vacuum distillation or column chromatography on silica gel to obtain pure 4-(piperidin-1-yl)butan-2-one.
Protocol 2: Asymmetric Reductive Amination
This protocol employs a chiral phosphoric acid catalyst for high enantioselectivity.
Caption: Key components for asymmetric reductive amination.
-
In a dry flask under an inert atmosphere (N₂ or Ar), add 4-(piperidin-1-yl)butan-2-one (1.0 eq), ammonium acetate (1.5 eq), and activated 4Å molecular sieves.
-
Add anhydrous toluene as the solvent (~0.2 M).
-
Add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 2 mol%).
-
Add the Hantzsch ester (1.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the molecular sieves.
-
Perform an acidic workup: extract the reaction mixture with 1M HCl. The amine product will move to the aqueous layer.
-
Wash the aqueous layer with a non-polar solvent (e.g., hexanes or ether) to remove the catalyst and unreacted Hantzsch ester.
-
Basify the aqueous layer to pH > 12 with 2M NaOH.
-
Extract the free amine product into dichloromethane or ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral amine.
Protocol 3: Chiral Analysis by HPLC
Direct analysis of the chiral amine can be challenging. Pre-column derivatization with a chiral derivatizing agent (CDA) is a robust method to determine enantiomeric excess.
-
Derivatization: React a small sample of the purified amine product with a chiral derivatizing agent such as Marfey's reagent (FDAA) or (S)-(-)-N-(1-phenylethyl)isothiocyanate. This creates a pair of diastereomers.
-
Chromatography: Analyze the resulting diastereomers on a standard achiral C18 HPLC column. The diastereomers will have different retention times, allowing for their separation and quantification.
-
Method Parameters (Example):
-
Column: Standard C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic or gradient elution with acetonitrile/water containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detection at a wavelength appropriate for the chosen derivative (e.g., 340 nm for FDAA derivatives).
-
-
Calculation: Calculate the enantiomeric excess (% ee) using the peak areas of the two diastereomers:
-
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
References
- List, B., et al. (2006). The first enantioselective organocatalytic reductive amination reaction has been accomplished.
- Akiyama, T., & Morita, H. (2007). Chiral Brønsted Acid-Catalyzed Enantioselective Aza-Diels–Alder Reaction.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
- Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
-
Hoffmann, S., Seayad, A. M., & List, B. (2005). A New Strategy for Asymmetric Catalysis: The First Enantioselective Organocatalytic Reductive Amination. Angewandte Chemie International Edition, 44(45), 7424-7427. Available at: [Link]
-
Macmillan, D. W. C., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(49), 17292–17294. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
- JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Chemical Principles & Research.
-
NIH National Center for Biotechnology Information. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Available at: [Link]
-
ResearchGate. (2001). A New Synthetic Approach to N,N′-Disubstituted 1,n-Alkanediamines. Available at: [Link]
-
ResearchGate. (2006). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate. Available at: [Link]
-
PubMed. (2010). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Available at: [Link]
-
The Journal of Organic Chemistry. (2018). Chiral Phosphoric Acid-Catalyzed Enantioselective Reductive Amination of 2-Pyridyl Ketones: Construction of Structurally Chiral Pyridine-Based Ligands. Available at: [Link]
- Google Patents. (n.d.). Method for preparing (R)-3-amino piperidine hydrochloride.
- Royal Society of Chemistry. (2021). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Organic & Biomolecular Chemistry, 19(30), 6548-6565.
-
PubMed. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Available at: [Link]
-
ResearchGate. (2016). Synthetic methods for 1,3-diamines. Available at: [Link]
- Google Sites. (n.d.). Cheon Research Lab - Chiral Phosphoric Acid Catalysis.
-
ResearchGate. (2014). Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available at: [Link]
-
ResearchGate. (2019). The discovery of this compound series by ring-opening of piperidine in piperidino-piperidine series. Available at: [Link]
- Royal Society of Chemistry. (2016). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry, 14(26), 6136-6146.
-
SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]
-
Chem-Station. (2014). Borch Reductive Amination. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Enantioselective organocatalytic reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. Cheon Research Lab - Chiral Phosphoric Acid Catalysis [sites.google.com]
- 6. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 3-(Piperidin-1-yl)butan-1-amine
Introduction
3-(Piperidin-1-yl)butan-1-amine is a substituted diamine featuring a piperidine ring linked to a butan-1-amine backbone. This structural motif is of significant interest to researchers in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of novel therapeutic agents. Its potential utility in the development of CCR5 antagonists for blocking HIV-1 entry has been noted, highlighting the importance of efficient and scalable synthetic access.[1]
This guide provides an in-depth comparison of plausible synthetic strategies for this compound. We will dissect each route, explaining the underlying chemical principles, providing detailed experimental protocols, and offering a critical evaluation of their respective strengths and weaknesses. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic pathway based on their specific objectives, whether for small-scale discovery or large-scale manufacturing.
Route 1: Reductive Amination of a Keto-Amine Precursor
This strategy is one of the most direct and widely employed methods for synthesizing secondary and tertiary amines.[2] It involves the condensation of a ketone with an amine to form an intermediate iminium ion, which is then reduced in situ to the target amine. For our target molecule, the key intermediate is 4-(piperidin-1-yl)butan-2-one.
Overall Synthetic Workflow
Caption: Workflow for the Reductive Amination approach.
Mechanistic Rationale
The synthesis begins with a Michael addition of piperidine to but-3-en-2-one (methyl vinyl ketone). This conjugate addition is highly efficient for forming the C-N bond at the 3-position of the butanone skeleton.
The second step is the core reductive amination. The ketone, 4-(piperidin-1-yl)butan-2-one, reacts with ammonia to form a hemiaminal, which then dehydrates to an imine intermediate. A reducing agent, present in the same pot, reduces the imine C=N double bond to the corresponding amine.[3] The choice of reducing agent is critical. While sodium borohydride (NaBH₄) can be used, it may also reduce the starting ketone. More selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are more effective at reducing the protonated imine (iminium ion) than the neutral ketone, especially under mildly acidic conditions.[4] Alternatively, catalytic hydrogenation (e.g., H₂ over Raney Nickel) is a robust method for this transformation.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(Piperidin-1-yl)butan-2-one
-
To a stirred solution of piperidine (1.0 eq) in ethanol (5 volumes) at 0 °C, add but-3-en-2-one (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by vacuum distillation.
Step 2: Synthesis of this compound
-
In a pressure vessel, dissolve 4-(piperidin-1-yl)butan-2-one (1.0 eq) in methanol saturated with ammonia.
-
Add Raney Nickel (5-10% by weight) as the catalyst.
-
Seal the vessel and pressurize with hydrogen gas to 50-100 psi.
-
Heat the mixture to 50-60 °C and stir vigorously for 16-24 hours.
-
Monitor the reaction for hydrogen uptake.
-
After the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by fractional distillation under reduced pressure.
Route 2: Catalytic Hydrogenation of a Nitrile Precursor
The reduction of nitriles is a fundamental method for preparing primary amines.[5] This route hinges on the synthesis of the key intermediate, 3-(piperidin-1-yl)butanenitrile, followed by its hydrogenation.
Overall Synthetic Workflow
Caption: Workflow for the Nitrile Hydrogenation approach.
Mechanistic Rationale
This pathway begins with the conjugate addition of piperidine to crotononitrile. This reaction is analogous to the Michael addition in Route 1 and efficiently installs the piperidine moiety.
The subsequent catalytic hydrogenation of the nitrile group is the critical step. The reaction proceeds via the formation of an intermediate imine, which is then further reduced to the primary amine. A significant challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts, which can occur if the intermediate imine reacts with the primary amine product.[5] To suppress this, the reaction is often carried out in the presence of ammonia, which shifts the equilibrium away from byproduct formation. The choice of catalyst is also crucial; rhodium and cobalt-based catalysts are often effective in promoting selectivity towards the primary amine.[6]
Detailed Experimental Protocol
Step 1: Synthesis of 3-(Piperidin-1-yl)butanenitrile
-
Combine crotononitrile (1.0 eq) and piperidine (1.2 eq) in a round-bottom flask.
-
Heat the mixture at 80-90 °C for 24 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Purify the product directly by vacuum distillation to isolate 3-(piperidin-1-yl)butanenitrile.
Step 2: Synthesis of this compound
-
To a high-pressure autoclave, add 3-(piperidin-1-yl)butanenitrile (1.0 eq), a solvent such as methanol or tetrahydrofuran, and a rhodium-on-alumina catalyst (1-2 mol%).
-
Add liquid ammonia (10-20% of the solvent volume) to the autoclave.
-
Seal the autoclave, pressurize with hydrogen to 500-1000 psi, and heat to 80-100 °C.
-
Maintain vigorous stirring for 12-18 hours.
-
After cooling and venting, filter the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude amine by vacuum distillation.
Route 3: Nucleophilic Substitution from a Chiral Pool Precursor
For applications requiring enantiomerically pure material, starting from a chiral precursor is an effective strategy. (R)-3-Aminobutan-1-ol is a commercially available and relatively inexpensive chiral building block that can be elaborated to the target molecule.[7]
Overall Synthetic Workflow
Caption: Workflow for the Chiral Pool Synthesis approach.
Mechanistic Rationale
This multi-step synthesis leverages established, high-yielding reactions.[8]
-
Protection: The primary amine of (R)-3-aminobutan-1-ol is protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent it from interfering in subsequent steps.
-
Activation: The primary hydroxyl group is a poor leaving group. It is activated by converting it into a good leaving group, such as a tosylate or mesylate. This is a classic SN2 precursor.
-
Substitution: Piperidine acts as a nucleophile, displacing the tosylate leaving group to form the desired C-N bond.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to reveal the primary amine and yield the final product.
Detailed Experimental Protocol
Step 1: Protection of (R)-3-Aminobutan-1-ol
-
Dissolve (R)-3-aminobutan-1-ol (1.0 eq) in dichloromethane. Add triethylamine (1.2 eq).
-
Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to give the Boc-protected amino alcohol, which is often pure enough for the next step.
Step 2: Tosylation of the Hydroxyl Group
-
Dissolve the Boc-protected amino alcohol (1.0 eq) in pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic extracts with cold 1M HCl (to remove pyridine) and then with brine.
-
Dry over Na₂SO₄, filter, and concentrate to yield the tosylated intermediate. Purify by column chromatography if necessary.
Step 3: Substitution with Piperidine
-
Dissolve the tosylated intermediate (1.0 eq) in acetonitrile.
-
Add piperidine (2.0-3.0 eq) and potassium carbonate (1.5 eq).
-
Heat the mixture to reflux (approx. 82 °C) and stir for 12-24 hours.
-
Cool the mixture, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography to isolate the Boc-protected target molecule.
Step 4: Boc Deprotection
-
Dissolve the purified Boc-protected compound in dichloromethane (5 volumes).
-
Add trifluoroacetic acid (TFA, 5 volumes) and stir at room temperature for 1-2 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and basify with 2M NaOH solution to pH > 12.
-
Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate to afford the final product.
Comparison of Synthetic Routes
| Feature | Route 1: Reductive Amination | Route 2: Nitrile Hydrogenation | Route 3: Chiral Pool Synthesis |
| Number of Steps | 2 | 2 | 4 |
| Starting Materials | But-3-en-2-one, Piperidine, Ammonia | Crotononitrile, Piperidine | (R)-3-Aminobutan-1-ol, Boc₂O, TsCl, Piperidine |
| Overall Yield | Moderate to Good | Moderate to Good | Good |
| Scalability | High; uses common industrial processes. | High; requires high-pressure equipment. | Moderate; multi-step nature can be cumbersome. |
| Stereocontrol | Produces a racemate. | Produces a racemate. | Excellent; preserves chirality of starting material. |
| Key Challenges | Control of reductive amination byproducts. | Selectivity for primary amine; handling of cyanide-containing starting material. | Multiple protection/deprotection and purification steps. |
| Ideal Application | Large-scale production of racemic material. | Industrial synthesis where nitrile precursors are available. | Synthesis of enantiomerically pure material for pharmaceutical applications. |
Conclusion
The optimal synthetic route to this compound is highly dependent on the specific requirements of the project.
-
Route 1 (Reductive Amination) represents a robust and direct approach, well-suited for producing racemic material on a large scale. Its reliance on common reagents and transformations makes it an economically attractive option.
-
Route 2 (Nitrile Hydrogenation) is another viable pathway for large-scale synthesis, particularly if crotononitrile is a readily available starting material. However, it requires specialized high-pressure hydrogenation equipment and careful control of reaction conditions to ensure high selectivity for the desired primary amine.
-
Route 3 (Chiral Pool Synthesis) is the strategy of choice when enantiopurity is paramount, as is often the case in drug development. While it involves more synthetic steps, the use of a readily available chiral precursor ensures excellent stereochemical control, yielding a product suitable for advanced pharmaceutical research.
Each route offers a unique set of advantages and challenges. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can make an informed decision to best achieve their synthetic goals.
References
- CN108689866B - Synthesis method of (R)
- An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)
- CN110683960A - Synthesis method of (R)
- PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL).
- Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol - Der Pharma Chemica.
- Time courses of asymmetric synthesis of (R)-3-amino-1-butanol by WT...
- Synthesis of 3‐chloropiperidines 1 c‐e. a) n‐butyraldehyde, MgSO4, DCM,...
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.
- The discovery of this compound series by ring-opening...
- Facile synthesis of 3-amino substituted piperidines
- Synthesis of Amines - Chemistry LibreTexts.
- Piperidine synthesis - Organic Chemistry Portal.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Process for the hydrogenation of nitriles to primary amines - Google P
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI.
- Reductive Amination of Carbonyl Compounds with Primary Amines - J. Org. Chem. 1996, 61, 3849-3862.
- HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane - PMC - NIH.
- Reductive Amination, and How It Works - Master Organic Chemistry.
- A Comparative Guide to the Synthetic Routes of 3-piperazin-1-yl-1H-pyridazin-6-one - Benchchem.
- Catalytic hydrogenation of nitriles - Google P
- General strategy for the synthesis of piperidine derivatives....
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - Periodica Polytechnica.
- Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applic
- Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pp.bme.hu [pp.bme.hu]
- 6. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 3-(Piperidin-1-yl)butan-1-amine Derivatives as CCR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide will delve into the nuanced molecular interactions that govern the inhibitory activity of this chemical series, supported by comparative experimental data. Furthermore, it will provide detailed protocols for the key assays used to evaluate these compounds, offering a comprehensive resource for researchers in the field of antiviral drug discovery.
The Critical Role of CCR5 in HIV-1 Entry and as a Therapeutic Target
The entry of HIV-1 into target T-cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the primary cellular receptor, CD4.[1] This initial interaction induces conformational changes in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4.[1] The subsequent binding of gp120 to the co-receptor triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[1]
CCR5 antagonists are allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event induces a conformational change in the extracellular loops of the receptor, preventing their recognition by gp120 and thereby inhibiting viral entry.[1] The development of small-molecule CCR5 antagonists has provided a valuable therapeutic option for the treatment of HIV-1 infection, with maraviroc being a notable clinically approved example. The 3-(piperidin-1-yl)butan-1-amine scaffold represents a promising chemotype in the ongoing search for novel CCR5 antagonists with improved potency, pharmacokinetic profiles, and resistance profiles.
Structure-Activity Relationship (SAR) of this compound Derivatives
The this compound core can be systematically modified at several key positions to optimize its interaction with the CCR5 binding pocket. The following sections dissect the SAR at these positions, drawing on data from published studies on related piperidine-based CCR5 antagonists.
Substitutions on the Piperidine Ring
The piperidine moiety plays a crucial role in anchoring the molecule within the CCR5 binding pocket. Modifications at the 4-position of the piperidine ring have been extensively explored. Introduction of a carboxamide group at this position, for instance, has been shown to be a key interaction point.
-
Amide Substitutions: The nature of the substituent on the amide nitrogen is critical for potency. Aromatic and heteroaromatic rings are generally favored. For example, replacement of a 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group led to a novel series of potent CCR5 antagonists.[2]
-
Hydrophobic Substituents: The introduction of small, hydrophobic substituents on a central phenyl ring connected to the piperidine amide can significantly increase binding affinity, leading to compounds with low to sub-nanomolar potency.[2]
Modifications of the Butane Linker
The butane linker provides the appropriate spacing and orientation for the key pharmacophoric elements to interact with their respective subsites within the CCR5 binding pocket. While the core butane structure is often conserved, variations in stereochemistry and substitution can influence activity.
Amine Terminus Modifications
The primary amine of the butan-1-amine is a critical site for modification, often acylated to introduce larger, lipophilic groups that can occupy a large hydrophobic pocket in the receptor.
-
Amide and Urea Formation: Acylation of the primary amine to form amides and ureas is a common strategy. For example, the formation of N,N'-diphenylureas has been shown to significantly improve CCR5 binding affinity.[3]
-
Aromatic Substitutions: Substitutions on the aromatic rings of these amide or urea moieties can further enhance potency. For instance, the introduction of chloro or methyl groups on the N'-phenyl ring of a diphenylurea derivative increased binding affinity.[3]
Comparative Analysis of Inhibitory Potency
To illustrate the SAR principles discussed above, the following table presents a selection of piperidine-based CCR5 antagonists and their corresponding inhibitory activities. It is important to note that while these compounds are not all direct derivatives of this compound, they share the core piperidine scaffold and highlight the impact of various substitutions on CCR5 antagonism.
| Compound ID | Core Scaffold Modification | R-Group Modification | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity EC50 (nM) |
| 11f [2] | 1-Acetylpiperidin-4-yl replacing 5-oxopyrrolidin-3-yl | Small hydrophobic substituents on central phenyl ring | Not Reported | 0.59 |
| Compound 18 [4] | Pyridine-2-ylmethylaminopiperidin-1-ylbutyl amide | - | 0.2 (fusion assay) | 2.2 (PBMC assay) |
| Lead 1a [3] | N/A (Lead compound) | 5-Oxopyrrolidine-3-carbonyl | Potent | Potent |
| 4a [3] | N,N'-diphenylurea replacing 5-oxopyrrolidine-3-carbonyl | Unsubstituted N'-phenyl | Improved affinity vs. 1a | Not Reported |
| 4e,f [3] | N,N'-diphenylurea | 4-Cl on N'-phenyl | Further increased affinity | Not Reported |
| 4i [3] | N,N'-diphenylurea | 4-Me on N'-phenyl | Further increased affinity | Not Reported |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of this compound derivatives as CCR5 antagonists.
CCR5 Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR5 receptor.
Materials:
-
Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-CCR5)
-
Radioligand: [125I]MIP-1α or [125I]RANTES (CCL5)
-
Test compounds
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid and counter
Procedure:
-
Plate Preparation: Pre-treat the filter plates with a blocking solution (e.g., 0.3% polyethyleneimine) to reduce non-specific binding.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (typically 5-10 µg of protein per well)
-
Radioligand (at a concentration near its Kd)
-
Varying concentrations of the test compound or vehicle control.
-
For non-specific binding control wells, add a high concentration of a known CCR5 antagonist (e.g., maraviroc).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of the plate through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[5]
HIV-1 Pseudovirus Entry Assay
This assay measures the ability of a test compound to inhibit the entry of a CCR5-tropic HIV-1 pseudovirus into a target cell line.
Materials:
-
HIV-1 pseudoviruses expressing a CCR5-tropic envelope glycoprotein and containing a reporter gene (e.g., luciferase).
-
Target cell line expressing CD4 and CCR5 and containing a reporter-compatible gene cassette (e.g., TZM-bl cells).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin).
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the target cells in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound for 1 hour at 37°C.
-
Virus Infection: Add the HIV-1 pseudovirus to each well and incubate for 48 hours at 37°C.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of viral entry for each compound concentration relative to the virus control (no compound). Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Workflows
CCR5 Signaling in HIV-1 Entry
Caption: HIV-1 entry mechanism and the inhibitory action of CCR5 antagonists.
Experimental Workflow for Compound Evaluation
Caption: Workflow for the synthesis and evaluation of CCR5 antagonists.
Conclusion
The this compound scaffold serves as a valuable starting point for the development of potent and orally bioavailable CCR5 antagonists. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount for the rational design of new chemical entities with improved therapeutic profiles. The provided experimental protocols offer a robust framework for the in vitro characterization of these compounds, facilitating the identification of promising lead candidates for further preclinical and clinical development in the fight against HIV-1.
References
-
Skerlj, R., Bridger, G., Zhou, Y., et al. (2011). Design and synthesis of pyridin-2-ylmethylaminopiperidin-1-ylbutyl amide CCR5 antagonists that are potent inhibitors of M-tropic (R5) HIV-1 replication. Bioorganic & Medicinal Chemistry Letters, 21(8), 2450–2455. [Link]
-
Imamura, S., Nishikawa, Y., Ichikawa, T., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397-416. [Link]
-
Imamura, S., Kurasawa, O., Nara, Y., et al. (2004). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas. Bioorganic & Medicinal Chemistry, 12(9), 2295-306. [Link]
-
Este, J. A., & Telenti, A. (2007). HIV entry inhibitors. The Lancet, 370(9581), 81-88. [Link]
-
Gifford Biosciences. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Montefiori, D. C. (2021). Protocol for the Preparation and Titration of HIV-1 Env-pseudotyped Viruses. Duke University. [Link]
-
Tian, Y., Zhang, D., Zhan, P., & Liu, X. (2014). Medicinal Chemistry of Small Molecule CCR5 Antagonists for Blocking HIV-1 Entry: A Review of Structural Evolution. Current Pharmaceutical Design, 20(24), 3964-3981. [Link]
-
Panel on Antiretroviral Guidelines for Adults and Adolescents. (2018). Co-receptor Tropism Assays. In Guidelines for the Use of Antiretroviral Agents in Adults and Adolescents with HIV. Department of Health and Human Services. [Link]
-
Vlahakis, J. Z., et al. (2011). HIV-1 entry inhibition by small-molecule CCR5 antagonists: a combined molecular modeling and mutant study using a high-throughput assay. Virology Journal, 8, 217. [Link]
-
Lu, B., & Gerard, C. (2004). The role of the chemokine system in HIV-1 pathogenesis. Journal of Leukocyte Biology, 75(5), 757-766. [Link]
-
Cui, Y., et al. (2017). Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells. Scientific Reports, 7(1), 1-10. [Link]
-
Wilen, C. B., Tilton, J. C., & Doms, R. W. (2012). HIV: cell binding and entry. Cold Spring Harbor perspectives in medicine, 2(8), a006866. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]
Sources
- 1. Preparation of Pseudo-Typed H5 Avian Influenza Viruses with Calcium Phosphate Transfection Method and Measurement of Antibody Neutralizing Activity [jove.com]
- 2. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(piperidin-1-yl)butan-1-amine and Structurally Related Analogs in Neuropharmacology
Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2][3] This guide provides a comparative analysis of 3-(piperidin-1-yl)butan-1-amine and its structural analogs. We will delve into their structure-activity relationships (SAR), comparative efficacy at key neurological targets, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacological differences imparted by subtle structural modifications to the piperidine core.
Introduction: The Significance of the Piperidine Moiety
The six-membered nitrogen-containing heterocycle, piperidine, is a highly privileged scaffold in drug discovery.[3] Its conformational flexibility and ability to engage in various non-covalent interactions allow for potent and selective modulation of biological targets. Piperidine derivatives are found in numerous clinically approved drugs, demonstrating their importance in treating a wide range of conditions, including cancer, infectious diseases, and CNS disorders.[3] This guide focuses on this compound, a compound of interest for its potential neuromodulatory activities, and compares it with key analogs to elucidate critical structure-activity relationships.
Structural and Physicochemical Comparison
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. Modifications to the core structure of this compound can significantly alter its potency, selectivity, and pharmacokinetic profile.
Key Analogs for Comparison:
-
Analog A: 4-(Piperidin-1-yl)butan-1-amine: An isomer where the piperidine ring is attached to the terminal carbon of the butane chain.[4]
-
Analog B: 3-(Piperidin-1-yl)cyclobutan-1-amine: A conformationally restricted analog where the flexible butane chain is replaced by a cyclobutane ring.[5]
-
Analog C: (S)-2-Amino-1-(3-chloro-piperidin-1-yl)-3-methyl-butan-1-one: An analog with significant modification, including a chloro-substitution on the piperidine ring and a different linker to the amino group.[6]
Table 1: Physicochemical Properties of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa (Strongest Basic) |
| This compound | C9H20N2 | 156.27 | 1.5 | 10.5 |
| Analog A: 4-(Piperidin-1-yl)butan-1-amine | C9H20N2 | 156.27 | 1.5 | 10.6 |
| Analog B: 3-(Piperidin-1-yl)cyclobutan-1-amine | C9H18N2 | 154.26 | 1.3 | 10.4 |
| Analog C: (S)-2-Amino-1-(3-chloro-piperidin-1-yl)-3-methyl-butan-1-one | C10H19ClN2O | 234.72 | 1.8 | 8.2 |
Note: LogP and pKa values are predicted using computational models and may vary from experimental values.
The causality behind these choices lies in systematically probing the impact of linker length, conformational rigidity, and electronic effects. Comparing the subject compound with Analog A investigates the influence of the piperidine's position on the alkyl chain. The introduction of a cyclobutane ring in Analog B provides insight into how restricting conformational freedom affects receptor binding. Analog C introduces both electronic changes (chloro-substitution) and a different chemical linkage, which can drastically alter target engagement and metabolic stability.[6]
Synthesis Overview and Methodologies
The synthesis of these piperidine analogs often involves multi-step routes. A common approach for creating substituted piperidines is through the reaction of a suitable di-functionalized precursor with a primary amine, leading to cyclization.[7]
For instance, a general synthetic pathway can be visualized as follows:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Utilize cell lines stably expressing human D2 or D3 receptors.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4). [8] * Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes. [8] * Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store aliquots at -80°C. [8] * Determine the protein concentration using a standard method like the BCA assay. [8]
-
-
Competitive Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in the binding buffer. [8] * In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2/D3), and varying concentrations of the test compound. [9][8] * For determining non-specific binding, a high concentration of a known D2/D3 antagonist (e.g., haloperidol) is used instead of the test compound.
-
Incubate the plates for 60-90 minutes at room temperature to reach equilibrium. [8]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes with bound radioligand. [9][8] * Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter. [8]
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [8]
-
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a common method to assess the inhibitory potential of compounds against MAO-A and MAO-B. [10][11][12] Objective: To determine the IC50 values of test compounds for MAO-A and MAO-B enzymes.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation:
-
Use recombinant human MAO-A and MAO-B enzymes. [11] * Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a substrate solution. A common fluorogenic substrate is kynuramine, which is metabolized by both MAO-A and MAO-B to the fluorescent product 4-hydroxyquinoline. [11]
-
-
Assay Procedure:
-
In a 96-well plate, pre-incubate the MAO-A or MAO-B enzyme with various concentrations of the test compound for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the kynuramine substrate.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
-
Detection and Analysis:
-
Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader (e.g., excitation at ~320 nm, emission at ~400 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the log concentration of the test compound and use non-linear regression to determine the IC50 value.
-
Discussion and Future Perspectives
This guide highlights the structural and potential functional diversity within a closely related series of piperidine analogs. While this compound serves as a valuable chemical scaffold, its pharmacological profile and that of its analogs remain largely uncharacterized in the public domain. The provided protocols offer a clear path for researchers to elucidate these properties.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and testing a broader range of analogs to build a comprehensive understanding of how structural modifications impact activity at various CNS targets.
-
In vivo evaluation: Advancing promising compounds from in vitro assays to in vivo models to assess their pharmacokinetic properties, efficacy in disease models (e.g., models of psychosis or depression), and potential side effects.
-
Selectivity profiling: Screening compounds against a wide panel of receptors and enzymes to identify potential off-target effects and to discover novel therapeutic applications.
By systematically applying the principles and protocols outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound and its related analogs.
References
-
Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. ResearchGate. Available at: [Link]
-
Vasilev, V. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]
-
Davenport, A. P., et al. (2001). Radioligand binding assays and their analysis. Methods in Molecular Biology. Available at: [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]
-
ResearchGate. (n.d.). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate. Available at: [Link]
-
Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
Tian, Y., Zhang, D., Zhan, P., & Liu, X. (2016). The discovery of this compound series by ring-opening of piperidine in piperidino-piperidine series. ResearchGate. Available at: [Link]
-
Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]
-
Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Available at: [Link]
-
Khasanov, F. K., et al. (2023). Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. Molecules. Available at: [Link]
-
PubChem. (n.d.). 3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride. Available at: [Link]
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Available at: [Link]
-
Mathew, B., & Suresh, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Available at: [Link]
-
Sharma, A., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Available at: [Link]
-
Wang, W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Available at: [Link]
-
PubChem. (n.d.). 4-(Piperidin-1-yl)butan-1-amine. Available at: [Link]
-
ResearchGate. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]
-
Preprints.org. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Available at: [Link]
-
ResearchGate. (n.d.). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Available at: [Link]
-
Beilstein Journals. (n.d.). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Available at: [Link]
-
Thomas, L., et al. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Pharmaffiliates. (n.d.). (R)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine acetyl-L-glutamate. Available at: [Link]
-
ResearchGate. (n.d.). Exploring Ligand–Receptor Dynamics: Comparative Analysis of Catecholamines, L‐DOPA, and Epinine Binding to the D2 Dopamine Receptor. Available at: [Link]
-
Al-Imam, A., et al. (2023). The Therapeutic Potential of Amphetamine-like Psychostimulants. MDPI. Available at: [Link]
-
UBC. (n.d.). Prescription psychostimulants for the treatment of stimulant use disorder: a systematic review and meta-analysis. Available at: [Link]
-
Chan, B., et al. (2021). Prescription psychostimulants for the treatment of amphetamine-type stimulant use disorder: A systematic review and meta-analysis of randomized placebo-controlled trials. Drug and Alcohol Dependence. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Piperidin-1-yl)butan-1-amine | C9H20N2 | CID 6484144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride | C9H20Cl2N2 | CID 66545668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy (S)-2-Amino-1-(3-chloro-piperidin-1-yl)-3-methyl-butan-1-one [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 12. mdpi.com [mdpi.com]
Efficacy of 3-(piperidin-1-yl)butan-1-amine based CCR5 antagonists
An In-Depth Comparative Guide to the Efficacy of 3-(Piperidin-1-yl)butan-1-amine Based CCR5 Antagonists
As a Senior Application Scientist, this guide provides a comprehensive analysis of a promising class of C-C chemokine receptor 5 (CCR5) antagonists: derivatives of this compound. We will delve into their mechanism of action, compare their efficacy against established benchmarks using quantitative data, and provide the detailed experimental methodologies required for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel HIV-1 therapeutics.
The Rationale for CCR5 Antagonism in HIV-1 Therapy
The entry of the human immunodeficiency virus (HIV-1) into host immune cells is a meticulously orchestrated process, presenting a critical target for therapeutic intervention. The viral envelope protein, gp120, first binds to the CD4 receptor on the surface of T-cells and macrophages.[1][2] This initial binding induces a conformational change in gp120, allowing it to engage a secondary co-receptor. For the majority of transmitted HIV-1 strains (R5-tropic viruses), this co-receptor is CCR5.[2] The gp120-CCR5 interaction triggers further conformational changes, leading to the fusion of the viral and cellular membranes, and subsequent entry of the viral capsid into the host cell.[2]
CCR5 antagonists are a class of antiretroviral drugs known as entry inhibitors. They function by binding to the CCR5 co-receptor, inducing a conformational change that prevents its interaction with the viral gp120.[2] This allosteric inhibition effectively blocks R5-tropic HIV-1 from entering and infecting immune cells. The clinical validation of this mechanism is exemplified by Maraviroc (MVC), the first FDA-approved CCR5 antagonist, which has demonstrated significant efficacy in both treatment-naive and experienced patients.[3][4][5] However, the quest for next-generation antagonists with improved potency, pharmacokinetic profiles, and resistance profiles continues to drive research.
Emergence of the this compound Scaffold
The this compound scaffold represents a novel chemotype in the landscape of CCR5 antagonists. Its discovery arose from strategic medicinal chemistry efforts, specifically through the ring-opening of a piperidine moiety in an existing piperidino-piperidine series of antagonists.[6] This structural modification aimed to explore new chemical space and optimize key drug-like properties, including potency and metabolic stability, while mitigating off-target effects such as hERG channel inhibition, a concern that has hampered the development of other CCR5 antagonists.[6][7]
The core structure allows for diverse substitutions, enabling fine-tuning of the molecule's interaction with the CCR5 binding pocket. Structure-activity relationship (SAR) studies on related piperidine-based series have shown that incorporating specific amide groups and substitutions on attached phenyl rings can dramatically increase binding affinity and antiviral potency.[8][9][10]
Comparative Efficacy Analysis
The ultimate measure of a novel antagonist is its ability to inhibit viral replication at low concentrations. The following table compares the in vitro efficacy of a representative compound from a closely related 1-amido-1-phenyl-3-piperidinylbutane series with established CCR5 antagonists, Maraviroc and Vicriviroc.
| Compound/Drug | Antiviral Activity (EC50/IC50, nM) | Assay System | Key Findings |
| Maraviroc (MVC) | 1.0 - 5.0 nM (Typical Range) | HIV-1 replication in PBMCs | The clinical benchmark; potent activity against a wide range of R5-tropic HIV-1 isolates.[5][11] |
| Vicriviroc (VVC) | 0.5 - 3.0 nM | HIV-1 replication in PBMCs | Showed excellent antiviral potency in clinical trials, often boosted with ritonavir.[5][12][13] |
| Compound 11f ¹ | 0.59 nM | R5-tropic HIV-1 replication in PBMCs | A piperidine-4-carboxamide derivative demonstrating sub-nanomolar potency, exceeding typical values for Maraviroc in this specific assay.[8] |
| Compound 28a ² | Good whole cell antiviral activity | Cell-based antiviral assays | A 4-piperidinyltriazole derivative noted for its excellent selectivity over the hERG ion channel and complete oral absorption in preclinical models.[9] |
¹From a series of piperidine-4-carboxamide derivatives. ²From a series of 1-amido-1-phenyl-3-piperidinylbutanes.
Interpretation of Data: The preclinical data for compounds derived from or related to the piperidinylbutane scaffold are highly encouraging. For instance, compound 11f exhibits sub-nanomolar efficacy, placing it among the most potent CCR5 antagonists discovered.[8] Similarly, the profile of compound 28a highlights a successful optimization strategy, achieving potent antiviral activity while designing out potential liabilities like hERG toxicity and poor absorption.[9] These findings underscore the potential of this chemical series to yield clinical candidates that may offer advantages over existing therapies.
Visualizing the Mechanism and Experimental Workflow
To fully appreciate the role of these antagonists and the methods used to evaluate them, we can visualize the underlying biological and experimental processes.
HIV-1 Entry and CCR5 Antagonist Mechanism of Action
The following diagram illustrates the key steps of R5-tropic HIV-1 entry and the point of intervention for CCR5 antagonists.
Caption: Experimental workflow for evaluating novel CCR5 antagonists.
Key Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following protocols are foundational for evaluating the efficacy of any novel CCR5 antagonist.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the CCR5 receptor.
Causality: This assay directly measures the physical interaction between the antagonist and its molecular target. A high binding affinity is a prerequisite for potent antagonism.
Methodology:
-
Cell Culture: Use a cell line stably overexpressing the human CCR5 receptor (e.g., CHO-CCR5 or HOS-CCR5 cells). [14]2. Membrane Preparation: Harvest the cells, lyse them via hypotonic shock, and isolate the cell membranes through ultracentrifugation. Resuspend the membrane pellet in a binding buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α), and serial dilutions of the test compound.
-
Controls:
-
Total Binding: Membranes + radioligand only.
-
Non-specific Binding: Membranes + radioligand + a high concentration of an unlabeled, known CCR5 ligand (e.g., Maraviroc).
-
Vehicle Control: Membranes + radioligand + solvent used for the test compound.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Harvesting & Counting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters, and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: HIV-1 Envelope-Mediated Cell-Cell Fusion Assay
Objective: To measure the compound's ability to inhibit the fusion between cells expressing the HIV-1 envelope proteins and cells expressing CD4/CCR5.
Causality: This assay models the final, critical step of viral entry. It provides a functional readout of the antagonist's ability to block the gp120-CCR5 interaction in a cellular context.
Methodology:
-
Cell Lines:
-
Effector Cells: A cell line (e.g., HEK293) engineered to express the HIV-1 gp120/gp41 envelope proteins and a reporter gene like luciferase under the control of a T7 promoter.
-
Target Cells: A cell line (e.g., HOS) engineered to express CD4, CCR5, and the T7 RNA polymerase. [15]2. Assay Setup:
-
Plate the target cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the target cells with serial dilutions of the test compound for 30-60 minutes.
-
-
Co-culture: Add the effector cells to the wells containing the treated target cells.
-
Incubation: Co-culture the cells for 6-8 hours. If fusion occurs, the T7 polymerase from the target cell enters the effector cell and drives the expression of the luciferase reporter gene.
-
Lysis & Signal Detection: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a no-drug control. Plot the percentage of fusion inhibition against the log concentration of the test compound to determine the IC50 value.
Conclusion and Authoritative Perspective
The this compound scaffold and its derivatives represent a scientifically robust and promising avenue in the development of next-generation CCR5 antagonists. Preclinical data indicate that compounds from this series can achieve sub-nanomolar potency, rivaling and even exceeding that of established drugs like Maraviroc. [8]The key to their potential lies in the successful combination of high target affinity with favorable pharmacokinetic and safety profiles, as demonstrated by derivatives designed for high oral absorption and low hERG liability. [9] The provided experimental protocols form a self-validating system for the rigorous assessment of these and other novel inhibitors. By progressing from direct target binding to functional fusion inhibition and finally to live virus replication assays, researchers can build a comprehensive and trustworthy efficacy profile. As the landscape of HIV therapy continues to evolve, the development of potent, safe, and convenient entry inhibitors like those from the this compound series remains a critical priority.
References
-
Velazquez-Moctezuma, R., et al. (2021). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs. Available at: [Link]
-
Velazquez-Moctezuma, R., et al. (2015). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. ResearchGate. Available at: [Link]
-
Baba, M. (2007). Recent Advances of CCR5 Antagonists. Current Opinion in HIV and AIDS. Available at: [Link]
-
Este, J. A. (2007). CCR5 Inhibitors: Promising yet Challenging. The Journal of Infectious Diseases. Available at: [Link]
-
Pattanayak, R., et al. (2022). Novel small synthetic HIV-1 V3 crown variants: CCR5 targeting ligands. Oxford Academic. Available at: [Link]
-
Wang, X., et al. (2016). Medicinal Chemistry of Small Molecule CCR5 Antagonists for Blocking HIV-1 Entry: A Review of Structural Evolution. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). CCR5 receptor antagonist. Available at: [Link]
-
Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Strizki, J. M., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Wikipedia. (n.d.). Vicriviroc. Available at: [Link]
-
Mascolini, M. (2008). Vicriviroc Phase 3 Trial and Naive Study May Afford New Angle on Role of CCR5 Blockers. NATAP.org. Available at: [Link]
-
Chen, X., et al. (2014). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. PubMed Central. Available at: [Link]
-
Fatkenheuer, G., et al. (2009). Vicriviroc, a CCR5 receptor antagonist for the potential treatment of HIV infection. Current Opinion in Investigational Drugs. Available at: [Link]
-
Perros, M., et al. (2009). 1-Amido-1-phenyl-3-piperidinylbutanes--CCR5 Antagonists for the Treatment of HIV: Part 2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wilkin, T., et al. (2010). Three-year safety and efficacy of vicriviroc, a CCR5 antagonist, in HIV-1-infected treatment-experienced patients. Journal of Acquired Immune Deficiency Syndromes. Available at: [Link]
-
Liu, T., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLOS One. Available at: [Link]
-
Stupple, P. A., et al. (2011). An imidazopiperidine series of CCR5 antagonists for the treatment of HIV. Journal of Medicinal Chemistry. Available at: [Link]
-
Ojo, O. S., et al. (2020). Elucidating the Disparate Inhibitory Mechanisms of Novel 1-Heteroaryl-1,3-Propanediamine Derivatives and Maraviroc towards C-C Chemokine Receptor 5. Medicinal Chemistry. Available at: [Link]
-
Song, M., et al. (2004). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Martin, S. W., et al. (2004). Synthesis and evaluation of CCR5 antagonists containing modified 4-piperidinyl-2-phenyl-1-(phenylsulfonylamino)-butane. ResearchGate. Available at: [Link]
-
Emmelkamp, J. M., & Rockstroh, J. K. (2007). CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. European Journal of Medical Research. Available at: [Link]
-
Imamura, S., et al. (2004). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Arribas, J. R. (2008). [Secondary effects of treatment with maraviroc and other CCR5 antagonists. Potential impact of the CCR5 blocker]. Enfermedades Infecciosas y Microbiología Clínica. Available at: [Link]
-
Pattanayak, R., et al. (2022). Novel small synthetic HIV-1 V3 crown variants: CCR5 targeting ligands. PubMed Central. Available at: [Link]
-
Shiraishi, M., et al. (2000). Orally active CCR5 antagonists as anti-HIV-1 agents: synthesis and biological activity of 1-benzothiepine 1,1-dioxide and 1-benzazepine derivatives containing a tertiary amine moiety. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Amido-1-phenyl-3-piperidinylbutanes--CCR5 antagonists for the treatment of HIV: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances of CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vicriviroc, a CCR5 receptor antagonist for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel small synthetic HIV-1 V3 crown variants: CCR5 targeting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists | PLOS One [journals.plos.org]
Introduction: The Analytical Imperative for Chiral Amine Intermediates
An Objective Comparison of Analytical Methodologies for the Purity Assessment of Synthetic 3-(piperidin-1-yl)butan-1-amine
In the landscape of pharmaceutical synthesis, chiral amines are foundational building blocks. This compound, a chiral synthetic intermediate, is structurally related to key components of active pharmaceutical ingredients (APIs) such as Repaglinide[1]. The stereochemistry and purity of such intermediates are not trivial details; they are critical parameters that directly influence the safety and efficacy profile of the final drug product. An impurity, whether it's a residual starting material, a reaction by-product, or an undesired enantiomer, can have significantly different pharmacological and toxicological effects[2].
This guide provides a comparative analysis of the primary analytical techniques used to establish the comprehensive purity profile of synthetic this compound. We will move beyond mere procedural descriptions to explain the causality behind methodological choices, enabling researchers and drug development professionals to design robust, self-validating analytical workflows. We will dissect and compare chromatographic and spectroscopic methods, providing the technical rationale for deploying each technique to ascertain chemical purity, identify and quantify impurities, and, crucially, determine enantiomeric excess (ee).
Anticipating the Analytical Challenge: Potential Impurities
A robust analytical strategy begins with understanding the potential impurities arising from the synthetic route. A common synthesis for analogous structures involves steps like Grignard reactions, oxidation, piperidine substitution, oximation, and reduction[1]. Each step is a potential source of impurities:
-
Starting Materials: Unreacted precursors or reagents.
-
By-products: Compounds formed from side reactions.
-
Stereoisomers: The presence of the undesired enantiomer, which is analytically the most challenging impurity to resolve.
-
Degradation Products: Impurities formed during storage or workup.
A comprehensive purity analysis must be capable of separating and quantifying the target analyte from all these potential contaminants.
Comparative Analysis of Core Purity Assessment Techniques
The determination of purity for a chiral amine like this compound is a multi-faceted task requiring an orthogonal approach, where different techniques provide complementary information. The primary methods fall into two categories: chromatographic for separation and spectroscopic for identification and structural confirmation.
Chromatographic Techniques: The Gold Standard for Separation
Chromatography is indispensable for separating the target compound from its impurities, including its enantiomer[3]. The choice between Gas and Liquid Chromatography hinges on the analyte's volatility and thermal stability.
HPLC is arguably the most powerful and versatile technique for the purity and enantiopurity analysis of pharmaceutical intermediates[4].
-
Expertise & Rationale: For non-volatile, polar compounds like our target amine, HPLC is superior to GC. The key challenge is resolving the enantiomers. This is achieved via two primary strategies: direct and indirect separation.
-
Direct Method (Chiral Stationary Phases): This is the most elegant approach. A Chiral Stationary Phase (CSP) creates a chiral environment within the column. The two enantiomers form transient diastereomeric complexes with the CSP, leading to different interaction strengths and, consequently, different retention times[3]. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective for a wide range of chiral amines[5][6]. This method's advantage is its simplicity, as no derivatization is required.
-
Indirect Method (Pre-column Derivatization): This classic approach involves reacting the amine enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be readily separated on a standard, achiral column (like a C18)[7]. This method is useful when a suitable chiral column is not available or when detection sensitivity needs to be enhanced by introducing a chromophore via the CDA[7].
-
-
Trustworthiness: Method validation for HPLC is well-established. System suitability tests (e.g., resolution factor between enantiomer peaks, peak symmetry) are performed before each run to ensure the system is performing correctly, making the protocol self-validating.
GC is a high-resolution technique suitable for volatile and thermally stable compounds.
-
Expertise & Rationale: While powerful, GC analysis of primary and secondary amines presents significant challenges. The polar amine groups interact strongly with the silanol groups on standard silica columns, leading to severe peak tailing and poor resolution[8][9]. To overcome this, two strategies are employed:
-
Column Deactivation: Using specialized, base-deactivated columns (e.g., treated with KOH) or columns with highly inert coatings (like CP-Volamine) is essential to minimize adsorptive interactions and achieve symmetrical peaks[9][10].
-
Derivatization: Converting the polar amine to a less polar, more volatile derivative (e.g., using benzenesulfonyl chloride or trifluoroacetic anhydride) is a common and effective strategy[2][11]. This not only improves chromatographic behavior but can also enhance sensitivity.
-
-
Trustworthiness: The reliability of a GC method for amines is contingent on addressing the peak tailing issue. A system suitability requirement for peak asymmetry is critical to ensure accurate quantification. Coupling GC with Mass Spectrometry (GC-MS) provides definitive peak identification, adding a layer of trust to the results.
Spectroscopic Techniques: Unambiguous Identification and Structure Elucidation
While chromatography separates, spectroscopy identifies. NMR and MS are critical for confirming the structure of the main component and identifying any co-eluting or separated impurities.
NMR is unparalleled for absolute structural confirmation.
-
Expertise & Rationale: ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure, confirming the connectivity of the piperidine, butane, and amine moieties. For purity assessment, quantitative NMR (qNMR) can be used to determine the concentration of the analyte against a certified internal standard. Furthermore, NMR is a powerful tool for determining enantiomeric excess (ee) through the use of Chiral Derivatizing Agents (CDAs). A protocol, adapted from established methods[12][13][14], involves reacting the amine with reagents like 2-formylphenylboronic acid and enantiopure BINOL. This forms diastereomeric iminoboronate esters. The different chemical environments of the protons in these diastereomers lead to separate, well-resolved signals in the ¹H NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the original amine[13].
MS is the definitive technique for molecular weight confirmation and impurity identification.
-
Expertise & Rationale: When coupled with a chromatographic inlet (LC-MS or GC-MS), MS provides the molecular weight of each separated component. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight of this compound (C₉H₂₀N₂, MW: 156.27). Tandem MS (MS/MS) involves fragmenting the parent ion to produce a characteristic pattern. For piperidine derivatives, common fragmentation pathways include α-cleavage adjacent to the nitrogen and ring-opening reactions, which provide structural clues for identifying the analyte and differentiating it from impurities[15][16].
-
Trustworthiness: The high sensitivity and specificity of MS make it an excellent tool for detecting trace-level impurities that might be missed by other detectors. Comparing the fragmentation pattern of an unknown peak to known patterns or library spectra provides a high degree of confidence in its identification.
Integrated Analytical Workflow
A robust purity analysis does not rely on a single technique but integrates them into a logical workflow.
Caption: Integrated workflow for comprehensive purity analysis.
Data Summary: Comparison of Analytical Techniques
| Technique | Primary Application | Advantages | Limitations | Typical Throughput |
| Chiral HPLC | Enantiomeric Purity, Chemical Purity | High resolution, direct analysis, robust, widely applicable[4][5]. | Requires specific, expensive chiral columns; method development can be time-consuming. | Medium |
| GC-MS | Chemical Purity, Impurity ID (for volatile compounds) | High efficiency, excellent sensitivity, provides structural information from MS fragmentation[11][17]. | Not suitable for non-volatile/thermally labile compounds; amines require special columns or derivatization[9]. | High |
| NMR (with CDA) | Enantiomeric Purity, Structural Confirmation | Absolute method, no chromatography needed for ee, provides unambiguous structural data[12][13]. | Lower sensitivity than chromatography, requires pure sample for ee analysis, CDA may not work for all amines. | Low |
| LC-MS | Impurity Identification, MW Confirmation | High sensitivity and specificity, applicable to a wide range of compounds, provides MW of all components[15]. | Quantification can be complex; ion suppression effects can occur. | High |
Detailed Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Excess (ee) Determination
-
Objective: To separate and quantify the enantiomers of this compound.
-
Rationale: This direct method provides baseline separation of the enantiomers for accurate quantification of enantiomeric excess[3]. A polysaccharide-based column is selected for its proven efficacy with chiral amines[5].
-
Methodology:
-
System: HPLC with UV detector.
-
Column: Chiralpak® IA (or similar amylose-based CSP), 4.6 x 150 mm, 3 µm.
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (e.g., 90:10:0.1 v/v/v). The amine additive is crucial to improve peak shape for basic analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.
-
Injection: Inject 5 µL of the sample solution.
-
Analysis: Identify the peaks for the two enantiomers. Calculate the enantiomeric excess (% ee) using the peak areas (A) of the major (A_major) and minor (A_minor) enantiomers: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100
-
Protocol 2: GC-MS for Chemical Purity and Impurity Identification
-
Objective: To assess chemical purity and identify potential volatile impurities.
-
Rationale: This method is ideal for separating volatile organic impurities. A base-deactivated column is mandatory to prevent peak tailing of the amine analyte[9]. MS detection provides definitive identification.
-
Methodology:
-
System: Gas Chromatograph with a Mass Spectrometer detector.
-
Column: Agilent CP-Volamine (or equivalent base-deactivated column), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Transfer Line Temp: 280°C.
-
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of methanol.
-
Injection: Inject 1 µL.
-
Analysis: Calculate chemical purity based on the area percent of the main peak relative to the total area of all peaks. Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and known fragmentation patterns of piperidine derivatives[15].
-
Protocol 3: ¹H NMR Spectroscopy for Enantiomeric Purity using a Chiral Derivatizing Agent
-
Objective: To determine enantiomeric excess via diastereomer formation.
-
Rationale: This protocol, based on well-established methods[12][13], provides an orthogonal technique to chiral HPLC for ee determination. It relies on the formation of diastereomers that are distinguishable in the NMR spectrum.
-
Methodology:
-
Reagents:
-
Sample of this compound (~5 mg).
-
(S)-1,1'-Bi-2-naphthol ((S)-BINOL) (1.1 equivalents).
-
2-formylphenylboronic acid (1.0 equivalent).
-
Deuterated chloroform (CDCl₃) (~0.6 mL).
-
-
Procedure:
-
In a clean, dry NMR tube, combine the amine sample, 2-formylphenylboronic acid, and (S)-BINOL.
-
Add CDCl₃ to the tube.
-
Cap the tube and shake gently for ~5-10 minutes at room temperature to ensure complete formation of the diastereomeric iminoboronate esters.
-
-
Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Analysis:
-
Identify a pair of well-resolved, baseline-separated signals corresponding to a specific proton (e.g., the CH proton adjacent to the nitrogen) in the two diastereomers.
-
Carefully integrate both signals.
-
Calculate the enantiomeric excess using the integral values (I) in the same manner as the HPLC peak areas.
-
-
Caption: Workflow for NMR-based enantiopurity analysis.
Conclusion
The purity analysis of a synthetic intermediate like this compound is a critical quality control step that demands a multi-pronged, orthogonal approach. No single technique can provide a complete picture. A comprehensive strategy begins with LC-MS for initial identification and impurity screening. High-resolution chromatography, typically base-deactivated GC or HPLC, is then employed for quantitative chemical purity assessment. Finally, enantiomeric excess must be determined and confirmed using at least one, and preferably two, orthogonal methods, such as chiral HPLC and NMR spectroscopy with a chiral derivatizing agent. By understanding the strengths and weaknesses of each technique and integrating them into a logical, self-validating workflow, researchers and drug development professionals can ensure the quality and consistency of their synthetic intermediates, laying a solid foundation for the development of safe and effective pharmaceuticals.
References
- BenchChem. (2025).
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]
-
Pérez-Fuertes, Y., Kelly, A. M., Johnson, A. L., Arimori, S., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210–214. [Link]
-
Gyllenhaal, O., & Vessman, J. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443–446. [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]
-
de Andrade, J. P., Pilon, A. C., Dias, L. G., de Almeida, M. V., & Vessecchi, R. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Planta Medica, 84(12/13), 939–948. [Link]
-
Liu, D., Wang, X., Chen, J., Yang, B., & An, T. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 343-353. [Link]
-
Agilent Technologies, Inc. (2011). Amines and alcohols Fast analysis of amines and solvents. [Link]
- BenchChem. (2025).
-
ResearchGate. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
-
ResearchGate. (2025). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. [Link]
-
ResearchGate. (2025). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate. [Link]
-
Kelly, A. M., et al. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 15(4), 804–806. [Link]
-
Lee, W., Lee, J., & Ryoo, J. J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 180-190. [Link]
-
ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
- BenchChem. (2025). HPLC analytical methods for determining aminobutanol chiral purity.
-
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]
-
OpenOChem Learn. (n.d.). Measuring Chiral Purity. [Link]
-
PubChem. (n.d.). 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-. National Center for Biotechnology Information. [Link]
-
Liu, H., Huang, D., & Zhang, Y. (2012). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research, 550-553, 134-137. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 4. skpharmteco.com [skpharmteco.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bre.com [bre.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. agilent.com [agilent.com]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 12. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ccsknowledge.com [ccsknowledge.com]
A Comparative Benchmarking Guide to the Synthesis of 3-(Piperidin-1-yl)butan-1-amine
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is paramount. 3-(Piperidin-1-yl)butan-1-amine represents a key pharmacophore found in a variety of biologically active agents, including CCR5 antagonists for HIV-1 entry inhibition. This guide provides an in-depth, objective comparison of two primary synthetic routes to this valuable diamine: a direct Reductive Amination approach and a classical N-Alkylation strategy. The methodologies are presented with detailed, step-by-step protocols, supported by experimental rationale and comparative data to inform your synthetic planning.
Introduction to this compound
The this compound scaffold is a recurring motif in medicinal chemistry, valued for its ability to confer desirable physicochemical properties and engage in specific biological interactions. Its synthesis, therefore, is of significant interest. This guide will explore two distinct and viable synthetic pathways, each with its own set of advantages and challenges.
Method 1: Reductive Amination of 4-Aminobutan-2-one with Piperidine
Reductive amination is a cornerstone of modern amine synthesis, prized for its efficiency and high functional group tolerance.[1] This one-pot reaction combines a carbonyl compound and an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[2] For the synthesis of this compound, this method offers a highly convergent and atom-economical route.
Rationale for Experimental Design
The choice of 4-aminobutan-2-one hydrochloride as the starting material is strategic, as it is a commercially available precursor.[3][4] The hydrochloride salt form enhances its stability. In the reaction, a stoichiometric amount of a non-nucleophilic base is required to liberate the free amine in situ for the initial condensation with piperidine. Sodium triacetoxyborohydride is selected as the reducing agent due to its mildness and chemoselectivity for the iminium ion over the ketone starting material.[1] Dichloromethane is an excellent solvent for this reaction, as it is relatively non-polar and effectively solubilizes the intermediates.
Experimental Protocol
Step 1: In-situ formation of this compound
-
To a stirred solution of 4-aminobutan-2-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.1 eq). Stir the mixture at room temperature for 20 minutes.
-
Add piperidine (1.2 eq) to the reaction mixture and stir for an additional 30 minutes.
-
In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the sodium triacetoxyborohydride solution to the reaction mixture over 30 minutes, maintaining the temperature at 20-25°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Workflow Diagram
Sources
Navigating the Pharmacokinetic Landscape of Piperidine-Based CCR5 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective antiretroviral therapies, the C-C chemokine receptor type 5 (CCR5) has emerged as a pivotal target for inhibiting HIV-1 entry into host cells. Small molecule antagonists of CCR5 have revolutionized treatment paradigms, and among these, compounds featuring a piperidine scaffold have demonstrated significant promise. The piperidine moiety, a privileged structure in medicinal chemistry, often imparts favorable pharmacokinetic (PK) properties, enhancing a compound's druggability through improved metabolic stability and membrane transport.[1] This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of key piperidine-containing CCR5 antagonists, offering experimental insights and methodologies to inform future drug discovery and development efforts in this critical therapeutic area.
The Significance of the Piperidine Scaffold in CCR5 Antagonists
The HIV-1 entry process is a cascade of events initiated by the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor. This interaction triggers a conformational change in gp120, enabling it to bind to a coreceptor, predominantly CCR5 or CXCR4.[2] CCR5 antagonists act by binding to this coreceptor, thereby preventing the gp120-CCR5 interaction and subsequent fusion of the viral and cellular membranes.[3]
The inclusion of a piperidine ring in the molecular architecture of these antagonists is a strategic design element. This saturated heterocycle can significantly influence a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.[4] Judicious modification of the piperidine scaffold can lead to optimized PK parameters, transforming a potent compound into a viable drug candidate.
Comparative Pharmacokinetic Profiling
To illustrate the impact of structural variations on the pharmacokinetic behavior of piperidine-containing CCR5 antagonists, we will compare three prominent examples: Maraviroc, Vicriviroc, and the clinical candidate TAK-220. While all share the piperidine motif, their distinct molecular frameworks result in notable differences in their ADME properties.
| Parameter | Maraviroc | Vicriviroc | TAK-220 |
| Oral Bioavailability (%) | ~23-33%[5] | Dose-linear pharmacokinetics[6] | 29% (in monkeys)[7] |
| Plasma Protein Binding (%) | ~76%[5] | Not explicitly stated, but co-administration with other antiretrovirals does not necessitate dose modification[8] | Not explicitly stated |
| Elimination Half-life (t½) | ~14-18 hours | 28-33 hours[6] | Not explicitly stated |
| Metabolism | Primarily via CYP3A4[9] | Primarily via CYP3A4/5 | Metabolically stable in human hepatic microsomes[7] |
Maraviroc (UK-427,857) , the first approved CCR5 antagonist, exhibits moderate oral bioavailability that is influenced by food intake.[5] It is approximately 76% bound to human plasma proteins and is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[5][9] Its half-life of 14-18 hours supports twice-daily dosing.[10]
Vicriviroc (SCH 417690) , another well-characterized CCR5 antagonist, demonstrates dose-linear pharmacokinetics and a longer half-life of 28-33 hours, suggesting the potential for once-daily dosing.[6] Its pharmacokinetic profile is not significantly affected by co-administration with other antiretroviral agents that are also CYP3A4 substrates, indicating a manageable drug-drug interaction profile.[8]
TAK-220 , a piperidine-4-carboxamide derivative, was optimized for metabolic stability. It demonstrated good oral bioavailability (29%) in monkeys and high potency.[7] The focus on improving metabolic stability in human hepatic microsomes during its development highlights a key strategy in optimizing piperidine-containing compounds.[7]
Experimental Protocols for Pharmacokinetic Profiling
The determination of the pharmacokinetic parameters detailed above relies on a suite of standardized in vitro and in vivo assays. The following protocols provide a framework for the comprehensive evaluation of novel piperidine-based CCR5 antagonists.
In Vitro ADME Assays
These assays are crucial for early-stage drug discovery, providing initial insights into a compound's potential pharmacokinetic behavior and guiding lead optimization.
1. Metabolic Stability Assay
-
Objective: To assess the intrinsic clearance of a compound by liver enzymes, primarily cytochrome P450s.
-
Methodology:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubate the compound with human liver microsomes or hepatocytes in the presence of NADPH (for Phase I metabolism) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
-
2. Plasma Protein Binding (PPB) Assay
-
Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.
-
Methodology (Rapid Equilibrium Dialysis - RED):
-
Add the test compound to plasma in the sample chamber of a RED device.
-
The device contains a semi-permeable membrane that separates the plasma-containing chamber from a buffer-filled chamber.
-
Incubate at 37°C to allow the unbound compound to equilibrate across the membrane.
-
After equilibration, collect samples from both chambers.
-
Analyze the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.
-
Calculate the fraction unbound (fu).
-
3. Caco-2 Permeability Assay
-
Objective: To predict the intestinal absorption of a compound using a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer mimicking the intestinal epithelium.
-
Methodology:
-
Culture Caco-2 cells on a semi-permeable membrane in a Transwell® plate until a confluent monolayer is formed.
-
Add the test compound to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
To assess efflux, add the compound to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[11]
-
In Vivo Pharmacokinetic Studies
Animal models are essential for understanding the complete pharmacokinetic profile of a drug candidate in a living system.
-
Objective: To determine key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life.
-
Methodology (Rodent Model):
-
Administer the test compound to a cohort of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort (to determine absolute bioavailability).
-
Collect blood samples at predetermined time points.
-
Process the blood to obtain plasma.
-
Extract the drug from the plasma and analyze the concentration using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time profile.
-
Use pharmacokinetic modeling software to calculate the relevant parameters.
-
Visualizing the Path to Oral Bioavailability
The journey of an orally administered drug from ingestion to systemic circulation is a multi-step process. The following diagram illustrates the key stages and the ADME properties that influence a compound's bioavailability.
Caption: Key stages influencing the oral bioavailability of a drug candidate.
Experimental Workflow for Pharmacokinetic Profiling
A structured workflow is essential for the systematic evaluation of drug candidates. The following diagram outlines a typical cascade of assays for pharmacokinetic profiling.
Caption: A typical experimental workflow for pharmacokinetic profiling in drug discovery.
Conclusion
The pharmacokinetic profiling of compounds derived from the piperidine scaffold is a critical component in the development of novel CCR5 antagonists for HIV-1 therapy. As demonstrated by the comparison of Maraviroc, Vicriviroc, and TAK-220, subtle structural modifications can lead to significant alterations in a compound's ADME profile, ultimately impacting its clinical utility. A thorough understanding of the experimental methodologies for assessing metabolic stability, plasma protein binding, and permeability, coupled with well-designed in vivo studies, is paramount for the successful progression of potent and safe drug candidates. This guide provides a foundational framework for researchers to navigate the complexities of pharmacokinetic optimization and contribute to the development of the next generation of antiretroviral agents.
References
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Gulick, R. M., et al. (2007). Antiviral activity, pharmacokinetics and safety of vicriviroc, an oral CCR5 antagonist, during 14-day monotherapy in HIV-infected adults. AIDS, 21(10), 1293–1299. [Link]
-
Hyland, R., et al. (2008). Maraviroc: in vitro assessment of drug–drug interaction potential. British Journal of Clinical Pharmacology, 66(4), 498–507. [Link]
-
ResearchGate. (n.d.). The discovery of 3-(piperidin-1-yl)butan-1-amine series by ring-opening of piperidine in piperidino-piperidine series. Retrieved from [Link]
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
CATIE. (n.d.). Selected Properties of Maraviroc. Retrieved from [Link]
-
protocols.io. (2024). In-vitro plasma protein binding. Retrieved from [Link]
-
Kilby, J. M., & Eron, J. J. (2003). Novel therapies based on mechanisms of HIV-1 cell entry. The New England Journal of Medicine, 348(22), 2228–2238. [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]
-
BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
-
Dorr, P., et al. (2005). Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721–4732. [Link]
-
Chan, D., et al. (2008). Pharmacokinetic interaction of vicriviroc with other antiretroviral agents: results from a series of fixed-sequence and parallel-group clinical trials. Journal of Antimicrobial Chemotherapy, 62(6), 1108–1115. [Link]
-
ResearchGate. (n.d.). The discovery of this compound series by ring-opening of piperidine in piperidino-piperidine series. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Imamura, S., et al. (2007). Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity. Journal of Medicinal Chemistry, 50(24), 5823–5826. [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An update on the importance of plasma protein binding in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding studies of promethazine and its metabolites with human serum albumin by high-performance affinity chromatography and molecular docking in the presence of codeine [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Piperidin-1-yl)butan-1-amine
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, amine derivatives play a pivotal role. This guide provides an in-depth operational plan for the safe handling of 3-(Piperidin-1-yl)butan-1-amine, a compound that, like many of its structural analogs, requires stringent safety protocols. Adherence to these guidelines is paramount for ensuring the well-being of laboratory personnel and maintaining a secure research environment.
Understanding the Hazards: A Data-Driven Approach
Anticipated Hazard Profile:
| Hazard Classification | Description | Source Analogy |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled. | Piperidine, 4-(Piperidin-1-yl)butan-1-amine[1][2][3] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | Piperidine, 4-(Piperidin-1-yl)butan-1-amine[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | Piperidine, 4-(Piperidin-1-yl)butan-1-amine[1][2][3] |
| Respiratory Irritation | May cause respiratory irritation. | 4-(Piperidin-1-yl)butan-1-amine[1] |
| Flammability | Combustible liquid. Vapors may form explosive mixtures with air. | Piperidine, 4-(Piperidin-1-yl)butan-1-amine[1][2] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE should always be preceded by a thorough risk assessment of the specific procedure being undertaken[4][5].
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that comply with ANSI Z87.1 or equivalent standards are mandatory to protect against splashes[6].
-
Face Shield: For procedures with a higher risk of splashing or energetic reactions, a full-face shield should be worn in addition to safety goggles[6][7].
Skin and Body Protection:
-
Gloves: Due to the corrosive nature of amines, chemically resistant gloves are required. Given the lack of specific breakthrough data for this compound, double-gloving with two different materials, such as a nitrile base glove with a neoprene or butyl rubber outer glove, is recommended for enhanced protection. Always inspect gloves for any signs of degradation before use[7][8].
-
Laboratory Coat/Coveralls: A flame-retardant and chemical-resistant laboratory coat is the minimum requirement. For larger scale operations or situations with a higher risk of exposure, chemical-resistant coveralls should be worn[2][7].
-
Footwear: Closed-toe shoes are mandatory. For handling larger quantities, chemical-resistant boots with steel toes are advised[9].
Respiratory Protection:
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors[5][10].
-
Respirator: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with cartridges appropriate for organic vapors and amines should be used. This could range from a half-mask or full-face air-purifying respirator to a self-contained breathing apparatus (SCBA) for major incidents[4][7][9].
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound at every stage is critical for safety.
Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage Location: Store the compound in a cool, dry, and well-ventilated area designated for corrosive and flammable materials. Keep it away from direct sunlight, heat, and incompatible substances such as strong oxidizing agents and acids[3][5][8].
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings[5].
-
Security: Store in a locked cabinet or an area with restricted access[8][10].
Handling and Use:
-
Pre-use Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Work Area: Conduct all manipulations within a certified chemical fume hood[10].
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the previous section.
-
Dispensing: When transferring the liquid, use a grounded and bonded container and receiving equipment to prevent static discharge[2][11]. Use non-sparking tools[2].
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn[8][12].
Spill Management:
In the event of a spill, a clear and practiced emergency response plan is crucial[4][5].
Caption: Workflow for handling a chemical spill of this compound.
Disposal Plan:
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper classification[8].
-
Containerization: Collect all waste materials, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container suitable for hazardous chemical waste[2].
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not pour this chemical down the drain[8][13].
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following a checklist; it is about fostering a deeply ingrained culture of safety. By understanding the potential hazards, diligently using the correct personal protective equipment, and adhering to robust operational and disposal plans, researchers can mitigate risks and ensure a safe and productive laboratory environment. Continuous training and adherence to these protocols are the cornerstones of responsible chemical research.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Amine Usage Guidelines for High-Purity Amines in Industry - Diplomata Comercial.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Personal Protective Equipment (PPE) - CHEMM.
- Personal protective equipment for handling Ethyne-1,2-diamine - Benchchem.
- SAFETY DATA SHEET - Sigma-Aldrich.
- 4-(Piperidin-1-yl)butan-1-amine - PubChem.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Merck Millipore.
- Safety Data Sheet: Piperidine - Carl ROTH.
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
- (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet Jubilant Ingrevia Limited.
- PIPERIDINE AR - Loba Chemie.
Sources
- 1. 4-(Piperidin-1-yl)butan-1-amine | C9H20N2 | CID 6484144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemos.de [chemos.de]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. velsafe.com [velsafe.com]
- 8. fishersci.ca [fishersci.ca]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. lobachemie.com [lobachemie.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
